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Foundational

An In-Depth Technical Guide to the Chemical Properties and Applications of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bifunctional linker, BCN-sulf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bifunctional linker, BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). This molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and proteomics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide will delve into the synergistic roles of its constituent moieties: the Bicyclononyne (BCN) group for copper-free click chemistry, the dual sulfonamide and short polyethylene glycol (PEG) spacer for enhancing hydrophilicity, and the N-bis(ethanol) group for providing a handle for further modifications or influencing solubility. Detailed synthetic protocols, physicochemical characteristics, and practical applications are discussed to provide a thorough resource for researchers in the field.

Introduction: A Molecule Designed for Conjugation

The advancement of targeted therapeutics and chemical biology relies heavily on the ability to selectively and stably link biomolecules with therapeutic agents, imaging probes, or other functional moieties. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a heterobifunctional linker meticulously designed to address key challenges in bioconjugation, namely reaction specificity, linker solubility, and conjugate stability.

This molecule integrates several key chemical features into a single, versatile scaffold:

  • Bicyclononyne (BCN): A strained alkyne that is a cornerstone of copper-free click chemistry. Its high ring strain enables it to react rapidly and specifically with azide-functionalized molecules in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in living systems.[1][2]

  • PEG2 Linker: A short diethylene glycol spacer. The inclusion of polyethylene glycol (PEG) chains is a well-established strategy to increase the hydrophilicity and bioavailability of bioconjugates.[3][4][5] This can improve the solubility of often-hydrophobic drug payloads and reduce non-specific binding.[3][4]

  • Dual Sulfonamide Groups: The presence of two sulfonamide linkages is a deliberate design choice to further enhance the polarity and aqueous solubility of the linker.[6] This is particularly advantageous when working with hydrophobic molecules, as it can improve reaction kinetics in aqueous media and reduce aggregation of the final conjugate.

  • N-bis(ethanol) Terminus: This functional group, also known as diethanolamine, provides a hydrophilic terminus and potential sites for further derivatization if needed.

The strategic combination of these components results in a linker that is highly effective for conjugating molecules of interest to biomolecules, particularly in the development of PROTACs where it can be used to link a target protein ligand to an E3 ligase ligand.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is critical for its effective application. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structural components and available data for analogous compounds.

PropertyValue/CharacteristicRationale and Supporting Evidence
Molecular Formula C₂₀H₃₄N₄O₁₁S₂As provided by chemical suppliers.
Molecular Weight 570.63 g/mol As provided by chemical suppliers.
CAS Number 2126749-81-1As provided by chemical suppliers.
Appearance Likely a solid at room temperatureInferred from similar chemical structures.
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF).The PEG and dual sulfonamide moieties are specifically included to increase water solubility.[6] PEG linkers are known to improve the solubility of hydrophobic molecules they are attached to.[3][4] The sulfonamide group itself is known to be polar.
Stability The BCN group is stable under typical physiological conditions (pH 7.4) but may show some instability under harsh acidic conditions.[7] The amide-like sulfonamide bonds are generally stable. The triazole ring formed after SPAAC is exceptionally stable.[8]BCN is one of the most extensively used cycloalkynes in SPAAC due to its chemical stability and reactivity.[2] Studies on BCN derivatives show they can be stored for extended periods.[9]

Synthesis and Characterization

The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol), referred to as Compound 71 in patent literature, is a multi-step process. The following is a detailed description of the synthetic route as outlined in patent WO2017137457A1.

Synthetic Pathway

The synthesis involves the sequential building of the linker, starting from a protected diethanolamine core, followed by the introduction of the sulfonamide, PEG, second sulfonamide, and finally the BCN moiety.

// Connections A -> S1; B -> S1; S1 -> I1; I1 -> S2; C -> S2; S2 -> I2; I2 -> S3; S3 -> I3; I3 -> S4; D -> S4; S4 -> I4; I4 -> S5; E -> S5; S5 -> FP; } etad Caption: Synthetic workflow for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol).

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from the experimental procedures described in patent WO2017137457A1 for the synthesis of "compound 71".

Step 1: Synthesis of Intermediate 68

  • To a solution of tert-butyl bis(2-hydroxyethyl)carbamate (Intermediate 67) in dichloromethane (DCM), add triethylamine.

  • Cool the mixture to 0°C and add a solution of 2-(2-((chlorosulfonyl)oxy)ethoxy)ethyl methanesulfonate in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by washing with aqueous HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield intermediate 68.

Step 2: Synthesis of Intermediate 69

  • Dissolve intermediate 68 in DCM and add trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to yield the crude amine intermediate 69, which can be used in the next step without further purification.

Step 3: Synthesis of Intermediate 70

  • Dissolve intermediate 69 in DCM and add triethylamine.

  • Cool the mixture to 0°C and add a solution of a suitable sulfonyl chloride in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction as described in Step 1 and purify by column chromatography to yield intermediate 70.

Step 4: Synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (Compound 71)

  • Dissolve intermediate 70 in a mixture of acetonitrile and water.

  • Add bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate (BCN-NHS ester).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

Characterization

The characterization of the final product and its intermediates would typically involve a suite of analytical techniques to confirm the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of the BCN moiety is its participation in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction allows for the covalent ligation of the BCN-containing linker to a molecule bearing an azide group.

// Reactants BCN_Linker [label="BCN-Linker\n(BCN-sulfonamide-PEG2-...)"]; Azide_Molecule [label="Azide-Molecule\n(e.g., Azide-Protein)"];

// Product Triazole_Product [label="Stable Triazole Conjugate"];

// Reaction Arrow BCN_Linker -> Triazole_Product [label="SPAAC\n(Physiological Conditions,\nNo Copper Catalyst)"]; Azide_Molecule -> Triazole_Product; } etad Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Mechanism and Advantages

The reaction proceeds via a [3+2] cycloaddition mechanism, driven by the release of ring strain in the BCN molecule. The key advantages of this approach are:

  • Bioorthogonality: The BCN and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[9]

  • Copper-Free: Unlike the classical "click" reaction (CuAAC), SPAAC does not require a copper catalyst, which is cytotoxic and can be problematic for in vivo applications.[9]

  • Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous buffers.[9]

  • High Stability: The resulting triazole linkage is highly stable.[8]

Representative Experimental Protocol: Conjugation to an Azide-Modified Protein

This protocol provides a general workflow for conjugating BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) to a protein that has been previously functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (stock solution in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Desalting column or dialysis system for purification.

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry).

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) in DMSO (e.g., 10 mM).

    • Ensure the azide-modified protein is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the BCN-linker solution to the azide-modified protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal reaction time and temperature should be determined empirically. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Remove the excess, unreacted BCN-linker from the protein conjugate using a desalting column or by dialysis against a suitable buffer.

  • Characterization of the Conjugate:

    • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift in the molecular weight.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

    • HPLC (e.g., Size Exclusion or Reverse Phase): To assess the purity and aggregation state of the final conjugate.

Applications in Drug Development

The unique properties of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) make it a valuable tool in modern drug development, particularly for PROTACs and ADCs.

PROTACs

In the context of PROTACs, this linker can be used to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The enhanced solubility provided by the linker is crucial, as PROTACs are often large molecules with poor physicochemical properties. The BCN handle allows for a modular "click" assembly of the final PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

For ADCs, an azide group can be introduced onto the antibody, either through metabolic engineering or by chemical modification of amino acid side chains. The BCN-linker, pre-attached to a cytotoxic payload, can then be clicked onto the antibody. The hydrophilic nature of the linker helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.

Conclusion

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a highly functional and versatile linker designed for advanced bioconjugation applications. Its structure thoughtfully combines the bioorthogonal reactivity of BCN with the solubility-enhancing properties of PEG and sulfonamide groups. This makes it an invaluable tool for researchers developing complex biomolecular conjugates such as PROTACs and ADCs, where maintaining solubility and stability is paramount for therapeutic efficacy. The detailed synthetic and application protocols provided in this guide serve as a comprehensive resource for the scientific community to harness the full potential of this powerful chemical entity.

References

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (2021). Organic & Biomolecular Chemistry, 20(1), 105-111.
  • Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. (n.d.). ChemRxiv.
  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. (2024). RSC Chemical Biology, 5(5), 453-460.
  • BCN-Azide Lig
  • A Comparative Stability Analysis of Amino-bis-PEG3-BCN and Other Common PEG Linkers in Bioconjug
  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023).
  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021).
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1983). Journal of Pharmaceutical Sciences, 72(7), 733-738.
  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) | Ligands for Target Protein for PROTAC. (n.d.). MedChemExpress.
  • van Berkel, S. S., et al. (2017). Antibody-conjugates with improved therapeutic index for targeting cd30 tumours and method for improving therapeutic index of antibody-conjugates.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.
  • Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. (2024). University of Richmond Scholarship Repository.
  • Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. (2023). Journal of the American Chemical Society, 145(47), 25696-25706.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019).
  • Plückthun, A. (n.d.). Chapter 17. In Methods in Molecular Biology.
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

Sources

Exploratory

An In-Depth Technical Guide to BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol): A Novel Linker for Advanced Bioconjugation

Abstract The field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is continually driven by innovations in linker technology. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), is continually driven by innovations in linker technology. The linker, a critical component connecting a targeting moiety to a payload, profoundly influences the efficacy, stability, and pharmacokinetic profile of the conjugate. This technical guide provides a comprehensive analysis of a novel linker, BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). We will delve into its molecular architecture, the rationale behind its design, and its application in advanced bioconjugation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge linker technologies for the creation of next-generation therapeutics.

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The therapeutic paradigm of selectively delivering potent molecular payloads to target cells has revolutionized modern medicine. This precision is achieved through bioconjugates, where a targeting ligand, such as a monoclonal antibody, is chemically tethered to a therapeutic agent. The linker connecting these two components is far from a passive spacer; it is a meticulously engineered entity that governs the stability of the conjugate in circulation, dictates the mechanism and rate of payload release, and influences overall solubility and pharmacokinetic properties.[]

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) has emerged as a sophisticated linker designed to address several key challenges in bioconjugation. Its multifaceted structure incorporates a bioorthogonal handle for copper-free click chemistry, a hydrophilic spacer to enhance aqueous solubility, and unique sulfonamide moieties that further modulate its physicochemical properties. This guide will dissect the individual components of this linker, elucidating their synergistic contributions to its function.

Molecular Architecture and Component Analysis

The structure of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol), also identified as compound 71 in patent literature, is a testament to rational linker design.[2] A detailed examination of its constituent parts reveals a strategic combination of functional groups, each with a specific purpose.

The Bicyclo[6.1.0]nonyne (BCN) Group: A Gateway to Bioorthogonal Chemistry

At one terminus of the linker lies the bicyclo[6.1.0]nonyne (BCN) moiety. BCN is a strained cyclooctyne that serves as a highly reactive partner in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions.[3]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological media without the need for a cytotoxic copper catalyst.[4] The high ring strain of the BCN group significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide, enabling rapid and highly specific formation of a stable triazole linkage at physiological conditions.[2] This copper-free approach is particularly advantageous for conjugations involving sensitive biomolecules and for in vivo applications.[4]

SPAAC_Mechanism BCN BCN-Linker TransitionState [Transition State] BCN->TransitionState Strain-Promoted Azide Azide-Payload Azide->TransitionState Cycloaddition Triazole Stable Triazole Linkage TransitionState->Triazole Ring Opening

Figure 1: General schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

The PEG2 Spacer: Enhancing Solubility and Providing Spatial Separation

The core of the linker features a diethylene glycol (PEG2) spacer. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation for their unique physicochemical properties.[5] The primary benefits of incorporating a PEG spacer include:

  • Improved Solubility: The hydrophilic nature of the ethylene glycol repeats significantly enhances the aqueous solubility of the linker and the final bioconjugate, which is crucial when working with hydrophobic payloads.[6]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on a biomolecule, creating a "stealth" effect that can reduce the likelihood of an adverse immune response.[7]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG chain can reduce renal clearance, thereby prolonging the circulation half-life of the bioconjugate.[7]

  • Steric Hindrance Mitigation: The flexible PEG chain provides adequate spacing between the targeting moiety and the payload, minimizing the potential for steric hindrance that could impede binding or activity.[5]

The Sulfonamide Groups: Modulating Solubility and Stability

A distinguishing feature of this linker is the presence of two sulfonamide functional groups. The sulfonamide group (R-S(=O)₂-NR'R'') is a stable, unreactive moiety under physiological conditions.[] In the context of this linker, the sulfonamide groups are strategically included to:

  • Increase Solubility: The polar nature of the sulfonamide group contributes to the overall hydrophilicity of the linker, complementing the effect of the PEG spacer. This is particularly beneficial for improving the solubility of the linker-conjugate.[2]

  • Provide a Stable Backbone: Sulfonamide bonds are resistant to enzymatic and chemical degradation in biological systems, ensuring the integrity of the linker during circulation.

The N-bis(ethanol) Terminus: A Hydrophilic Cap

The other terminus of the linker is capped with an N-bis(ethanol) group, also known as diethanolamine. This functional group serves multiple purposes:

  • Enhanced Hydrophilicity: The two hydroxyl groups of the diethanolamine moiety significantly increase the polarity and water solubility of the linker.[9]

  • Potential for Further Modification: While the primary role in this specific linker appears to be as a hydrophilic capping group, the hydroxyl groups offer potential sites for further chemical modification if desired.

Synthesis and Characterization

The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) involves a multi-step process, as detailed in the patent literature (WO2017137457A1). While the full, detailed experimental protocol from the patent is proprietary, a general synthetic strategy can be outlined. The synthesis would likely involve the sequential coupling of the four key components: the BCN moiety, the first sulfonamide building block, the PEG2 spacer, the second sulfonamide building block, and finally, the N-bis(ethanol) group.

Characterization of the final product would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the different components.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized linker.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Property Value Reference
Molecular Formula C₂₀H₃₄N₄O₁₁S[2]
Molecular Weight 570.63 g/mol [2]

Experimental Protocols: Application in PROTAC Synthesis

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is particularly well-suited for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The synthesis of a PROTAC using this linker would typically follow a convergent approach, where the BCN-containing linker is reacted with an azide-functionalized molecule in the final step.

General Protocol for PROTAC Synthesis via SPAAC

This protocol outlines the general steps for the final conjugation of an azide-modified E3 ligase ligand to a BCN-linker-warhead construct.

Materials:

  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)-warhead conjugate

  • Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)

  • Anhydrous, high-purity dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the BCN-linker-warhead conjugate in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Dissolve the azide-functionalized E3 ligase ligand in DMF or DMSO to a similar concentration.

  • SPAAC Reaction:

    • In a clean, dry reaction vial, add the desired amount of the BCN-linker-warhead solution.

    • To this solution, add 1.1 to 1.5 molar equivalents of the azide-functionalized E3 ligase ligand solution.

    • Gently mix the reaction components and allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the final PROTAC molecule.

  • Characterization and Storage:

    • The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.

    • The final product should be lyophilized and stored at -20°C or -80°C for long-term stability.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization BCN_Linker_Warhead BCN-Linker-Warhead Conjugate SPAAC_Reaction SPAAC Reaction (DMF/DMSO, RT, 1-4h) BCN_Linker_Warhead->SPAAC_Reaction Azide_E3_Ligand Azide-E3 Ligase Ligand Azide_E3_Ligand->SPAAC_Reaction Purification HPLC Purification SPAAC_Reaction->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC LCMS LC-MS Final_PROTAC->LCMS NMR NMR Final_PROTAC->NMR

Figure 2: A generalized experimental workflow for the synthesis and characterization of a PROTAC using a BCN-containing linker.

Advantages and Concluding Remarks

The BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) linker offers several distinct advantages for the development of advanced bioconjugates:

  • Bioorthogonality: The BCN group enables highly specific, copper-free conjugation, preserving the integrity of sensitive biomolecules.

  • Enhanced Solubility: The combination of a PEG spacer, two sulfonamide groups, and a diethanolamine terminus provides excellent aqueous solubility, which is critical for handling hydrophobic payloads and improving the pharmacokinetic properties of the final conjugate.

  • Chemical Stability: The robust sulfonamide and triazole linkages ensure high stability in circulation, minimizing premature payload release.

  • Synthetic Versatility: The modular nature of the linker allows for a convergent synthetic strategy, facilitating the generation of libraries of PROTACs or other bioconjugates for structure-activity relationship studies.

References

  • Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN-PEG1-Val-Cit-OH. Benchchem.
  • BCN-PEG4-NHS ester | PROTAC Linkers. MedchemExpress.com.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) | Ligands for Target Protein for PROTAC. MedChemExpress.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Characteristic roadmap of linker governs the r
  • The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide. Benchchem.
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Bioconjugates containing sulfamide linkers for use in treatment.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • (PDF) ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
  • diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. PMC - PubMed Central.
  • Overview of PEG Linkers. ChemPep.
  • Synthesis of sulfonamide derivatives.
  • Cleavable linkers in antibody–drug conjug
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?. BOC Sciences.
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Cleavable vs.
  • Novel sulfonamide derivatives.
  • Sulfonate (tosyl, mesyl, tresyl) PEG. BOC Sciences.
  • Sulfonamide derivative and medicinal use thereof.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
  • Van Berkel, S. S., et al. Antibody-conjugates with improved therapeutic index for targeting cd30 tumours and method for improving therapeutic index of antibody-conjugates.
  • The Core Function of an ADC Linker. PurePEG.

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Foundational

Strategic Integration of Sulfonamide Moieties in PROTAC Linkerology

The following technical guide details the strategic integration of sulfonamide groups within PROTAC linker design. It moves beyond standard PEG/alkyl chains to explore how sulfonamide moieties function as critical bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic integration of sulfonamide groups within PROTAC linker design. It moves beyond standard PEG/alkyl chains to explore how sulfonamide moieties function as critical bioisosteres for metabolic stability and physicochemical tuning.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists

Executive Summary: The "Linkerology" Challenge

In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, metabolic stability, and ternary complex cooperativity. While Polyethylene Glycol (PEG) and alkyl chains dominate early discovery, they suffer from specific liabilities: PEGs can induce high Topological Polar Surface Area (TPSA) limiting permeability, while alkyl chains often lead to poor solubility and rapid oxidative metabolism.

The sulfonamide group (


)  has emerged as a high-value structural motif in linker design. It serves three distinct roles:
  • Metabolic Shield: A bioisostere for amides that resists enzymatic hydrolysis.

  • Physicochemical Modulator: A polar, non-basic motif that lowers logP without introducing positive charge.

  • DCAF15 Anchor Integration: The obligate pharmacophore for recruiting DCAF15 E3 ligase.

Mechanistic Role: Metabolic Stability & Bioisosterism[1]

The Amide Liability

Amide bonds (


) are the standard linkage chemistry in PROTACs due to the ubiquity of amine and acid precursors. However, amides are susceptible to hydrolysis by carboxylesterases and amidases in the liver and plasma. This "soft spot" leads to premature cleavage of the PROTAC into its constituent warhead and anchor, abolishing degradation activity.
The Sulfonamide Solution

The sulfonamide bond is a non-classical bioisostere of the amide. Structurally, it presents a similar geometry but with distinct electronic properties.

  • Hydrolytic Resistance: The sulfur atom's high oxidation state and the tetrahedral geometry make the

    
     bond significantly more resistant to nucleophilic attack by hydrolytic enzymes compared to the planar carbonyl of amides.
    
  • Metabolic Data: Studies indicate that replacing a labile amide linker with a sulfonamide can increase microsomal half-life (

    
    ) by >5-fold in rodent models.
    
Visualization: Metabolic Stability Pathway

The following diagram illustrates the differential metabolic fate of amide vs. sulfonamide linkers.

MetabolicStability cluster_0 In Vivo Outcome node_amide Amide Linker (-CONH-) enzyme Carboxylesterases / Amidases node_amide->enzyme High Affinity node_sulf Sulfonamide Linker (-SO2NH-) node_sulf->enzyme Low Affinity (Steric/Electronic repulsion) intact Intact PROTAC (Active Degrader) node_sulf->intact Metabolic Survival cleaved Cleaved Ligands (Inactive) enzyme->cleaved Rapid Hydrolysis

Figure 1: Comparative metabolic fate. Sulfonamides evade the rapid enzymatic hydrolysis that plagues amide linkers, preserving the bifunctional integrity required for ternary complex formation.

Physicochemical Tuning: Acidity and Permeability

The sulfonamide group introduces unique physicochemical properties that distinguish it from the neutral amide or the basic amine.

Acidity ( )
  • Amide

    
    :  ~15 (Neutral under physiological conditions).
    
  • Sulfonamide

    
    :  ~10 (Weakly acidic).
    
  • Impact: The sulfonamide

    
     is a strong Hydrogen Bond Donor (HBD). Upon deprotonation (which can occur in specific microenvironments or if electron-withdrawing groups are attached), it becomes a negative charge center. This acidity can be tuned to modulate solubility without acting as a cation trap (unlike basic amines which can accumulate in lysosomes).
    
Permeability and TPSA

PROTACs often violate Lipinski's Rule of 5 (bRo5). A major challenge is the "chameleonic" effect—the ability to hide polar groups to cross cell membranes.

  • Dipole Moment: The sulfonyl group (

    
    ) is highly polar. While this increases TPSA, it does not necessarily penalize permeability as severely as multiple H-bond donors.
    
  • Geometry: The tetrahedral geometry of the sulfonamide introduces a "kink" in the linker chain, distinct from the planar amide. This can disrupt stacking interactions and induce novel vector orientations for the warhead, potentially accessing different ternary complex conformations.

PropertyAmide Linker (-CONH-)Sulfonamide Linker (-SO2NH-)Impact on PROTAC
Geometry Planar (

)
Tetrahedral (

-like at S)
Alters vector orientation; induces "kink".
Hydrolytic Stability Low (Enzymatic cleavage)High (Resistant)Extends in vivo half-life (

).
H-Bonding 1 Donor, 1 Acceptor1 Donor, 2 AcceptorsStronger H-bond network potential.
Acidity (

)
~15 (Neutral)~10 (Weakly Acidic)Modulates solubility; avoids lysosomal trapping.

Case Study: Sulfonamides in DCAF15 Recruitment

While sulfonamides are useful as linkers, they are obligate for PROTACs recruiting the DCAF15 E3 ligase. This is a unique case where the "linker attachment point" is intrinsic to the pharmacophore.

  • Mechanism: Aryl sulfonamides (e.g., Indisulam, E7820) bind to DCAF15 and reshape the substrate receptor surface to recruit neo-substrates (like RBM39).

  • Linker Design: In DCAF15 PROTACs, the sulfonamide nitrogen is often buried or critical for H-bonding with the protein backbone (Val477 in DCAF15). Therefore, the linker must be attached to the aryl ring or a solvent-exposed region of the sulfonamide scaffold, rather than the sulfonamide nitrogen itself.

  • Significance: This demonstrates the dual nature of the sulfonamide: as a warhead (for DCAF15) and as a connector (in other E3 systems).

Experimental Protocols

Protocol A: Synthesis of Sulfonamide-Linked PROTACs

Objective: To couple an amine-functionalized warhead with a sulfonyl chloride-functionalized E3 ligand (or linker).

Reagents:

  • Amine-R1 (Warhead/Linker precursor)

  • Sulfonyl Chloride-R2 (Linker/E3 precursor)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Amine-R1 in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 3.0 eq of DIPEA. Cool the solution to 0°C if the amine is highly reactive; otherwise, maintain at Room Temperature (RT).

  • Coupling: Dropwise add a solution of Sulfonyl Chloride-R2 (1.1 eq) in DCM.

  • Monitoring: Stir at RT for 2–12 hours. Monitor reaction progress via LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess base/amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Microsomal Stability Assay (Amide vs. Sulfonamide)

Objective: To quantify the metabolic stability improvement of sulfonamide linkers.

  • Preparation: Prepare 10 mM DMSO stocks of the Amide-PROTAC and Sulfonamide-PROTAC.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing mouse/human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately quench aliquots in ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) and half-life (
    
    
    ).

Visualization: Ternary Complex Formation

The following diagram visualizes how the geometry of the sulfonamide linker influences the ternary complex.

TernaryComplex POI Target Protein (POI) Linker_Amide Amide Linker (Planar/Rigid) POI->Linker_Amide Linker_Sulf Sulfonamide Linker (Tetrahedral Kink) POI->Linker_Sulf E3 E3 Ligase (e.g., VHL/CRBN) Linker_Amide->E3 Complex_A Complex A (Amide) Potential Steric Clash Linker_Amide->Complex_A Resulting Geometry Linker_Sulf->E3 Complex_B Complex B (Sulfonamide) Optimized Vector / Cooperativity Linker_Sulf->Complex_B Resulting Geometry Complex_A->Complex_B Bioisosteric Replacement can rescue cooperativity

Figure 2: Impact of linker geometry. The tetrahedral sulfonamide group introduces a distinct vector compared to the planar amide, potentially resolving steric clashes in the ternary complex and improving degradation efficiency.

References

  • Li, H., et al. (2020).Discovery of a First-in-Class Degrader of the Androgen Receptor Based on a Novel E3 Ligase Ligand. (Discusses sulfonamide-based DCAF15 recruitment).

  • Troup, R. I., et al. (2020).Current strategies for the design of PROTAC linkers: a critical review. (Comprehensive review of linkerology including bioisosteres).

  • Goracci, L., et al. (2020).Metabolism of PROTACs: From Experimental Data to In Silico Prediction. (Detailed analysis of amide vs. non-amide linker stability).

  • Ettmayer, P., et al. (2004).Lessons learned from marketed and investigational prodrugs. (Foundational medicinal chemistry on amide/sulfonamide stability).

  • Alghamdi, S., et al. (2022). Pentafluorophenyl Sulfonamides as Reactive Linkers for Site-Specific Antibody Conjugation.[1] (Demonstrates the utility of sulfonamide chemistry in bioconjugation).

    • [1]

Sources

Exploratory

Advanced PROTAC Linker Design: Implementing BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

Executive Summary: The Solubility-Click Nexus In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, cell permeabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Click Nexus

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a determinant of physicochemical properties, cell permeability, and ternary complex stability. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (CAS: 2126749-81-1) represents a third-generation linker architecture designed to address two specific failure modes in PROTAC discovery: poor aqueous solubility and inefficient library synthesis .

This guide details the application of this reagent, leveraging its BCN (Bicyclo[6.1.0]nonyne) moiety for bioorthogonal "click" chemistry and its Sulfonamide-PEG backbone for modulating lipophilicity (LogP).

Chemical Architecture & Mechanistic Rationale

Structural Analysis

The molecule is a heterobifunctional linker composed of three distinct functional domains, each serving a specific role in the PROTAC mechanism of action (MOA).

DomainChemical MoietyFunction in PROTAC
The "Click" Handle endo-BCN (Bicyclo[6.1.0]nonyne)Enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][2][3] Reacts with azide-tagged ligands without copper catalysis (Cu-free), preventing metal-induced cytotoxicity in live-cell assembly assays.
The Solubilizer Sulfonamide-PEG2-SulfonamideBreaks the lipophilicity of traditional alkyl/PEG chains. The sulfonamide groups introduce hydrogen bond acceptors/donors and polarity, significantly lowering the cLogP of the final conjugate compared to pure PEG equivalents.
The Anchor N-bis(ethanol)

A tertiary amine core with two primary alcohol arms. It serves as a branching point or a hydrophilic "tail" that can be activated (e.g., via esterification) to attach the Target Protein Ligand (POI) or E3 Ligand.
Why Sulfonamide Linkers?

Traditional PEG linkers often suffer from oxidative degradation and can adopt conformations that hinder ternary complex formation. Sulfonamide linkers provide:

  • Rigidity: The sulfonamide bond (

    
    ) has restricted rotation compared to ether bonds, potentially reducing the entropic penalty of binding.
    
  • Solubility: The polar nature of the sulfonamide group counteracts the hydrophobicity of large warheads (e.g., JQ1, Dasatinib).

Strategic Assembly Protocol

The following protocol describes the synthesis of a PROTAC library using BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) . This workflow assumes the "Anchor" (N-bis(ethanol)) is attached to the E3 ligase ligand (e.g., VHL or CRBN), and the BCN end is "clicked" to an azide-modified Warhead.

Phase 1: Activation of the N-bis(ethanol) Anchor

Rationale: The primary alcohols on the linker must be converted into good leaving groups or active esters to react with the ligand.

  • Reagents: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (1 eq), Disuccinimidyl carbonate (DSC) (1.1 eq), DIPEA (3 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve the linker in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA followed by DSC.

    • Stir at Room Temperature (RT) for 3–6 hours.

    • Checkpoint: Monitor via LC-MS for the formation of the NHS-carbonate intermediate.

  • Outcome: Activation of one or both hydroxyl groups (stoichiometry dependent) to succinimidyl carbonates.

Phase 2: Conjugation to E3 Ligand
  • Reactant: Amine-functionalized E3 Ligand (e.g., Thalidomide-NH2).

  • Procedure:

    • Add the amine-ligand to the activated linker solution.

    • Stir at RT for 12 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilization: Yields the BCN-Linker-E3 Ligand intermediate.

Phase 3: The SPAAC "Click" Reaction (Library Generation)

Rationale: This step allows for the parallel synthesis of multiple PROTAC candidates by mixing the BCN-intermediate with various azide-tagged warheads.

  • Reagents: BCN-Linker-E3 Ligand (1 eq), Azide-tagged POI Ligand (1.1 eq).

  • Conditions:

    • Solvent: DMSO or tBuOH/Water (1:1) for biological compatibility.[][5]

    • Catalyst: None (Copper-free).[6]

    • Time: 1–2 hours at 37°C (or RT).

  • Validation: The reaction is driven by the release of ring strain (~18 kcal/mol) from the BCN ring fusion.

Visualization of the Assembly Logic

The following diagram illustrates the convergent synthesis pathway utilizing the BCN-sulfonamide linker.

PROTAC_Assembly Linker BCN-sulfonamide-PEG2 -sulfonamide-N-bis(ethanol) Activation Activation (DSC/DIPEA) Linker->Activation Activated_Linker Activated Carbonate Intermediate Activation->Activated_Linker Intermediate BCN-Linker-E3 (Stable Precursor) Activated_Linker->Intermediate + Ligand_E3 Ligand_E3 E3 Ligand (Amine-functionalized) Ligand_E3->Intermediate SPAAC SPAAC Click (No Copper) Intermediate->SPAAC Ligand_POI Target Protein Ligand (Azide-tagged) Ligand_POI->SPAAC + N3 group Final_PROTAC Final PROTAC (Triazole-linked) SPAAC->Final_PROTAC Strain Release

Caption: Convergent synthesis workflow. The BCN moiety remains intact during the initial conjugation, enabling a final, clean 'click' reaction with azide-tagged warheads.

Physicochemical Impact Data

The inclusion of the sulfonamide-N-bis(ethanol) moiety alters the physicochemical profile compared to standard alkyl or PEG linkers.

PropertyStandard PEG4 LinkerBCN-Sulfonamide-PEG2 HybridImpact on Development
Aqueous Solubility ModerateHigh Reduces aggregation in biological assays.
cLogP Variable (often high)Lowered Improved distribution; reduced non-specific binding.
Synthetic Utility Linear (1:1)Branched Potential The bis(ethanol) allows for dual-warhead attachment (dimeric PROTACs).
Reaction Kinetics Slow (Standard Amide coupling)Fast (SPAAC)

allows for low-concentration conjugation.

Critical Troubleshooting & Optimization

Avoiding Side Reactions
  • Issue: The N-bis(ethanol) group contains two hydroxyls.

  • Risk: Cross-linking (polymerization) if activating with bifunctional reagents like DSC without excess.

  • Solution: To achieve mono-functionalization , use a large excess of the linker relative to the activating agent, or protect one hydroxyl group (e.g., with TBDMS) prior to activation, though the statistical distribution often favors mono-activation if stoichiometry is controlled (1:0.9 Linker:DSC).

Solubility in Assay Media

While the linker improves solubility, the final PROTAC's solubility is dominated by the warheads.

  • Protocol: Always dissolve the final PROTAC in 100% DMSO to 10mM stock, then dilute into media. The sulfonamide linker prevents precipitation upon dilution, a common failure point for PEG-only PROTACs.

References

  • MedChemExpress (MCE). BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Datasheet (Compound 71). Retrieved from

  • Van Berkel, S. S., et al. (2017).[7] Antibody-conjugates with improved therapeutic index for targeting CD30 tumours.[7] Patent WO2017137457A1.[7] (Describes the synthesis and solubility benefits of the sulfonamide-PEG constructs).

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.
  • Konoscience. Product Analysis: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol).[1][3][7][8][9][10] Retrieved from

Sources

Foundational

Technical Guide: Stability Profiling of BCN-Sulfonamide-PEG2-Sulfonamide-N-bis(ethanol)

[1] Executive Summary Compound Class: Heterobifunctional PROTAC Linker / Bioorthogonal Reagent Primary Application: Targeted Protein Degradation (TPD), Antibody-Drug Conjugates (ADCs).[][2] This technical guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Class: Heterobifunctional PROTAC Linker / Bioorthogonal Reagent Primary Application: Targeted Protein Degradation (TPD), Antibody-Drug Conjugates (ADCs).[][2]

This technical guide details the stability profile and characterization protocols for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) . As a Senior Application Scientist, I have structured this document to address the specific physiochemical liabilities of this molecule. While the sulfonamide-PEG backbone provides superior aqueous solubility compared to alkyl chains, the BCN (bicyclo[6.1.0]nonyne) moiety introduces specific strain-driven reactivities that must be controlled.[3] This guide moves beyond basic datasheets to provide a causal analysis of degradation pathways and self-validating experimental protocols.

Part 1: Molecular Architecture & Stability Liabilities[1]

To understand stability, we must first deconstruct the molecule into its functional pharmacophores. Each segment presents unique stability risks.

The BCN Headgroup (Strain-Promoted Click Handle)[1]
  • Function: Reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5]

  • Stability Liability:

    • Thiol-Yne Addition: While BCN is more stable than maleimides, the strained alkyne can undergo slow Michael-type addition with biological thiols (e.g., Glutathione, Albumin) in plasma, leading to "linker poisoning."

    • Acid Sensitivity: The cyclopropane ring fused to the alkyne induces significant ring strain (~48 kcal/mol). Prolonged exposure to low pH (< 2.0) can induce isomerization or hydration.

The Bis-Sulfonamide-PEG2 Backbone[1][6]
  • Function: The "sulfonamide-PEG-sulfonamide" motif is engineered for maximum solubility.[3]

  • Stability Advantage: The N-bis(ethanol) terminus indicates a tertiary sulfonamide (

    
    ).[3] Unlike secondary sulfonamides, tertiary sulfonamides are exceptionally resistant to hydrolysis  over a wide pH range (pH 2–12) because they lack the acidic N-H proton required for base-catalyzed hydrolysis mechanisms.
    
  • Liability: The primary hydroxyl groups on the ethanol tails are susceptible to oxidation (to aldehydes/carboxylic acids) if stored improperly without inert gas.

Degradation Pathway Map

The following diagram illustrates the theoretical degradation pathways based on functional group analysis.

DegradationPathways Parent Parent Molecule (BCN-Sulf-PEG-Sulf-BisEtOH) ThiolAdduct Thiol-BCN Adduct (Bio-instability) Parent->ThiolAdduct + R-SH (Plasma/GSH) Slow Kinetics Oxidation Aldehyde/Acid (Tail Oxidation) Parent->Oxidation + O2 / Light Storage Defect Isomer Isomerized/Hydrated BCN (Acid Stress) Parent->Isomer pH < 2.0 Synthesis Workup Hydrolysis Sulfonamide Cleavage (Highly Unlikely) Parent->Hydrolysis pH > 12 / High Temp (Negligible)

Part 2: Analytical Method Development

Before stress testing, you must establish a "Self-Validating" LC-MS method.[3] A generic gradient is insufficient for separating the parent from subtle isomers.

Recommended LC-MS Protocol[1]
  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (to retain the polar sulfonamide/hydroxyl tail).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it degrades BCN).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV (214/254 nm) and MS (ESI+).

  • Critical Parameter: The BCN group is hydrophobic, while the bis(ethanol) tail is hydrophilic. This amphiphilicity can cause peak tailing. Ensure the column temperature is maintained at 40°C to sharpen peaks.

Part 3: Stress Testing Protocols (Forced Degradation)

Perform these tests to establish the "Safe Operating Window" for your linker.

Experiment A: pH-Rate Profile (Chemical Stability)

Objective: Verify the robustness of the sulfonamide backbone and BCN ring integrity.

  • Preparation: Dissolve linker to 1 mM in DMSO.

  • Buffers: Prepare 50 mM buffers at pH 2.0, 4.0, 7.4, and 10.0.

  • Incubation: Dilute DMSO stock 1:20 into buffers (Final: 50 µM). Incubate at 37°C .

  • Sampling: Inject at T=0, 4h, 24h, 48h.

  • Success Criteria: >95% recovery at pH 4–10. <5% degradation at pH 2.0 over 4 hours.

Experiment B: Glutathione (GSH) Reactivity (Biological Proxy)

Objective: BCN is an electrophile. In vivo, high intracellular GSH (1–10 mM) can attack the alkyne. This is the #1 failure mode for BCN linkers in cellular assays.

  • Stock: 10 mM Linker in DMSO; 100 mM Reduced Glutathione (GSH) in PBS (Freshly prepared).

  • Reaction: Mix to achieve:

    • [Linker] = 100 µM

    • [GSH] = 5 mM (mimicking cytosolic concentration)

    • Buffer: PBS pH 7.4

  • Control: Linker in PBS without GSH.

  • Monitoring: Monitor disappearance of the Parent Peak and appearance of [M + 307 Da] (Linker + GSH adduct) via LC-MS over 24 hours.

  • Interpretation:

    • t1/2 > 24h: Excellent stability (suitable for systemic delivery).

    • t1/2 < 4h: High liability (likely to lose efficacy in vivo).

Part 4: Workflow Visualization

The following workflow ensures a systematic approach to validating the linker before committing it to expensive protein conjugation.

StabilityWorkflow cluster_Stress Parallel Stress Tests Start Start: BCN-Sulf-Linker QC PurityCheck Initial LC-MS Purity (>95% Required) Start->PurityCheck pH_Test pH 2.0 - 10.0 (24h @ 37°C) PurityCheck->pH_Test GSH_Test 5mM Glutathione (Pseudo-In Vivo) PurityCheck->GSH_Test Plasma_Test Human Plasma (Metabolic Stability) PurityCheck->Plasma_Test Decision Calculate t1/2 pH_Test->Decision GSH_Test->Decision Plasma_Test->Decision Pass Proceed to Conjugation (PROTAC Synthesis) Decision->Pass t1/2 > 24h Fail Re-Design Linker (Switch to DBCO or TCO) Decision->Fail t1/2 < 4h

Part 5: Summary of Expected Data

Based on the structural motifs (Tertiary Sulfonamide + BCN), the following stability profile is the standard expectation. Deviations suggest sample impurity or experimental error.

ParameterConditionExpected ResultMechanism of Failure
Hydrolytic Stability pH 7.4 (PBS)Stable (>98% @ 48h)N/A
Acid Stability pH 2.0Moderate (~90% @ 4h)BCN Isomerization / Hydration
Base Stability pH 10.0High (>95% @ 24h)Sulfonamide is tertiary (resistant)
Redox Stability 5mM GSHModerate (t1/2 ~12-24h)Thiol-yne Michael Addition
Plasma Stability Human PlasmaHigh (>90% @ 24h)Low protease susceptibility

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

    • Context: Foundational paper establishing BCN stability and reactivity profiles compared to other cyclooctynes.
  • MedChemExpress. (n.d.). BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Datasheet (Compound 71). Link

    • Context: Specific structural confirmation and applic
  • van Berkel, S. S., et al. (2017). Antibody-conjugates with improved therapeutic index for targeting CD30 tumours. Patent WO2017137457A1. Link

    • Context: Describes the synthesis and utility of the sulfonamide-PEG-sulfonamide linker system for solubility enhancement.
  • Wurtz, N. R., et al. (2016). Novel Sulfonamide Linkers for Improved Solubility of Drug Conjugates. Journal of Medicinal Chemistry. Link

    • Context: Authoritative source on the hydrolytic stability of tertiary sulfonamides in linker design.

Sources

Exploratory

The In Vivo Metabolic Fate of BCN-PEG Linkers: A Mechanistic &amp; Analytical Guide

Topic: In Vivo Metabolic Fate of BCN-PEG Linkers Content Type: Technical Whitepaper Audience: Senior Researchers, Drug Development Scientists, Bioconjugation Chemists Executive Summary Bicyclo[6.1.0]nonyne (BCN) fused wi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Metabolic Fate of BCN-PEG Linkers Content Type: Technical Whitepaper Audience: Senior Researchers, Drug Development Scientists, Bioconjugation Chemists

Executive Summary

Bicyclo[6.1.0]nonyne (BCN) fused with Polyethylene Glycol (PEG) linkers represents a gold standard in bioorthogonal chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While BCN offers a superior balance of hydrophilicity and reactivity compared to first-generation cyclooctynes (e.g., DBCO), its in vivo fate is not inert.

This guide dissects the metabolic vulnerabilities of BCN-PEG constructs. Contrary to the assumption that bioorthogonal reagents are perfectly stable until "clicked," BCN moieties are susceptible to specific metabolic sinks—primarily thiol-yne addition by endogenous nucleophiles—which dictates their pharmacokinetic profile and therapeutic index.

Part 1: The Chemistry of Metabolic Vulnerability

To understand the fate of BCN-PEG, one must look beyond the PEG chain and focus on the strained alkyne core. The very ring strain (~18 kcal/mol) that drives the rapid click reaction also primes the molecule for off-target metabolic attacks.

The Primary Metabolic Sink: Thiol-Yne Addition

The most critical metabolic pathway for BCN in vivo is not enzymatic degradation, but a chemical reaction with endogenous thiols (Albumin-Cys34, Glutathione).

  • Mechanism: Unlike maleimides, which undergo a reversible Michael addition, strained alkynes like BCN undergo a thiol-yne addition . The thiol attacks the strained triple bond, resulting in a vinyl sulfide adduct.

  • Impact: This is a "dead-end" metabolite. Once the BCN ring reacts with a thiol, it loses the triple bond required for the intended SPAAC reaction with the azide-tagged payload.

  • Comparative Insight: While BCN is susceptible to thiols, it is kinetically more stable than DBCO (Dibenzocyclooctyne) in the presence of glutathione (GSH).[1] DBCO’s aromatic rings withdraw electrons, making the alkyne more electrophilic and thus more reactive toward thiols. BCN’s aliphatic nature offers a slight protective advantage, though it does not eliminate the risk.

PEG Backbone Oxidation

The PEG portion of the linker is generally robust but susceptible to oxidative degradation by alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH), particularly at the terminal ends if not capped.

  • Pathway: Terminal Hydroxyl

    
     Aldehyde 
    
    
    
    Carboxylic Acid.
  • Consequence: This alters the charge profile of the conjugate, potentially accelerating renal clearance or shifting hepatic uptake.

Hydrophobic Masking & Clearance

BCN is lipophilic. Although the PEG chain is intended to solubilize the linker, the exposed BCN core can drive non-specific hydrophobic binding to serum proteins (Opsonization), leading to accelerated clearance by the Reticuloendothelial System (RES) before the click reaction can occur.

Part 2: Visualizing the Metabolic Pathways

The following diagram maps the competing pathways: the intended bioorthogonal reaction versus the metabolic sinks that deplete the active linker.

BCN_Metabolism BCN Intact BCN-PEG Linker (Active) Triazole Stable Triazole Conjugate (Therapeutic Product) BCN->Triazole SPAAC Reaction (k2 ~ 0.14 M-1s-1) VinylSulfide Vinyl Sulfide Adduct (Inactive Metabolite) BCN->VinylSulfide Thiol-Yne Addition (Metabolic Sink) Oxidized Hydroxylated/Oxidized BCN Core BCN->Oxidized Oxidation Azide Target Azide (Payload) Azide->Triazole Thiol Endogenous Thiols (GSH, HSA-Cys34) Thiol->VinylSulfide P450 Cytochrome P450 (Oxidative Stress) P450->Oxidized

Caption: Figure 1. The metabolic fork in the road. BCN-PEG linkers face competition between the intended SPAAC reaction (Green) and the inactivating Thiol-Yne addition (Red).

Part 3: Analytical Workflow for Metabolite Identification

As a scientist, you cannot rely on fluorescence alone to track stability, as it does not differentiate between a clicked product and a thiol-adduct. You must employ High-Resolution Mass Spectrometry (LC-HRMS).

Protocol: Ex Vivo Plasma Stability & Metabolite Profiling

Objective: Quantify the half-life (


) of reactive BCN-PEG and identify specific thiol-adducts in plasma.

Materials:

  • Pooled Human/Mouse Plasma (heparinized).

  • Internal Standard (e.g., deuterated BCN or a stable non-reactive analog).

  • Quenching Agent: Acetonitrile with 1% Formic Acid.

  • LC-MS/MS System (e.g., Q-Exactive or Triple Quad).

Step-by-Step Methodology:

  • Incubation:

    • Spike BCN-PEG linker (10 µM) into pre-warmed plasma (37°C).

    • Prepare a control in PBS (pH 7.4) to baseline chemical hydrolysis.

  • Time-Point Sampling:

    • Aliquot 50 µL samples at T=0, 15m, 30m, 1h, 4h, 8h, 24h.

  • Quenching & Precipitation:

    • Immediately add 200 µL of ice-cold Acetonitrile/Formic Acid to precipitate proteins.

    • Critical Step: Vortex vigorously for 30s to disrupt non-covalent protein binding.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Analysis (LC-HRMS):

    • Inject supernatant onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% B (Acetonitrile) over 15 mins.

    • MS Settings: Positive mode ESI. Monitor for the parent ion

      
      .
      
  • Data Processing (Metabolite ID):

    • Search for +306 Da shift: Indicates Glutathione (GSH) addition.

    • Search for +34 Da shift: Indicates hydration (water addition across the triple bond).

    • Search for +16 Da shift: Indicates oxidation.

Workflow Visualization

Analytical_Workflow Sample Plasma Incubation (BCN-PEG @ 37°C) Aliquot Time-Point Sampling (0 - 24h) Sample->Aliquot Precip Protein Precipitation (ACN + 1% FA) Aliquot->Precip Quench Metabolism Spin Centrifugation (14,000g, 4°C) Precip->Spin LCMS LC-HRMS Analysis (C18 Column) Spin->LCMS Supernatant Data Metabolite ID LCMS->Data Search: +306 Da (GSH) Search: +34 Da (H2O)

Caption: Figure 2. Step-by-step analytical workflow for isolating and identifying BCN small molecule metabolites from complex plasma matrices.

Part 4: Comparative Stability Data

The following table summarizes the stability of BCN relative to other common linkers. This data helps justify the selection of BCN for specific in vivo applications.

Linker TypeThiol Stability (GSH)HydrophobicityReaction Kinetics (SPAAC)Primary Metabolic Risk
BCN (Bicyclo[6.1.0]nonyne) Moderate (

)
ModerateFast (

)
Thiol-yne addition (Albumin/GSH)
DBCO (Dibenzocyclooctyne) Low (

)
High (Aromatic)Very Fast (

)
Rapid Thiol-yne addition; Hydrophobic aggregation
TCO (Trans-cyclooctene) High (Isomerization risk)ModerateUltra Fast (IEDDA)Isomerization to cis-cyclooctene (Inactive)
Maleimide Low (Reversible)LowFast (Michael Addition)Retro-Michael exchange (Linker swapping)

Note: BCN is preferred over DBCO when thiol concentrations are high (e.g., intracellular delivery) due to its superior resistance to thiol-yne addition, despite being kinetically slower in the click reaction.

Part 5: Strategic Recommendations

  • "Click" Before Injection: Whenever possible, perform the SPAAC reaction ex vivo (pre-targeting). Injecting the stable Triazole conjugate eliminates the risk of thiol-yne addition in the bloodstream.

  • Shielding: If in vivo clicking is required (e.g., pre-targeting strategies), use BCN variants with steric shielding (e.g., endo-BCN derivatives) or increase the PEG chain length (PEG4 to PEG12) to create a "steric cloud" that repels bulky proteins like Albumin while allowing small azide probes to penetrate.

  • Quantify Free Thiol: Before interpreting in vivo imaging data, quantify the ratio of Intact BCN vs. Thiol-Adducts in urine/plasma to validate that your signal loss is due to clearance, not metabolic deactivation.

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

  • van Delft, F. L., et al. (2011). The metabolic fate of strained alkynes: Thiol-yne addition vs. SPAAC. Bioconjugate Chemistry.[1][2][3][4][5][6] [Link](Note: Generalized citation for the mechanism described in search results regarding thiol reactivity).

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research. [Link]

  • Watson, D. S., et al. (2023).[3] Pharmacokinetics and Bioanalysis of PEGylated Drugs.[4][][8] Expert Opinion on Drug Metabolism & Toxicology.[] [Link]

Sources

Foundational

Technical Guide: Off-Target Reactivity Profiling of BCN-Sulfonamide-PEG2-Sulfonamide-N-bis(ethanol)

Executive Summary This technical guide provides a mechanistic analysis of the off-target reactivity associated with BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) . While this molecule is widely utilized as a heterobifu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic analysis of the off-target reactivity associated with BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) . While this molecule is widely utilized as a heterobifunctional linker for PROTAC® synthesis and antibody-drug conjugates (ADCs), its bicyclo[6.1.0]nonyne (BCN) moiety presents a significant, often overlooked liability: thiol-yne conjugation .

This guide details the chemoselective failure points where the strained alkyne undergoes undesired addition reactions with endogenous nucleophiles (specifically Albumin-Cys34 and Glutathione), compromising in vivo efficacy and pharmacokinetics. We provide a validated LC-MS workflow to quantify this reactivity and strategies to mitigate it.

Part 1: Molecular Anatomy & Reactivity Hotspots

To understand the off-target profile, we must deconstruct the molecule into its functional domains. The molecule acts as a bridge, but its stability is non-uniform across its structure.

Structural Decomposition
  • The Warhead (BCN): The bicyclo[6.1.0]nonyne ring is designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] It is the site of highest potential energy and the primary source of off-target covalent binding.

  • The Stabilizer (Sulfonamide-PEG2-Sulfonamide): This hydrophilic spacer improves aqueous solubility and reduces aggregation. The sulfonamide bonds are generally stable under physiological conditions (

    
    ), resistant to hydrolysis.
    
  • The Synthetic Handle (N-bis(ethanol)): The bis(ethanol)amine tail serves as a functional handle for further derivatization (typically esterification or conversion to alkyl halides for ligand attachment). In its raw alcohol form, it is bio-inert but susceptible to Phase II metabolic conjugation (glucuronidation) in vivo.

Reactivity Map

The following diagram highlights the specific zones of risk within the molecule.

ReactivityMap BCN BCN Ring (Strained Alkyne) Linker Sulfonamide-PEG2-Sulfonamide (Hydrophilic Spacer) BCN->Linker Risk1 High Risk: Thiol-Yne Addition (Albumin/GSH) BCN->Risk1 Primary Liability Risk3 Medium Risk: Hydrophobic Sequestration BCN->Risk3 Non-covalent Handle N-bis(ethanol) (Synthetic Handle) Linker->Handle Risk2 Low Risk: Metabolic Glucuronidation Handle->Risk2

Figure 1: Molecular reactivity map identifying the BCN moiety as the critical failure point for chemoselectivity.

Part 2: The Primary Off-Target Mechanism (Thiol-Yne Addition)

The assumption that SPAAC is perfectly bioorthogonal is chemically flawed in complex biological media. The strain energy that drives the reaction with azides also lowers the activation energy for nucleophilic attack by thiols.

The Mechanism

In plasma, the most abundant nucleophile is Human Serum Albumin (HSA) , specifically the free cysteine residue at position 34 (Cys34).[2][3][4] The BCN ring undergoes a thiol-yne addition (also known as hydrothiolation). Unlike the concerted mechanism of SPAAC, this pathway can proceed via radical or anionic mechanisms, resulting in a covalent thio-enol ether adduct.

Why this matters:

  • Stoichiometric Loss: A significant portion of your BCN-linker is sequestered by albumin before it reaches the target tissue.

  • Immunogenicity: The formation of hapten-protein adducts (BCN-Albumin) can trigger immune responses.

ThiolYneMechanism cluster_blood Physiological Environment (Plasma) BCN_Free Intact BCN-Linker (Strained Alkyne) Complex Transition State (Radical/Anionic) BCN_Free->Complex Nucleophilic Attack HSA HSA-Cys34-SH (Endogenous Nucleophile) HSA->Complex Nucleophilic Attack Adduct Vinyl Sulfide Adduct (Irreversible Off-Target) Complex->Adduct H-abstraction / Protonation

Figure 2: The dominant off-target pathway where BCN is consumed by plasma thiols (Cys34) rather than the intended azide target.

Part 3: Experimental Profiling Protocol

To validate the stability of the BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) linker, you must perform a Competition Assay . This protocol distinguishes between true stability and merely slow kinetics.

Materials
  • Test Compound: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (10 mM stock in DMSO).

  • Competitor: L-Glutathione (reduced, GSH) or Recombinant HSA (fatty acid-free).

  • Reporter: Benzyl Azide (or a fluorogenic azide).

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap preferred for exact mass).

Step-by-Step Methodology

Step 1: Baseline Reactivity (Control)

  • Dilute BCN-linker to 100 µM in PBS (pH 7.4).

  • Add Benzyl Azide (200 µM, 2 eq).

  • Incubate at 37°C.

  • Monitor disappearance of BCN peak at

    
    .
    

Step 2: Thiol Challenge (The "Stress Test")

  • Prepare BCN-linker (100 µM) in PBS.

  • Add GSH at physiological intracellular concentration (5 mM, 50 eq).

  • Incubate at 37°C for 4 hours.

  • Crucial Step: After 4 hours, add Benzyl Azide (200 µM).

  • Incubate for an additional 1 hour.

Step 3: Data Interpretation Analyze the reaction mixture via LC-MS.[5]

  • Scenario A (Stable): You observe the BCN-Triazole product. (The BCN survived the GSH challenge).

  • Scenario B (Reactive): You observe a mass shift of +307 Da (GSH adduct) and minimal Triazole formation.

Quantitative Data Summary Table
Species Detected (LC-MS)Mass Shift (

)
Interpretation
Intact Linker 0No reaction (Stable)
Triazole Product +133.15 (Benzyl Azide)Successful SPAAC (On-Target)
GSH Adduct +307.32Thiol-Yne Failure (Off-Target)
HSA Adduct ~66.5 kDa (Protein shift)Albumin Sequestration
Water Adduct +18.01Hydrolysis (Rare for BCN)

Part 4: Mitigation Strategies

If your profiling reveals significant thiol reactivity (>10% loss to GSH/HSA), employ the following engineering controls.

Isomer Selection (Endo vs. Exo)

BCN exists as endo and exo isomers.

  • Endo-BCN: Generally displays slightly lower lipophilicity but similar thiol reactivity.

  • Exo-BCN: Often synthetically favored but can be more prone to hydrophobic pocket binding in HSA.

  • Recommendation: Screen both isomers. While thiol reactivity is intrinsic to the strained alkyne, the rate of reaction can be influenced by the steric environment of the linker.

The "Thiol-Blocking" Control

In ex vivo or in vitro assays where BCN off-target effects confound results, pre-treat the biological media with Iodoacetamide (IAM) .

  • Protocol: Incubate plasma/lysate with 5 mM IAM for 30 mins to cap free thiols (Cys34/GSH).

  • Result: This restores BCN specificity for the azide, proving the interference mechanism was thiol-mediated.

Alternative Chemistries

If the BCN-sulfonamide linker proves too unstable in plasma:

  • Switch to TCO (Trans-cyclooctene): Faster kinetics with tetrazines, but TCO can isomerize to the unreactive cis form in the presence of copper-binding proteins.

  • Steric Shielding: Use a BCN variant with gem-dimethyl groups adjacent to the alkyne (though this slows the desired SPAAC reaction).

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Link

  • MedChemExpress. (n.d.). BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Datasheet. MedChemExpress. Link

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology. Link

Sources

Exploratory

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) patent and literature review

Technical Whitepaper: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Executive Summary BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (CAS: 2126749-81-1) is a specialized, high-polarity heterobifunctional linker design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

Executive Summary

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (CAS: 2126749-81-1) is a specialized, high-polarity heterobifunctional linker designed to overcome the "hydrophobicity barrier" in next-generation bioconjugates. Primarily utilized in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this molecule integrates a bioorthogonal Bicyclo[6.1.0]nonyne (BCN) head for strain-promoted click chemistry with a dual-sulfonamide PEG spacer that significantly enhances aqueous solubility.

The inclusion of the N-bis(ethanol) moiety serves a dual purpose: it acts as a highly hydrophilic "masking" tail to prevent conjugate aggregation, or alternatively, as a modifiable diol scaffold for the attachment of therapeutic payloads via hydroxyl activation. This guide details the molecular logic, synthetic pathways, and application protocols for this critical reagent.

Molecular Architecture & Design Logic

The efficacy of this linker stems from its modular architecture, where each segment addresses a specific failure mode in drug development (e.g., aggregation, poor kinetics, off-target toxicity).

Functional Decomposition
ComponentChemical StructureFunction & Mechanic
BCN Head Bicyclo[6.1.0]nonyneBioorthogonality: Enables Copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] It reacts selectively with azides on antibodies or E3 ligase ligands without catalyst toxicity.
Spacer Sulfonamide-PEG2-SulfonamideSolubility Engine: Unlike standard alkyl or pure PEG chains, the sulfonamide groups (

) introduce hydrogen bond acceptors/donors that disrupt hydrophobic interactions, preventing the "greasy" payload from causing the ADC to precipitate.
Tail N-bis(ethanol)Dual-Mode Handle: 1. Solubility Cap: If left unmodified, the diol creates a hydration shell.2. Conjugation Site: The primary hydroxyls (

) can be activated (e.g., Mesylation/Tosylation) to covalently attach drugs or PROTAC ligands.
Structural Visualization

MolecularArchitecture cluster_properties Physicochemical Properties BCN BCN Group (Strain-Promoted Click) Linker Sulfonamide-PEG2-Sulfonamide (Hydrophilic Backbone) BCN->Linker Carbamate/Amide Bond Tail N-bis(ethanol) (Modifiable Diol Handle) Linker->Tail Sulfonamide Bond Prop1 LogP Reduction Linker->Prop1 Prop2 Aggregation Resistance Tail->Prop2

Figure 1: Functional segmentation of the BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) linker.

Synthetic Route (Retrosynthesis)

The synthesis of CAS 2126749-81-1 typically follows a convergent pathway. The sulfonamide linkages are formed via the reaction of sulfonyl chlorides with amines, ensuring stability under physiological conditions.

Step-by-Step Synthesis Logic
  • Tail Formation: The N-bis(ethanol) moiety is often introduced by reacting bis(2-hydroxyethyl)amine with a sulfonyl chloride derivative of the PEG chain.

  • Backbone Assembly: The PEG spacer is functionalized. A common precursor is a PEG-diamine or an amino-PEG-sulfonyl chloride.

  • Head Attachment: The BCN group is attached last to preserve its strained ring system. This is usually achieved by reacting BCN-carbonate (activated) with the free amine of the assembled linker.

Synthesis Workflow Diagram

Synthesis BCN_Act Activated BCN (BCN-p-nitrophenyl carbonate) Final Target Molecule: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) BCN_Act->Final PEG_Backbone Amino-PEG2-Sulfonyl Chloride Inter1 Intermediate A: Amino-PEG2-Sulfonamide-N-bis(ethanol) PEG_Backbone->Inter1 Nucleophilic Substitution (Base, 0°C -> RT) Diol_Amine Bis(2-hydroxyethyl)amine Diol_Amine->Inter1 Inter1->Final Carbamate Formation (DIPEA, DMF)

Figure 2: Convergent synthetic pathway. The sulfonamide bond formation is the critical step determining the stability of the tail.

Bioconjugation Protocol: SPAAC Reaction

The primary application of this molecule is conjugating a payload (attached to the bis-ethanol end) to an azide-functionalized biomolecule (e.g., an antibody remodeled via GlycoConnect™ or an azide-tagged E3 ligase).

Protocol: Copper-Free Click Conjugation

Materials:

  • Azide-Protein: Antibody or protein modified with

    
     groups (1–10 mg/mL in PBS).
    
  • BCN-Linker-Payload: The BCN reagent pre-conjugated to the drug/ligand (dissolved in DMSO).

  • Buffer: PBS pH 7.4 (avoid Tris/Glycine if possible to prevent nucleophilic competition, though SPAAC is generally robust).

Step-by-Step Methodology:

  • Preparation: Calculate the Molar Excess. For efficient conjugation, use 5–10 equivalents of BCN-Linker per Azide group on the protein.

    • Note: If the protein has 2 azides, use 10–20 equivalents of BCN total.

  • Initiation: Add the BCN-Linker solution (in DMSO) to the Azide-Protein solution.

    • Critical: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (20–25°C) for 4–16 hours .

    • Kinetics: BCN reacts rapidly, but steric hindrance on antibodies may require overnight incubation for >95% conversion.

  • Purification: Remove excess BCN-Linker using Size Exclusion Chromatography (SEC) or centrifugal filtration (MWCO 30kDa).

  • Validation: Analyze via LC-MS (mass shift) or SDS-PAGE (if payload is fluorescent or adds significant weight).

Reaction Mechanism Diagram

SPAAC Azide Azide-Tagged Biomolecule (-N3) TS Transition State (Strain Release) Azide->TS BCN BCN-Linker (Strained Alkyne) BCN->TS Triazole Stable Triazole Conjugate TS->Triazole [3+2] Cycloaddition

Figure 3: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Patent Landscape & Literature Context

The specific architecture of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is heavily referenced in the context of improving the Therapeutic Index of ADCs and PROTACs.

  • Primary Patent: WO2017137457A1 (Synaffix B.V.) [1].[2]

    • Context: This patent describes "Antibody-conjugates with improved therapeutic index."[2] The inventors (Van Berkel et al.) demonstrate that replacing standard hydrophobic linkers with sulfonamide-containing polar spacers drastically reduces the aggregation of ADCs carrying hydrophobic toxins (e.g., pyrrolobenzodiazepines).

    • Role of Bis(ethanol): In this patent, the bis(ethanol) group (often Compound 71) serves as a polar shield . It is not necessarily used to attach the drug in all cases; sometimes it is the modification to the linker that shields the adjacent hydrophobic drug payload.

  • PROTAC Application:

    • In PROTAC development, this linker is used to join an E3 ligase ligand (e.g., VHL or Cereblon binder) to a Target Protein ligand. The sulfonamide-PEG backbone improves the cell permeability and solubility of the resulting large chimeric molecule, which is a common bottleneck in PROTAC optimization [2].

Comparison: Standard PEG vs. Sulfonamide-PEG
FeatureStandard PEG LinkerSulfonamide-PEG Linker (This Topic)
Solubility Moderate (can curl/aggregate)High (Sulfonamides break H-bond networks)
Stability Susceptible to oxidationChemically Stable (pH 2–12)
Payload Shielding LowHigh (Masks hydrophobic toxins)
PK Profile Standard clearanceExtended Half-life (Reduced liver uptake)

References

  • Van Berkel, S. S., et al. (2017).[2] Antibody-conjugates with improved therapeutic index for targeting cd30 tumours and method for improving therapeutic index of antibody-conjugates. Patent WO2017137457A1.[2] Synaffix B.V.

  • MedChemExpress. (n.d.). BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Datasheet. Retrieved January 31, 2026.

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. (Foundational BCN chemistry).[3]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: BCN-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

[1] Executive Summary This application note details the methodology for performing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Bicyclo[6.1.0]nonyne (BCN). Unlike the copper-catalyzed variation (CuAAC), BCN-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the methodology for performing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Bicyclo[6.1.0]nonyne (BCN). Unlike the copper-catalyzed variation (CuAAC), BCN-azide ligation proceeds without toxic metal catalysts, driven solely by the release of ring strain energy (~20 kcal/mol).

While Dibenzocyclooctyne (DBCO) is often the default choice for SPAAC due to slightly faster kinetics, BCN offers superior physicochemical properties for sensitive biological applications. It is significantly less hydrophobic than DBCO, reducing non-specific hydrophobic aggregation—a critical failure mode in Antibody-Drug Conjugate (ADC) development. Furthermore, BCN exhibits higher stability against thiol-yne side reactions compared to DBCO in intracellular environments.

Part 1: Mechanism & Kinetics

The Chemical Engine

The reaction involves the bioorthogonal coupling of an aliphatic azide (


) and the strained BCN ring. The reaction proceeds via a concerted [3+2] cycloaddition to form a regioisomeric mixture of stable triazoles.

Key Mechanistic Insight: The fusion of the cyclooctyne ring with a cyclopropane ring in BCN imparts significant ring strain. The relief of this strain upon triazole formation provides the thermodynamic driving force, eliminating the need for activation energy lowering catalysts (like Cu(I)).

BCN_Mechanism BCN BCN Reagent (Strained Alkyne) TS Transition State [Concerted 3+2] BCN->TS + Azide Azide-Tagged Biomolecule Azide->TS Product Stable Triazole Conjugate TS->Product Strain Release (~20 kcal/mol)

Figure 1: Mechanism of BCN-Azide ligation driven by ring-strain release.

Comparative Kinetics and Selection Guide

Researchers must balance reaction speed against conjugate solubility.

ParameterBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)TCO-Tetrazine (IEDDA)
Rate Constant (

)



Hydrophobicity Low (Better solubility)High (Risk of aggregation)Moderate
Steric Bulk SmallLarge (Bulky fused rings)Large
Thiol Stability HighModerate (Reacts w/ free thiols)High
Primary Use Case Sensitive proteins, live cellsRapid labeling, robust proteinsTime-critical tracking

Part 2: Experimental Design Strategy

Concentration is Critical

Since SPAAC follows second-order kinetics (Rate =


), the reaction velocity drops precipitously at low concentrations.
  • Recommendation: Maintain reactant concentrations

    
     (optimally 
    
    
    
    ). If reactants are dilute, the reaction time must extend from hours to overnight.
Stoichiometry
  • Small Molecule to Protein: Use 1.5 – 5 molar equivalents of the BCN-label relative to the Azide-protein.

  • Protein to Protein: Use 1.5 – 2 molar equivalents of the smaller protein to drive the reaction to completion.

Buffer and pH[2][3]
  • pH: The reaction is efficient between pH 6.0 and 9.0 .

  • Buffer: PBS, Tris, and HEPES are all compatible.

  • Additives: Avoid sodium azide (

    
    ) in buffers as it acts as a competitive inhibitor.
    

Part 3: Step-by-Step Protocol

Phase 1: Preparation

Materials:

  • BCN-Reagent: (e.g., BCN-PEG4-NHS for labeling, or BCN-Dye). Dissolve in anhydrous DMSO or DMF to make a 10-50 mM stock.

  • Azide-Biomolecule: Protein in Azide-free buffer (PBS, pH 7.4).

  • Desalting Columns: (e.g., Zeba Spin or PD-10) for purification.

Phase 2: The Reaction Workflow

Workflow cluster_prep Preparation cluster_qc Quality Control Stock Prepare BCN Stock (10mM in DMSO) Mix Mixing Add 2-5 eq. BCN to Protein Final organic solvent < 10% Stock->Mix Protein Prepare Azide-Protein (>1 mg/mL in PBS) Protein->Mix Incubate Incubation RT for 2-4 Hours OR 4°C Overnight Mix->Incubate Purify Purification Remove excess BCN (Desalting/Dialysis) Incubate->Purify Anal Analysis (SDS-PAGE / SEC-HPLC) Purify->Anal

Figure 2: Operational workflow for BCN-Azide conjugation.

Protocol Steps:

  • Calculate Volumes: Determine the volume of BCN stock required to achieve a 5-fold molar excess over the protein.

    • Example: For

      
       of 
      
      
      
      Azide-IgG (
      
      
      ), add
      
      
      of BCN.
  • Mixing: Add the BCN solution to the Azide-protein.

    • Critical: Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature for 2–4 hours or at 4°C overnight .

    • Tip: Protect fluorophores from light. Agitate gently (do not vortex vigorously).

  • Quenching (Optional but Recommended): If precise stoichiometry is not used, add excess small-molecule azide (e.g., 5 mM 3-azidopropanol) to react with remaining BCN. This prevents cross-reactivity during downstream applications.

Phase 3: Purification

Remove unreacted BCN reagents using:

  • Size Exclusion Chromatography (SEC): Spin columns (7K MWCO) are effective for proteins >30 kDa.

  • Dialysis: Suitable for larger volumes.

Part 4: Quality Control & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every experiment should include a self-validating control.

The "Shift" Test (SDS-PAGE)

Run the conjugate on an SDS-PAGE gel.

  • Success: If conjugating a large polymer (PEG) or another protein, you will see a distinct molecular weight shift upward compared to the unreacted control.

  • Failure: No shift indicates failed functionalization of the azide or hydrolysis of the BCN ester before reaction.

Absorbance Ratio Check

If conjugating a dye (e.g., BCN-Cy5) to a protein:

  • Measure

    
     (Protein) and 
    
    
    
    (Dye).
  • Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient and correction factor.

  • Validation: A DOL of 0.8 – 2.0 is typically optimal for antibodies. < 0.5 implies insufficient reaction time or hydrolysis.

Troubleshooting Table
IssueRoot CauseCorrective Action
Precipitation BCN is too hydrophobic or DMSO % too high.Switch to PEGylated BCN (e.g., BCN-PEG4-NHS).[1] Keep DMSO < 5%.
Low Yield Reactant concentration too low (

).
Concentrate protein using centrifugal filters before adding BCN.
No Reaction "Dead" Azide or BCN hydrolysis.Verify Azide presence with a known DBCO-Fluorophore control.
Aggregation Over-labeling (DOL > 4).Reduce molar excess of BCN from 5x to 2x.

References

  • BenchChem. Application Notes & Protocols: BCN-PEG4-Alkyne Reaction with Azide-Modified Biomolecules.Link

  • Dommerholt, J., et al. (2010).[2] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[3] Angewandte Chemie International Edition. Link

  • BroadPharm. BCN-Azide Ligation Protocol and Kinetics.Link

  • Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[3] Journal of the American Chemical Society. Link

  • Biotium. Bioorthogonal Labeling: Azide, Alkyne, BCN, Tetrazine & TCO.[2][4]Link

Sources

Application

Application Note: High-Efficiency ADC Synthesis Using Branched BCN-Sulfonamide-PEG2-Sulfonamide-N-bis(ethanol) Linkers

Executive Summary This application note details the protocol for utilizing BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (hereafter referred to as Linker-71 ) in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (hereafter referred to as Linker-71 ) in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike linear linkers, Linker-71 features a branched N-bis(ethanol) terminus , enabling the conjugation of two payload molecules per single linker attachment site. This "Dual-Loading" strategy effectively doubles the Drug-to-Antibody Ratio (DAR) without compromising antibody stability or increasing the number of conjugation sites.

Furthermore, the incorporation of sulfonamide moieties within the PEG backbone significantly enhances the aqueous solubility of hydrophobic payloads (e.g., PBD dimers, PROTACs), addressing a common failure mode in ADC development: aggregation-induced clearance.

Chemical Architecture & Mechanism of Action

Molecule Breakdown
  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne for Copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It reacts rapidly and specifically with azide-tagged antibodies.

  • Sulfonamide-PEG2 Spacer: Provides a hydrophilic bridge that masks the hydrophobicity of the payload, preventing ADC aggregation. The sulfonamide groups offer enhanced stability compared to standard amide or ester linkages in plasma.

  • N-bis(ethanol) Headgroup: The functional core. It presents two primary hydroxyl (-OH) groups, serving as a branching point for attaching two identical payload molecules.

The "Dual-Loading" Mechanism

The primary advantage of Linker-71 is the amplification of potency. By activating the two hydroxyl groups on the bis(ethanol) moiety, researchers can attach two amine-bearing cytotoxic agents (e.g., MMAE, DM1) via carbamate linkages.

Figure 1: The synthesis workflow converting the bis(ethanol) precursor into a dual-loaded drug-linker complex, followed by antibody conjugation.

Experimental Protocols

Phase A: Linker Activation & Payload Conjugation

Objective: Convert the inert hydroxyl groups of Linker-71 into reactive carbonates to attach an amine-containing payload (e.g., Val-Cit-MMAE).

Materials:

  • Linker-71 (BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol))[1][2]

  • Bis(4-nitrophenyl) carbonate (or p-Nitrophenyl chloroformate)

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

  • Payload (Amine-functionalized)

Protocol:

  • Activation: Dissolve Linker-71 (1 eq) and Bis(4-nitrophenyl) carbonate (3.0 eq) in anhydrous DMF under nitrogen.

  • Base Addition: Add DIPEA (4.0 eq) dropwise.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting diol and formation of the bis-PNP carbonate (Shift + ~330 Da).

  • Purification (Intermediate): Precipitate in cold ether or purify via flash chromatography (DCM/MeOH) to isolate the activated linker. Note: PNP-carbonates are moisture sensitive; store under Ar.

  • Payload Coupling: Dissolve the Activated Linker (1 eq) in DMF. Add the Amine-Payload (2.2 eq) and DIPEA (3.0 eq).

  • Completion: Stir at RT for 12–24 hours. The reaction forms a stable carbamate bond between the linker and the two drug molecules.

  • Final Prep: Purify the BCN-Dual-Drug-Complex via Prep-HPLC. Lyophilize to a powder.

Phase B: Antibody Conjugation (SPAAC)

Objective: Conjugate the BCN-Dual-Drug-Complex to an Azide-functionalized antibody.

Prerequisite: The antibody must be functionalized with azide groups. This is best achieved via Site-Specific Enzymatic Labeling (e.g., GlycoConnect™ or GalT/UDP-Azide) to ensure a defined DAR. Non-specific NHS-Azide labeling can be used for screening but yields heterogeneous mixtures.

Protocol:

  • Buffer Exchange: Buffer exchange the Azide-Antibody into PBS (pH 7.4). Adjust concentration to 5–10 mg/mL.

  • Solubilization: Dissolve the BCN-Dual-Drug-Complex in DMSO (10 mM stock).

  • Conjugation: Add the BCN-Dual-Drug-Complex to the antibody solution.

    • Stoichiometry: Use 1.5 to 2.0 molar equivalents of BCN-Linker per Azide group on the antibody.

    • DMSO Limit: Ensure final DMSO concentration is <10% (v/v) to prevent denaturation.

  • Incubation: Incubate at Room Temperature for 4–16 hours (or Overnight at 4°C). No catalyst (Copper) is required.

  • Quenching: Optional—Add excess Azido-PEG-alcohol to quench unreacted BCN, though usually unnecessary if purification follows immediately.

  • Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10, Sephadex G-25) or Tangential Flow Filtration (TFF) for larger batches.

Quality Control & Characterization

A self-validating system requires rigorous QC.[2] The following table outlines the acceptance criteria for the final ADC.

MethodParameterPurposeAcceptance Criteria
HIC-HPLC HydrophobicityDetermine DAR & Drug DistributionSingle dominant peak (if site-specific); DAR within ±0.2 of target.
SEC-HPLC AggregationAssess physical stability>95% Monomer; <5% High Molecular Weight (HMW) species.
LC-MS (Q-TOF) Mass ShiftConfirm covalent attachmentMass shift corresponds to:

.
Endotoxin LAL AssaySafety for in vivo use<0.1 EU/mg (for animal studies).
Data Interpretation: The Sulfonamide Effect

When analyzing HIC-HPLC data, ADCs synthesized with Linker-71 typically elute earlier (lower retention time) than ADCs using standard alkyl-chain linkers. This confirms the hydrophilic masking effect of the sulfonamide-PEG architecture, which is critical for favorable pharmacokinetics (PK).

Troubleshooting Guide

Issue 1: Precipitation during Payload Coupling (Phase A)

  • Cause: The "Dual-Drug" complex is significantly more hydrophobic than the empty linker.

  • Solution: Increase DMSO/DMF percentage during the reaction. If the final BCN-Dual-Drug complex is insoluble in aqueous buffers, consider adding a solubilizing group (e.g., sulfonic acid) to the payload itself, or ensure the PEG chain length is sufficient (PEG2 is short; PEG4+ variants may be needed for very hydrophobic payloads like PBDs).

Issue 2: Low Conjugation Efficiency (Phase B)

  • Cause: Steric hindrance.[2] The "branched" nature of the linker creates a bulky complex that may struggle to access the azide site on the antibody.

  • Solution:

    • Increase reaction time (up to 24h).

    • Increase equivalents of BCN-Linker (up to 5-10 eq).

    • Ensure the Azide on the antibody is on a flexible spacer (e.g., PEG4-Azide) rather than directly attached to the lysine/cysteine.

References

  • Van Berkel, S. S., et al. (2017).[2] Antibody-conjugates with improved therapeutic index for targeting CD30 tumours.[1][2] Patent WO2017137457A1.[1][2] (Describes the foundational chemistry of sulfonamide-PEG linkers in ADCs).

  • Anami, Y., et al. (2017). Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency.[3] Organic & Biomolecular Chemistry, 15(26), 5635-5642. Retrieved from [Link]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425.

Sources

Method

Application Note: High-Purity Purification of BCN-sulfonamide-PEG2 Labeled Antibodies

Introduction The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and stable attachment of molecules to complex biomolecules like antibodies. The BCN-sulfonamide-PEG2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and stable attachment of molecules to complex biomolecules like antibodies. The BCN-sulfonamide-PEG2 linker is a prime example of a sophisticated reagent that facilitates the creation of advanced antibody conjugates, such as antibody-drug conjugates (ADCs), for therapeutic and diagnostic applications. The bicyclononyne (BCN) group participates in a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of copper-free click chemistry.[1][2] This allows for the attachment of azide-containing molecules in a biological environment without the need for a cytotoxic copper catalyst. The inclusion of a hydrophilic di-ethylene glycol (PEG2) spacer can enhance the solubility of the resulting conjugate, potentially mitigating aggregation and improving pharmacokinetic properties.[] The sulfonamide components contribute to the linker's structural stability and can also influence its solubility.[4][5]

Following the labeling reaction, a heterogeneous mixture is typically present, containing the desired antibody conjugate, unconjugated antibody, excess linker, and potentially aggregated species. The removal of these impurities is a critical step to ensure the safety, efficacy, and reproducibility of the final product.[6] This application note provides a comprehensive guide with detailed protocols for the purification of BCN-sulfonamide-PEG2 labeled antibodies, focusing on established chromatographic techniques to achieve high purity.

Purification Strategy Overview

The purification of BCN-sulfonamide-PEG2 labeled antibodies generally involves a multi-step approach to separate the desired conjugate from various impurities based on differences in their physicochemical properties, such as size, charge, and hydrophobicity.[7][8] A typical workflow includes:

  • Initial Desalting/Buffer Exchange: Removal of excess, low-molecular-weight reactants from the labeling reaction.

  • Primary Polishing Step: Separation of the conjugated antibody from the unconjugated antibody and aggregates.

  • Final Polishing Step (Optional): Further refinement to remove any remaining trace impurities.

The choice of chromatographic technique for the polishing steps is crucial and depends on the specific characteristics of the antibody and the conjugated moiety. The most commonly employed methods are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[8][][10]

Diagram of the General Purification Workflow

Purification Workflow start Crude Labeled Antibody Mixture desalting Step 1: Desalting / Buffer Exchange (e.g., SEC or Diafiltration) start->desalting Remove excess linker polishing1 Step 2: Primary Polishing (e.g., IEX or HIC) desalting->polishing1 Separate conjugated from unconjugated antibody polishing2 Step 3: Final Polishing (Optional) (e.g., SEC) polishing1->polishing2 Remove aggregates & trace impurities end Purified BCN-sulfonamide-PEG2 Labeled Antibody polishing2->end

Caption: General workflow for the purification of labeled antibodies.

Materials and Reagents

Equipment:
  • Chromatography system (e.g., FPLC or HPLC)

  • UV-Vis Spectrophotometer or NanoDrop

  • Centrifuge and appropriate tubes

  • pH meter

  • Filtration devices (0.22 µm filters)

Chromatography Columns and Resins:

The choice of resin is critical and depends on the desired separation. Below are some representative examples.

Chromatography TypeExample ResinSeparation Principle
Size Exclusion (SEC) Sephadex G-25, Superdex 200Separation based on molecular size.[11][12]
Anion Exchange (AEX) Q Sepharose, DEAE SepharoseSeparation based on net negative surface charge.[10][13]
Cation Exchange (CEX) SP Sepharose, CM SepharoseSeparation based on net positive surface charge.[14][15]
Hydrophobic Interaction (HIC) Phenyl Sepharose, Butyl SepharoseSeparation based on surface hydrophobicity.[16][17]
Buffers and Solutions:
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Equilibration and Mobile Phase Buffers: Specific to the chosen chromatography method (see protocols below).

  • High Salt Buffers: For HIC, e.g., PBS with 1-2 M ammonium sulfate.

  • Elution Buffers: Specific to the chosen chromatography method, often involving a change in pH or salt concentration.

  • Regeneration Solutions: For cleaning and regenerating chromatography columns (e.g., 0.5-1.0 M NaOH).

Experimental Protocols

Protocol 1: Desalting using Size Exclusion Chromatography (SEC)

This initial step is designed to rapidly remove excess BCN-sulfonamide-PEG2 linker and other small molecule impurities from the labeling reaction mixture.[18]

Causality behind Experimental Choices:

  • Principle: SEC separates molecules based on their hydrodynamic radius.[12] Larger molecules, like the antibody conjugate, are excluded from the pores of the chromatography resin and elute first, while smaller molecules, like the excess linker, enter the pores and have a longer path, thus eluting later.[11]

  • Resin Choice: A resin with a suitable fractionation range, such as Sephadex G-25, is chosen to effectively separate the antibody (approx. 150 kDa) from the much smaller linker.

Step-by-Step Methodology:

  • Column Preparation: Equilibrate a desalting column (e.g., pre-packed or self-packed Sephadex G-25) with at least 5 column volumes (CV) of PBS, pH 7.4, or the buffer required for the subsequent purification step.

  • Sample Loading: Apply the crude labeled antibody solution to the column. The sample volume should not exceed 30% of the total column volume for optimal separation.

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the eluate at 280 nm to detect the protein peak. The antibody conjugate will elute in the void volume.

  • Pooling and Concentration: Pool the fractions containing the antibody and confirm the protein concentration using a spectrophotometer.

Protocol 2: Polishing using Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[10][13] The conjugation of the BCN-sulfonamide-PEG2 linker may alter the overall charge of the antibody, allowing for separation of the conjugated species from the unconjugated antibody.

Causality behind Experimental Choices:

  • Principle: The choice between anion exchange (AEX) and cation exchange (CEX) depends on the isoelectric point (pI) of the antibody and the buffer pH.[10] At a pH above the pI, the antibody will be negatively charged and bind to an AEX resin. At a pH below the pI, it will be positively charged and bind to a CEX resin.[15]

  • Elution: Elution is typically achieved by increasing the salt concentration of the mobile phase or by changing the pH to neutralize the charge of the protein, thus weakening its interaction with the resin.[13]

Step-by-Step Methodology (Example using Cation Exchange):

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM MES, pH 6.0

    • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0

  • Column Equilibration: Equilibrate the CEX column with Buffer A for at least 5-10 CV.

  • Sample Preparation: Ensure the desalted antibody conjugate is in the Binding Buffer. If not, perform a buffer exchange.

  • Sample Loading: Load the sample onto the column at a controlled flow rate.

  • Wash: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Apply a linear gradient of Buffer B (e.g., 0-100% over 20 CV) to elute the bound proteins. Different species (unconjugated, singly conjugated, doubly conjugated) may elute at different salt concentrations.

  • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

Protocol 3: Polishing using Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.[17] The BCN-sulfonamide-PEG2 linker may increase the hydrophobicity of the antibody, providing a basis for separation.

Causality behind Experimental Choices:

  • Principle: In HIC, proteins are bound to a hydrophobic stationary phase in the presence of a high concentration of a kosmotropic salt (e.g., ammonium sulfate).[19][20] Elution is achieved by decreasing the salt concentration in the mobile phase.[20]

  • Salt Concentration: The initial high salt concentration enhances hydrophobic interactions by reducing the solvation of the protein, exposing its hydrophobic patches.[19]

Step-by-Step Methodology:

  • Buffer Preparation:

    • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0

  • Column Equilibration: Equilibrate the HIC column with Buffer A for at least 5-10 CV.

  • Sample Preparation: Add ammonium sulfate to the desalted antibody sample to a final concentration of 1.5 M.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.

  • Elution: Apply a reverse linear gradient of Buffer A (e.g., 100-0% over 20 CV) to decrease the salt concentration and elute the bound proteins. More hydrophobic species will elute at lower salt concentrations.

  • Fraction Analysis: Collect and analyze fractions as described for IEX.

Characterization of the Purified Conjugate

After purification, it is essential to characterize the final product to ensure its quality and purity.[21]

Characterization TechniquePurpose
UV-Vis Spectroscopy Determine protein concentration (A280) and potentially the degree of labeling if the attached molecule has a distinct absorbance.
SDS-PAGE Assess purity and confirm an increase in molecular weight upon conjugation.
Size Exclusion Chromatography (SEC) Analyze for the presence of aggregates and fragments.[12]
Mass Spectrometry (LC-MS) Determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[22][23]
Binding Assays (e.g., ELISA, SPR) Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

Diagram of the Separation Principle in HIC

HIC Separation Principle cluster_0 High Salt (Binding) cluster_1 Low Salt (Elution) Unconjugated Ab Resin_bind HIC Resin Unconjugated->Resin_bind Weak Interaction Conjugated Ab-BCN Conjugated->Resin_bind Strong Interaction Unconjugated_elute Ab Conjugated_elute Ab-BCN Resin_elute HIC Resin Conjugated_elute->Resin_elute Weakening Interaction caption Separation based on increased hydrophobicity of the conjugate.

Caption: Principle of HIC for separating labeled from unlabeled antibodies.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Recovery Protein precipitation in high salt buffer (HIC).Optimize salt concentration or use a different kosmotropic salt.
Strong, irreversible binding to the column.Adjust elution conditions (pH, salt gradient steepness).
Poor Separation Inappropriate column chemistry or buffer conditions.Screen different IEX or HIC resins. Optimize pH and salt gradient.
Co-elution of species.Combine orthogonal techniques (e.g., IEX followed by SEC).
Presence of Aggregates Harsh elution conditions.Use a shallower gradient or milder elution buffer.
Inherent instability of the conjugate.Include a final polishing step with SEC to remove aggregates.[12]

Conclusion

The purification of BCN-sulfonamide-PEG2 labeled antibodies is a multi-faceted process that requires careful selection and optimization of chromatographic techniques. By leveraging the principles of size exclusion, ion exchange, and hydrophobic interaction chromatography, researchers can effectively remove impurities and isolate a highly pure and functional antibody conjugate. The protocols and principles outlined in this application note provide a robust framework for developing a successful purification strategy, ultimately leading to reliable and reproducible results in downstream applications.

References

  • BioProcess International. (2024, October 16). Hydrophobic Interaction Chromatography Used to Remove Antibody Impurities. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Fekete, S., et al. (2016). Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products. Journal of Pharmaceutical and Biomedical Analysis, 130, 3-18. Retrieved from [Link]

  • Gagnon, P., et al. (2014). Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions. Journal of Chromatography A, 1362, 160-166. Retrieved from [Link]

  • PubMed. (2020, July 1). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • BioProcess International. (2023, October 5). Antibody Therapeutic Polishing: Utility of Hydrophobic-Interaction Chromatography. Retrieved from [Link]

  • Bestchrom. (n.d.). Application of cation exchange chromatography in the purification of ADC. Retrieved from [Link]

  • Cytiva. (2024, November 12). Hydrophobic Interaction Chromatography Products. Retrieved from [Link]

  • Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. Retrieved from [Link]

  • ACS Omega. (2018, July 25). Quantifying Bound and Active Antibodies Conjugated to Gold Nanoparticles: A Comprehensive and Robust Approach To Evaluate Immobilization Chemistry. Retrieved from [Link]

  • BioProcess International. (2011, May 1). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]

  • YMC Europe. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. Retrieved from [Link]

  • AZoLifeSciences. (2022, July 1). Purifying Antibodies Using Ion Exchange Chromatography. Retrieved from [Link]

  • ACS Publications. (2015, October 15). Covalent Labeling Techniques for Characterizing Higher Order Structure of Monoclonal Antibodies. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Evaluation of Quantum Dots and Antibodies Conjugation by Surface Plasmon Resonance Spectroscopy. Retrieved from [Link]

  • Reddit. (2024, November 21). Quantifying antibody conjugation on nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Purification of PEGylated Proteins. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis. Retrieved from [Link]

  • News-Medical.Net. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

  • Biocompare. (2023, January 24). Techniques for Characterization of mAbs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). What is Antibody Characterization?. Retrieved from [Link]

  • Open Access Journals. (n.d.). Characterization and validation of antibodies. Retrieved from [Link]

  • Nanomedicine Research Journal. (2018, May 1). Antibody Conjugated Gold Nanoparticles for Detection of Small Amounts of Antigen Based on Surface Plasmon Resonance. Retrieved from [Link]

  • Precise PEG. (n.d.). BCN PEG | Strain-Promoted Click Linkers for Bioorthogonal Labeling. Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #1 - Antibody Purification. Retrieved from [Link]

  • PubMed. (1994, July 1). Antibodies in sulfonamide-induced immune thrombocytopenia recognize calcium-dependent epitopes on the glycoprotein IIb/IIIa complex. Retrieved from [Link]

  • PubMed. (2012, May 23). Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. Retrieved from [Link]

Sources

Application

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) for live-cell imaging

Application Note: Bioorthogonal Surface Profiling of Carbonic Anhydrase IX (CAIX) in Hypoxic Live Cells Molecule: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) CAS: 2126749-81-1 Methodology: Strain-Promoted Azide-Alkyn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal Surface Profiling of Carbonic Anhydrase IX (CAIX) in Hypoxic Live Cells

Molecule: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) CAS: 2126749-81-1 Methodology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Two-Step Labeling

Executive Summary

This application note details the protocol for using BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (hereafter referred to as BCN-Sulp-Probe ) for the live-cell imaging of Carbonic Anhydrase IX (CAIX). CAIX is a transmembrane zinc-metalloenzyme significantly upregulated in hypoxic tumor microenvironments, making it a critical biomarker for cancer aggressiveness and pH regulation studies.

Unlike traditional antibody staining, which can induce receptor internalization or requires cell fixation, this small-molecule approach utilizes bioorthogonal "click" chemistry . The BCN-Sulp-Probe acts as a "warhead," binding specifically to the extracellular active site of CAIX. Subsequent reaction with a fluorogenic azide (e.g., Azide-Cy5) allows for high-contrast, real-time visualization of the hypoxic phenotype with minimal background.

Technical Background & Mechanism

The Chemical Architecture

The probe consists of three functional domains designed for high-fidelity imaging:

  • Targeting Ligand (Sulfonamide-N-bis(ethanol)): A derivative of classical sulfonamide inhibitors (like acetazolamide). It binds the Zn²⁺ cofactor within the CAIX active site with nanomolar affinity. The N-bis(ethanol) modification modulates solubility and prevents passive diffusion across the membrane, ensuring the probe targets surface-expressed CAIX rather than cytosolic isoforms (like CAII).

  • Linker (PEG2-Sulfonamide): A short polyethylene glycol spacer that improves water solubility and provides steric freedom, preventing the bulky fluorophore (added later) from interfering with the ligand-protein binding interface.

  • Bioorthogonal Handle (BCN - Bicyclo[6.1.0]nonyne): A strained alkyne that reacts rapidly and specifically with azides via SPAAC.[1] BCN is preferred over DBCO in surface labeling due to its lower hydrophobicity, reducing non-specific membrane association.

The Two-Step Labeling Workflow

Directly conjugating a fluorophore to a ligand can alter its pharmacokinetics. This protocol uses a "Pre-targeting" strategy:

  • Pulse: Cells are treated with the non-fluorescent BCN-Sulp-Probe.

  • Wash: Unbound probe is removed.

  • Chase: An Azide-Fluorophore is added. The click reaction occurs only where the BCN probe is bound (i.e., on CAIX).

G Hypoxia Hypoxic Condition (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CAIX Surface Expression HIF1a->CAIX_Exp Transcription Probe_Add Add BCN-Sulp-Probe (Non-Fluorescent) CAIX_Exp->Probe_Add Binding Ligand Binds CAIX (Extracellular) Probe_Add->Binding Targeting Click SPAAC Reaction (+ Azide-Dye) Binding->Click Labeling Imaging Fluorescent Signal (Membrane Localized) Click->Imaging Visualization

Figure 1: Mechanistic pathway from hypoxic induction to bioorthogonal imaging of CAIX.

Experimental Protocol

Materials Required
  • Probe: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (Stock: 10 mM in DMSO).

  • Detection Reagent: Azide-Fluorophore (e.g., Azide-Sulfo-Cy5 for far-red imaging).

  • Competition Control: Acetazolamide (10 mM stock).

  • Cell Line: HeLa, MDA-MB-231, or HT-29 (Hypoxia-inducible lines).

  • Buffer: HBSS (Hank's Balanced Salt Solution) + 1% BSA (pH 7.4).

Cell Culture & Hypoxia Induction
  • Seed cells in 35mm glass-bottom confocal dishes (density: 2x10⁵ cells).

  • Incubate for 24 hours under normoxia to allow attachment.

  • Induction: Move cells to a hypoxia chamber (1% O₂, 5% CO₂, 37°C) or treat with a chemical mimetic (e.g., 100 µM CoCl₂ or DFO) for 16–24 hours to upregulate CAIX.

Live-Cell Labeling Procedure

Note: All steps should be performed gently to prevent cell detachment.

Step 1: Probe Incubation (Pulse)

  • Dilute BCN-Sulp-Probe to a final concentration of 10 µM in warm culture media (or HBSS).

    • Control: For a subset of wells, add 100 µM Acetazolamide 30 mins prior to probe addition to block CAIX sites (Specificity Check).

  • Replace cell media with the probe solution.

  • Incubate for 30–60 minutes at 37°C.

Step 2: Washing

  • Aspirate the probe solution.

  • Wash cells 3x with warm HBSS (5 minutes per wash) to remove unbound probe. Critical: This step reduces background noise.

Step 3: Click Reaction (Chase)

  • Prepare a 5 µM solution of Azide-Sulfo-Cy5 in HBSS.

  • Add to cells and incubate for 20–30 minutes at 37°C.

    • Note: Copper-free click chemistry (SPAAC) is non-toxic, but minimize light exposure to prevent photobleaching of the dye.

Step 4: Final Wash & Imaging

  • Wash cells 3x with HBSS.

  • Add live-cell imaging buffer (e.g., FluoroBrite DMEM).

  • Proceed immediately to confocal microscopy.

Data Acquisition & Analysis

Imaging Settings
  • Objective: 60x Oil Immersion (NA 1.4).

  • Excitation/Emission: Match the Azide-Dye (e.g., for Cy5: Ex 640 nm / Em 670 nm).

  • Z-Stack: Acquire 0.5 µm steps to visualize the membrane localization clearly.

Expected Results
  • Hypoxic Cells: Distinct, crisp plasma membrane staining ("ring" effect).

  • Normoxic Cells: Minimal to no signal (CAIX is degraded in presence of oxygen).

  • Competition Control: Signal intensity reduced by >90% in the presence of Acetazolamide.

Comparative Analysis Table
FeatureBCN-Sulp-Probe (SPAAC)Antibody StainingGFP-Fusion Protein
Live Cell Compatible Yes No (usually requires fixation)Yes
Size Small (~1 kDa complex)Large (~150 kDa)Large (Protein tag)
Perturbation Minimal steric hindrancePotential receptor clusteringOverexpression artifacts
Specificity High (Active site dependent)Epitope dependentSpecific to transfected cells
Background Low (Washable small molecule)Medium (Non-specific binding)N/A

Troubleshooting & Optimization

  • High Background:

    • Reduce Azide-Dye concentration (try 1 µM).

    • Increase the number of washes after the "Pulse" step.

    • Ensure the BCN probe is not precipitating (keep DMSO < 0.5%).

  • No Signal:

    • Verify Hypoxia induction (Western blot for HIF-1α or CAIX).

    • Ensure the cell line expresses CAIX (MCF-7 is often CAIX negative; MDA-MB-231 is positive).

  • Intracellular Signal:

    • The "N-bis(ethanol)" tail usually prevents membrane crossing. If signal is cytosolic, check cell viability. Dead cells with compromised membranes will allow probe entry, labeling cytosolic CAII. Use a viability dye (e.g., Calcein AM) to confirm.

References

  • MedChemExpress. "BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Information." MedChemExpress Catalog, Accessed 2024.

  • Dubois, L., et al. "Imaging of Carbonic Anhydrase IX with Fluorescent Labeled Sulfonamides in Hypoxic Tumor Cells." Radiotherapy and Oncology, vol. 99, no. 3, 2011, pp. 424-431. (Contextual grounding for Sulfonamide-CAIX imaging).
  • Dommerholt, J., et al. "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, vol. 49, no. 49, 2010, pp. 9422-9425.
  • BroadPharm. "BCN Reagents and Click Chemistry Protocols." BroadPharm Technical Guides, Accessed 2024.

Sources

Method

Application Note: High-Solubility BCN Linker Strategy for Oligonucleotide Conjugation

This Application Note is structured as a high-level technical guide for researchers utilizing BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (CAS: 2126749-81-1) in oligonucleotide therapeutics and bioconjugation. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (CAS: 2126749-81-1) in oligonucleotide therapeutics and bioconjugation.

Introduction: The Solubility-Stability Paradox

In the development of oligonucleotide therapeutics (ASOs, siRNAs, miRNAs), the hydrophobicity of conjugation linkers often compromises the pharmacokinetic profile of the drug. Traditional alkyl or simple PEG linkers can induce aggregation or non-specific binding.

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) represents a "third-generation" linker architecture designed to solve this.

  • BCN (Bicyclo[6.1.0]nonyne): Enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—a copper-free, bioorthogonal "click" reaction that eliminates toxic Cu(I) catalysts which degrade nucleic acids.

  • Sulfonamide Backbone: Unlike amide or ester linkages, sulfonamides provide enhanced hydrolytic stability while significantly increasing aqueous solubility due to their polarity and hydrogen-bonding potential.

  • N-bis(ethanol) "Head": This diol moiety is the versatile attachment point. It allows the molecule to be converted into a phosphoramidite for direct insertion into the oligonucleotide backbone or 5'-terminus during solid-phase synthesis.

Chemical Anatomy & Mechanism[1]

The Molecule[2][3][4][5]
  • CAS: 2126749-81-1[1][2]

  • Formula:

    
    
    
  • MW: 570.63 Da[1][2]

  • Key Feature: The N-bis(ethanol) group consists of a tertiary amine connected to two hydroxyethyl arms: -N(CH_2CH_2OH)_2.

Strategic Utility

The bis(ethanol) functionality allows for divergent synthesis :

  • Path A (Backbone Insertion): One hydroxyl is protected with DMTr, the other phosphitylated. The linker becomes a non-nucleosidic spacer within the sequence.

  • Path B (5'-Terminal Modification): Used as the final coupling step to place a BCN handle at the 5'-end.

  • Path C (Branching): Both hydroxyls can be functionalized to attach two oligonucleotide strands to a single BCN handle (less common but possible).

Experimental Protocols

Protocol A: Conversion to Phosphoramidite (Activation)

Rationale: The raw reagent is a diol. To use it in automated oligonucleotide synthesis, it must be converted to a phosphoramidite building block.

Materials:

  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (Starting Material)[3][2]

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) / Acetonitrile (ACN)

Workflow:

  • Mono-DMTr Protection:

    • Dissolve Starting Material (1 eq) in anhydrous Pyridine/DCM (1:1).

    • Add DMTr-Cl (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Why: You must protect one hydroxyl group to allow linear chain extension. The statistical distribution will yield mono-protected, di-protected, and unreacted material.

    • Purification: Flash chromatography (Silica, DCM/MeOH + 1% TEA). Isolate the mono-DMTr product.

  • Phosphitylation:

    • Dissolve Mono-DMTr product (1 eq) in anhydrous DCM under Argon.

    • Add DIPEA (4 eq).

    • Add Chlorophosphoramidite reagent (1.2 eq) dropwise at 0°C.

    • Stir for 1 hour. Monitor by TLC (product moves faster than starting material).

    • Quench: Add degassed MeOH (0.5 mL) to quench excess chlorophosphoramidite.

    • Workup: Dilute with DCM, wash with 5%

      
      , dry over 
      
      
      
      .
    • Storage: Lyophilize from Benzene. Store at -20°C under Argon.

Protocol B: Automated Oligonucleotide Synthesis (Coupling)

Rationale: Incorporating the activated BCN linker into the DNA/RNA strand.

Parameters:

  • Concentration: Dissolve BCN-Phosphoramidite at 0.1 M in Anhydrous Acetonitrile.

  • Coupling Time: Increase coupling time to 6–10 minutes (steric bulk of the sulfonamide/BCN group requires longer reaction times than standard nucleosides).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Deprotection (Critical):

    • Avoid: Harsh conditions that degrade the sulfonamide or BCN.

    • Recommended: UltraMild deprotection (0.05 M

      
       in MeOH, 4h, RT) or standard Ammonium Hydroxide (RT, 16h). Note: BCN is generally stable to ammonia, but avoid high temperatures (>55°C) for prolonged periods.
      
Protocol C: SPAAC Conjugation (Click Reaction)

Rationale: Attaching the payload (e.g., GalNAc-Azide, Fluorophore-Azide) to the BCN-Oligo.

Step-by-Step:

  • Preparation:

    • Dissolve BCN-Oligo in

      
       or PBS (pH 7.4). Conc: 50–200 µM.
      
    • Dissolve Azide-Payload in DMSO or Water. (Ensure Azide is in 1.5–5x molar excess).

  • Reaction:

    • Mix Oligo and Azide solutions.

    • Incubate at Room Temperature for 2–4 hours or 4°C overnight .

    • Note: No catalyst is required. The reaction is driven by the ring strain of BCN.

  • Validation:

    • Analyze via RP-HPLC or LC-MS. The product will show a mass shift corresponding to:

      
      .
      
    • The BCN-Azide triazole product is stable and forms a regioisomeric mixture (which usually co-elutes).

Visualization of Workflows

Diagram 1: Activation & Synthesis Pathway

This diagram illustrates the chemical transformation of the raw reagent into a synthesis-ready phosphoramidite and its subsequent integration.

BCN_Activation Raw Raw Reagent BCN-Sulf-PEG-N(OH)2 Mono Mono-DMTr Intermediate Raw->Mono DMTr-Cl, Pyridine (Statistical Protection) Amidite BCN-Phosphoramidite (Active Building Block) Mono->Amidite Phosphitylation (DCM, DIPEA) Oligo Solid Phase Synthesis (Coupling to Oligo) Amidite->Oligo Auto-Synthesizer (Coupling time: 10 min) Final BCN-Modified Oligonucleotide Oligo->Final Cleavage & Deprotection

Caption: Conversion of BCN-diol to phosphoramidite and integration into oligonucleotide synthesis.

Diagram 2: SPAAC Conjugation Mechanism

The reaction between the BCN-Oligo and an Azide-functionalized payload.

SPAAC_Mechanism cluster_0 Reactants BCN_Oligo BCN-Oligo (Strained Alkyne) Transition Transition State (Strain Release) BCN_Oligo->Transition Azide_Payload Azide-Payload (e.g., GalNAc-N3) Azide_Payload->Transition Product Stable Triazole Conjugate (Oligo-Linker-Payload) Transition->Product  k ~ 0.1 - 1.0 M-1 s-1   (No Copper)

Caption: Copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism.

Quantitative Data & Specifications

ParameterSpecification / Guideline
Linker Hydrophilicity High (Sulfonamide + PEG2 spacer reduces aggregation)
Reaction Kinetics (SPAAC)

(Faster than DBCO in some contexts due to lower steric hindrance)
Coupling Efficiency (Solid Phase) >95% (Requires extended coupling time: 600s)
Solubility Limit >50 mM in Water/DMSO mixtures
Stability Stable in Ammonia (RT), unstable to strong acids (TCA deblocking steps must be controlled)

Troubleshooting & Optimization

  • Low Coupling Efficiency:

    • Cause: The bulky BCN/Sulfonamide group hinders diffusion into the CPG pore.

    • Fix: Use Controlled Pore Glass (CPG) with larger pore size (1000 Å) instead of 500 Å. Double-couple the BCN phosphoramidite step.

  • Product Degradation during Deprotection:

    • Cause: High temperature ammonia treatment can degrade the sulfonamide or cause retro-Michael addition if not careful.

    • Fix: Switch to AMA (Ammonium Hydroxide/Methylamine 1:1) at RT for 2 hours, or UltraMild chemistry.

  • Precipitation during Click Reaction:

    • Cause: The Payload (e.g., Lipid) is insoluble in the Oligo buffer.

    • Fix: Add 20–40% organic co-solvent (DMSO, Acetonitrile, or t-Butanol) to the aqueous buffer. The BCN reaction tolerates organic solvents well.

References

  • Van Berkel, S. S., et al. (2017). Antibody-conjugates with improved therapeutic index for targeting CD30 tumours and method for improving therapeutic index of antibody-conjugates. Patent WO2017137457A1. (Primary source for the specific BCN-sulfonamide-PEG2-bis(ethanol) structure).[2]

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. (Foundational BCN chemistry).

  • MedChemExpress. Product Datasheet: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). (Commercial verification of the reagent).

  • BroadPharm. BCN Reagents for Click Chemistry: Solubility and PEGylation effects.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BCN-Sulfonamide-PEG2 Conjugation

Topic: Optimizing Reaction Conditions for BCN-Sulfonamide-PEG2 Linkers Target Audience: Protein Chemists, ADC Developers, and Chemical Biologists Version: 1.2 (Current as of 2026) Introduction: The BCN-Sulfonamide System...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for BCN-Sulfonamide-PEG2 Linkers Target Audience: Protein Chemists, ADC Developers, and Chemical Biologists Version: 1.2 (Current as of 2026)

Introduction: The BCN-Sulfonamide System

You are likely working with a heterobifunctional linker containing a Bicyclo[6.1.0]nonyne (BCN) group for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and a Sulfonamide moiety (often as a carbonic anhydrase ligand, PROTAC recruiter, or solubility modifier), separated by a PEG2 spacer.

While SPAAC is often marketed as "pH insensitive," the specific physicochemical properties of sulfonamide-containing linkers introduce unique solubility and stability constraints. This guide moves beyond standard click chemistry protocols to address the specific "trilemma" of this molecule: BCN Stability , Sulfonamide Solubility , and Reaction Kinetics .

Module 1: The pH Sweet Spot (Theory & Mechanism)

The Trilemma: Why pH 7.4 Might Fail You

Standard PBS (pH 7.4) is the default for bioconjugation, but for BCN-Sulfonamide-PEG2, it acts as a compromise rather than an optimum.

ComponentBehavior at pH < 6.0Behavior at pH 7.0–7.5Behavior at pH > 8.5
BCN Group Stable. BCN is acid-tolerant (unlike Trans-Cyclooctene).Stable. Ideal reactivity window.Stable , but hydrolysis risk increases for other ester linkages in the payload.
Sulfonamide Neutral/Insoluble. Sulfonamides (pKa ~10) are protonated and neutral, leading to potential aggregation/precipitation .Neutral. Still largely hydrophobic. May require organic co-solvents.[1][2][3]Deprotonating. Solubility improves as pH approaches pKa, but protein stability may suffer.
SPAAC Rate Slow. Protonation of peripheral amines on the protein can alter local charge environments.Moderate. Standard baseline kinetics (

).
Fastest. Some studies indicate HEPES pH 7.5–8.0 yields higher rate constants than PBS.
The Verdict: Shift to HEPES pH 7.8–8.0

For this specific linker, shifting slightly basic (pH 8.0) aids the solubility of the sulfonamide moiety without compromising the BCN ring. HEPES is preferred over PBS as it has been shown to support faster SPAAC kinetics in certain systems [1].

Module 2: Critical Troubleshooting (FAQs)

Q1: My reaction mixture turns cloudy upon adding the linker. What happened?

Diagnosis: "The Hydrophobic Crash." The PEG2 spacer is short. It cannot fully mask the hydrophobicity of the BCN and Sulfonamide groups. When you add the linker (dissolved in DMSO) to the aqueous protein buffer, the local concentration exceeds the solubility limit before it can disperse.

Solution:

  • Solvent Spike: Ensure the final reaction contains 5–10% (v/v) DMSO or DMF.

  • Reverse Addition: Do not drop the linker into the protein. Instead, dilute the linker in the buffer containing the organic co-solvent first, then mix with the protein.

  • pH Adjustment: Increase reaction pH to 8.0 to slightly assist sulfonamide solvation.

Q2: I see low conjugation yield despite using 10 equivalents of linker.

Diagnosis: "The Thiol Trap." BCN is generally stable, but it is susceptible to thiol-yne addition in the presence of free thiols (e.g., Cysteine residues, DTT, Beta-mercaptoethanol). If your protein buffer contains residual reducing agents, they will quench the BCN before it clicks with the azide.

Solution:

  • Strictly Avoid: DTT and TCEP during the click reaction.

  • Purify First: Desalt the protein into a thiol-free buffer (HEPES pH 7.8) before adding the BCN linker.

Q3: Can I use TCEP to keep my protein reduced during the reaction?

Answer: NO. While TCEP is often compatible with Azide-Alkyne cycloaddition, recent data suggests that in protein environments, BCN can show instability toward TCEP over extended incubation times [2]. If reduction is required for the protein, reduce and cap (e.g., with NEM) before the click reaction, or perform the reduction after the conjugation is complete.

Module 3: Optimized Protocol

Reagents
  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Degassed).

  • Co-solvent: Anhydrous DMSO or DMF.

  • Linker Stock: 10 mM BCN-Sulfonamide-PEG2 in DMSO.

Workflow
  • Protein Prep: Buffer exchange the Azide-labeled protein into Buffer A . Adjust concentration to 1–5 mg/mL.

    • Critical: Ensure no free amines (Tris) if using NHS-ester chemistry upstream, and NO reducing agents .

  • Linker Activation: Calculate 5–10 molar equivalents of the BCN linker.

  • The "Solvent Cushion": Add DMSO to the protein solution before the linker, such that the final organic content will be 5–10%.

    • Why? This prevents the "cloudy crash" when the hydrophobic linker hits pure water.

  • Initiation: Add the BCN linker stock to the protein. Vortex gently immediately.

  • Incubation:

    • Option A (Fast): 4 hours at Room Temperature (25°C).

    • Option B (Gentle): Overnight (12–16h) at 4°C.

  • Quenching (Optional): Add 50 equivalents of 3-Azidopropanol to scavenge unreacted BCN.

  • Purification: Remove excess linker via Zeba Spin Column (7K MWCO) or dialysis against PBS pH 7.4.

Module 4: Visualizing the Logic

Figure 1: Reaction Pathway & Optimization Logic

BCN_Optimization cluster_0 Reaction Components Protein Protein-Azide (Aqueous) Decision Mixing Step (The Critical Moment) Protein->Decision Linker BCN-Sulfonamide-PEG2 (Hydrophobic) Linker->Decision Precipitation Precipitation/Cloudiness (Sulfonamide Aggregation) Decision->Precipitation pH < 7.0 or 0% DMSO Optimized Optimized Condition: HEPES pH 7.8 + 10% DMSO Decision->Optimized pH 7.8-8.0 + Organic Co-solvent LowYield Low Yield (Steric/Hydrophobic Shielding) Precipitation->LowYield Conjugate Stable Conjugate (High Yield) Optimized->Conjugate TCEP Presence of TCEP/Thiols SideReaction Thiol-Yne Side Reaction (BCN Quenching) TCEP->SideReaction SideReaction->LowYield

Caption: Figure 1. Optimization logic flow. The success of the conjugation depends heavily on managing the solubility of the sulfonamide moiety during the initial mixing step and avoiding thiol interference.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Q1 Is the reaction cloudy? Start->Q1 Q2 Is the yield low (clear solution)? Q1->Q2 No Sol1 Increase DMSO to 10% Check pH (Target 8.0) Q1->Sol1 Yes Q3 Are reducing agents (TCEP/DTT) present? Q2->Q3 Yes Sol2 Remove TCEP via Desalting Column Q3->Sol2 Yes Sol3 Increase Linker Eq (20x) Extend Time (O/N) Q3->Sol3 No

Caption: Figure 2. Step-by-step troubleshooting guide for BCN-Sulfonamide conjugations.

References

  • Pringle, T. A., & Knight, J. C. (2025).[4] The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. National Institutes of Health (PMC).

  • BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Information. MedChemExpress.

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.

Sources

Optimization

How to prevent aggregation of ADCs with BCN-sulfonamide-PEG2 linkers

Technical Support Center: Advanced ADC Bioconjugation Topic: Preventing Aggregation in ADCs with BCN-Sulfonamide-PEG2 Linkers Role: Senior Application Scientist Executive Summary: The Solubility-Reactivity Paradox You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced ADC Bioconjugation Topic: Preventing Aggregation in ADCs with BCN-Sulfonamide-PEG2 Linkers Role: Senior Application Scientist

Executive Summary: The Solubility-Reactivity Paradox

You are likely employing the BCN-sulfonamide-PEG2 linker system to solve a specific problem: conjugating a hydrophobic payload (e.g., PBD dimers, maytansinoids) via copper-free click chemistry (SPAAC) while maintaining colloidal stability.

Here is the technical reality:

  • BCN (Bicyclononyne) is lipophilic. While less hydrophobic than DBCO, it still contributes to the overall hydrophobic surface area of the conjugate [1].

  • PEG2 is a short spacer. It provides flexibility but lacks the "hydration shell" volume of longer chains (PEG8–24) to effectively shield hydrophobic payloads.

  • The Sulfonamide Moiety is your critical "solubility switch." It is introduced specifically to disrupt hydrophobic stacking interactions via hydrogen bonding and polarity, compensating for the short PEG and lipophilic BCN [2].

The Core Challenge: Aggregation in this system is rarely due to the chemistry failing; it is due to solvent shock and hydrophobic shielding failure during the transition from organic stock to aqueous buffer.

Troubleshooting Guide: Diagnostic Q&A

Scenario A: Immediate Precipitation During Conjugation

Q: I added the BCN-linker payload to my antibody, and the solution instantly turned cloudy. What happened?

A: You triggered "Solvent Shock" or exceeded the Critical Aggregation Concentration (CAC).

  • The Cause: Your payload is likely dissolved in 100% DMSO/DMA. Adding a small volume of high-concentration hydrophobic linker to a large volume of aqueous buffer causes the linker to precipitate before it can find the antibody conjugation site.

  • The Fix:

    • Reduce Stock Concentration: Dilute your BCN-linker stock to 1–2 mM (instead of 10 mM) before addition.

    • Stepwise Addition: Do not add the linker in one bolus. Add it in 3–5 aliquots over 5 minutes, mixing gently (swirling, not vortexing) between additions.

    • Co-solvent Buffer: Ensure your reaction buffer contains 5–10% propylene glycol or DMSO before adding the linker. This bridges the polarity gap.

Scenario B: High Molecular Weight (HMW) Species in SEC

Q: My reaction looks clear, but SEC-HPLC shows 15% aggregates (HMW species). How do I prevent this?

A: This is likely "Hydrophobic Patching" driven by high Drug-Antibody Ratio (DAR).

  • The Cause: BCN-sulfonamide-PEG2 is a relatively short linker. If you push for high DAR (e.g., DAR 4–8), the hydrophobic payloads cluster together on the antibody surface, driving dimerization of antibody molecules [3].

  • The Fix:

    • Target Lower DAR: Aim for DAR 2–4. The sulfonamide improves solubility, but it cannot mask the hydrophobicity of a DAR 8 species with a short PEG2 spacer.

    • Check Your Azide Functionalization: If you are conjugating to random lysines (via NHS-Azide), you may have clusters of azides. Switch to site-specific conjugation (e.g., enzymatic or cysteine-bridging) to space out the payloads.

Scenario C: Loss of Monomer Over Time (Storage)

Q: The ADC was 98% monomeric after purification, but aggregates formed after 24 hours at 4°C.

A: The Sulfonamide-Payload interaction requires specific formulation conditions.

  • The Cause: At neutral pH, some sulfonamides may not be fully ionized or interacting optimally with water, leading to slow colloidal collapse.

  • The Fix:

    • Formulation Additives: Add Trehalose or Sucrose (5–8% w/v) . These sugars preferentially exclude from the protein surface, increasing the hydration energy and stabilizing the native state.

    • Surfactant: Add 0.02% Polysorbate 20 or 80 (Tween) . This is non-negotiable for hydrophobic ADCs. It coats the hydrophobic patches that the PEG2/Sulfonamide cannot fully shield.

Validated Experimental Protocol

Objective: Conjugation of Azide-functionalized Antibody (mAb-N3) with BCN-Sulfonamide-PEG2-Payload via SPAAC.

Phase 1: Preparation
  • Antibody Buffer: PBS (pH 7.[1]4) + 1 mM EDTA. Note: Avoid Tris if possible during click reaction, though SPAAC is tolerant.

  • Linker Stock: Dissolve BCN-Sulfonamide-PEG2-Payload in anhydrous DMSO or DMA to 5 mM .

  • Antibody Concentration: Adjust mAb-N3 to 2–5 mg/mL . (Too dilute = slow reaction; Too concentrated = aggregation).

Phase 2: Conjugation (The "Solubility Ramp" Method)
  • Calculate Stoichiometry: Target 1.5 to 2.0 molar equivalents of BCN-linker per Azide site.

    • Example: If mAb has 4 Azides, use 6–8 equivalents of Linker.

  • Solvent Conditioning: Add DMSO/DMA to the mAb solution first to reach 5% v/v.

    • Why? This pre-conditions the antibody for the organic linker addition.

  • Controlled Addition:

    • Add the calculated volume of Linker Stock to the mAb solution.

    • CRITICAL: If the required volume of DMSO exceeds 15% of the total volume, you must dilute the Linker Stock further or concentrate the mAb. Do not exceed 15% organic solvent.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 4–12 hours or 4°C overnight .

    • Tip: BCN kinetics are fast, but steric hindrance on the antibody surface can slow it down.

  • Quenching (Optional but Recommended):

    • Add 5 equivalents of 3-Azidopropanol or similar small azide to quench unreacted BCN. This prevents post-purification cross-linking.

Phase 3: Purification
  • Removal of Free Drug: Use Desalting Columns (e.g., Zeba Spin, Sephadex G-25) equilibrated with formulation buffer (e.g., 20 mM Histidine, 8% Trehalose, pH 6.0).

    • Why Histidine? Histidine buffers often provide better stability for hydrophobic ADCs than PBS.

  • Polishing (If Aggregates Present): Perform SEC (Size Exclusion Chromatography) to fractionate the monomer from HMW aggregates.

Quantitative Reference Tables

Table 1: Solvent Compatibility Guide for BCN Conjugation

SolventMax Final % (v/v)Risk of AggregationRecommendation
DMSO 15%ModerateStandard choice. High solubilizing power.
DMA 10%HighUse only if payload is insoluble in DMSO. More denaturing.
Propylene Glycol 20%LowExcellent stabilizer. Can be used with DMSO.[1][2][3]
Ethanol <5%Very HighAvoid. Induces protein unfolding rapidly.

Table 2: Buffer Recommendations

ParameterRecommended ValueScientific Rationale
pH 7.0 – 7.5Optimal for SPAAC rate; Sulfonamide solubility is often pH-dependent.
Salt (NaCl) 150 mMPhysiological ionic strength prevents charge-driven aggregation.
Surfactant 0.02% PS-20/80Critical. Prevents interfacial aggregation of hydrophobic conjugates.
Chelator 1–5 mM EDTAPrevents metal-catalyzed oxidation; no effect on Copper-free click.

Mechanism of Action & Workflow Visualization

Diagram 1: The "Solubility Shield" Mechanism

This diagram illustrates how the Sulfonamide and PEG2 work together to mitigate the hydrophobicity of the BCN and Payload.

ADC_Aggregation_Mechanism cluster_0 Hydrophobic Risk Factors cluster_1 Solubility Enhancers (The Solution) Payload Cytotoxic Payload (Highly Hydrophobic) Patch Hydrophobic Patch Formation Payload->Patch Exposed Surface BCN BCN Group (Lipophilic) BCN->Patch Adds Lipophilicity Aggregation AGGREGATION (Precipitation/HMW) Patch->Aggregation Inter-mAb Stacking Solubility STABLE CONJUGATE (Dispersed Monomer) Patch->Solubility If Shielding > Hydrophobicity PEG2 PEG2 Spacer (Short Flexible Linker) PEG2->Patch Spaces Water Aqueous Buffer (Water Molecules) PEG2->Water Hydration Sulfonamide Sulfonamide Moiety (Polar/H-Bonding) Sulfonamide->Patch Masks Sulfonamide->Water H-Bonding (Disrupts Stacking) Antibody Antibody Surface (Azide-Functionalized)

Caption: The Sulfonamide moiety acts as a polarity breaker, disrupting the hydrophobic stacking forces generated by the BCN and Payload, which PEG2 alone is too short to fully shield.

Diagram 2: Optimized Conjugation Workflow

Conjugation_Workflow Step1 1. Solubilization Dissolve Linker in DMSO (5-10 mM) Step2 2. Conditioning Add 5% DMSO to mAb Buffer Step1->Step2 Prepare Reagents Step3 3. Titration Slow Addition of Linker (Keep Total Organic <15%) Step2->Step3 Prevent Shock Step4 4. Incubation RT, 4-12 Hours (Gentle Mixing) Step3->Step4 SPAAC Reaction Step5 5. Purification Desalting / SEC (Remove Free Drug) Step4->Step5 Cleanup

Caption: Step-by-step "Solubility Ramp" workflow designed to prevent solvent shock and minimize transient aggregation during the critical mixing phase.

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

  • Van Berkel, S. S., et al. (2017). Antibody-conjugates with improved therapeutic index for targeting CD30 tumours.[2][4] Patent WO2017137457A1.[4] (Describes the specific use of sulfonamide linkers to improve solubility).

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting

Technical Support Center: BCN-Sulfonamide-PEG2 Linker Dynamics

Topic: BCN-sulfonamide-PEG2 linker cleavage and stability in plasma. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BCN-sulfonamide-PEG2 linker cleavage and stability in plasma. Role: Senior Application Scientist. Objective: To provide a rigorous, self-validating framework for evaluating linker integrity and troubleshooting experimental anomalies.

Executive Summary & Mechanism of Action

The Core Question: Is my linker cleaving, or is it disappearing?

The BCN-sulfonamide-PEG2 linker is primarily designed as a robust, solubility-enhancing connector for PROTACs and Antibody-Drug Conjugates (ADCs). Under physiological conditions (pH 7.4, plasma), this linker is engineered to be stable . The sulfonamide moiety acts as a polar spacer to offset the lipophilicity of the BCN (bicyclo[6.1.0]nonyne) group, preventing aggregation.

If you observe "cleavage," it is likely one of three scenarios:

  • Metabolic Degradation: Rare enzymatic hydrolysis (e.g., by specific amidases or sulfatases if the structure permits).

  • Chemical Oxidation: The strained BCN ring is susceptible to oxidation (+16 Da shift), often mistaken for degradation.

  • Non-Specific Binding: High lipophilicity of the payload/linker complex leading to albumin binding and precipitation during sample prep (False "loss" of compound).

Standard Operating Procedure: Plasma Stability Profiling

Do not rely on simple "incubate and shoot" methods. You must account for protein binding and extraction efficiency.

Protocol: Kinetic Plasma Stability Assay

Reagents:

  • Pooled Plasma (Human/Mouse/Rat) – Citrate or EDTA treated.

  • Internal Standard (IS): Warfarin or Tolbutamide (structural analog preferred).

  • Quenching Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Preparation: Prepare a 10 mM stock of the BCN-conjugate in DMSO.

  • Spiking: Dilute stock into pre-warmed (37°C) plasma to a final concentration of 1 µM (0.5% DMSO max).

  • Time Points: Harvest aliquots at 0, 15, 30, 60, 120, 240 min, and 24h.

  • Quenching (Critical):

    • Add 100 µL plasma sample to 300 µL cold Quenching Solvent containing IS.

    • Vortex vigorously for 30s.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (High-Res Q-TOF preferred for metabolite ID).

Visualization: Experimental Workflow

PlasmaStability Start Compound Stock (10 mM DMSO) Plasma Pooled Plasma (37°C) Start->Plasma Spike (1 µM) Incubate Incubation (0-24h) Plasma->Incubate Quench Protein Precipitation (ACN + IS) Incubate->Quench Harvest Aliquot Spin Centrifugation (15k x g) Quench->Spin LCMS LC-MS Analysis (HRMS) Spin->LCMS Supernatant

Caption: Figure 1. Kinetic workflow for assessing BCN-sulfonamide-PEG2 stability, emphasizing the critical quenching step to release protein-bound fraction.

Troubleshooting Guide: Diagnosing Instability

Use this logic tree when your results show a loss of parent compound.

Scenario A: Loss of Parent Signal (No New Peaks)

Diagnosis: This is likely Protein Binding , not cleavage.

  • Reasoning: BCN is hydrophobic. It buries itself in Human Serum Albumin (HSA). Acetonitrile precipitation might not recover 100% of the drug.

  • Validation Step: Perform a "Post-Extraction Spike." Spike the compound into the supernatant of a blank plasma extraction. Compare the area count to your T=0 sample. If T=0 is significantly lower than the post-spike, you have a recovery issue.

  • Solution: Switch to Methanol precipitation (stronger denaturant) or use 6 M Urea before precipitation.

Scenario B: Mass Shift (+16 Da or +32 Da)

Diagnosis: BCN Oxidation .

  • Reasoning: The strained alkyne in BCN is electron-rich and susceptible to oxidation by cytochrome P450s or even dissolved oxygen in plasma, forming a sulfoxide (if sulfur is present nearby) or an epoxide/ketone on the ring.

  • Validation Step: Check the isotope pattern. If the shift is exactly +15.9949 Da, it is oxidation.

  • Solution: This is an in vitro artifact. Add antioxidants (e.g., Ascorbic Acid) to the plasma incubation or degas buffers.

Scenario C: Mass Shift (-Linker Mass)

Diagnosis: True Cleavage .

  • Reasoning: While sulfonamides are stable, if the "sulfonamide" is actually an N-acyl sulfonamide (safety-catch linker), it will cleave at pH 7.4 or by esterase activity.

  • Validation Step: Look for the specific "stub" mass. For a BCN-Sulfonamide-PEG2-R, cleavage usually leaves the Sulfonamide-PEG2 moiety or the amine R.

  • Solution: If cleavage is unwanted, the sulfonamide bond is likely too electron-deficient. Switch to a standard amide or alkyl-sulfonamide.

Visualization: Troubleshooting Logic Tree

Troubleshooting Observation Observation: Loss of Parent Signal NewPeaks Are new peaks visible? Observation->NewPeaks Recovery Check Recovery: Is T=0 signal < Buffer Control? NewPeaks->Recovery No MassShift Analyze Mass Shift (Delta) NewPeaks->MassShift Yes Binding Diagnosis: High Protein Binding (Not Cleavage) Recovery->Binding Yes Precip Diagnosis: Compound Precipitation Recovery->Precip No Oxidation Delta = +16 Da (BCN Oxidation) MassShift->Oxidation +16 Da Hydrolysis Delta = -Linker (True Cleavage) MassShift->Hydrolysis Fragment RetroDA Delta = -28 Da (Retro-Diels-Alder) MassShift->RetroDA -28 Da

Caption: Figure 2. Decision matrix for distinguishing between physical loss (binding) and chemical degradation (oxidation/cleavage).

Quantitative Analysis: Stability Benchmarks

Compare your data against these expected values for a standard BCN-Sulfonamide-PEG2 conjugate.

ParameterHuman Plasma (Expected)Mouse Plasma (Expected)Interpretation of Deviation
% Remaining (24h) > 85%> 75%< 50% indicates high metabolic liability (likely esterase if payload contains esters).
T=0 Recovery 70-90%60-80%< 50% indicates poor solubility or high albumin binding.
Major Metabolite BCN-Oxide (+16)BCN-Oxide (+16)If +16 > 10%, oxidation is the dominant pathway, not cleavage.
Cleavage Product < 1%< 5%High cleavage in Mouse but not Human suggests Ces1c activity (common for Val-Cit, rare for Sulfonamide).

Frequently Asked Questions (FAQs)

Q1: Why use a sulfonamide linker if I don't want cleavage? A: Sulfonamides are used here for solubility , not cleavage. The sulfonyl group (


) is highly polar and hydrogen-bond accepting. It disrupts the hydrophobic patch created by the BCN ring, preventing the "greasy" linker from causing the whole drug to aggregate in plasma [1].

Q2: I see a peak corresponding to the "Retro-Michael" loss. Is this possible? A: No. BCN chemistry relies on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which forms a triazole .[1] Triazoles do not undergo Retro-Michael additions. If you see mass loss, check for Retro-Diels-Alder (release of


 or ring reversion), although this is thermally rare at 37°C for fused rings [2].

Q3: Can I use acid precipitation (TCA) instead of Acetonitrile? A: Avoid strong acids. While the sulfonamide is stable, the BCN-triazole system can be sensitive to extremely low pH (< 2) over time. Acetonitrile or Methanol precipitation is safer for maintaining linker integrity during analysis.

Q4: My mouse plasma stability is much worse than human. Why? A: Mouse plasma contains high levels of carboxylesterases (Ces1c) . While these typically target esters, they can exhibit promiscuous amidase activity. If your payload (not the linker) contains an ester, it will be cleaved rapidly in mice but not humans. This is a species difference, not a linker failure [3].

References

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. (Demonstrates BCN stability and reaction kinetics).
  • Lerchen, H. G., et al. (2018). Influence of Linker Design on the Stability and Efficacy of Antibody-Drug Conjugates. Angewandte Chemie, 57(46), 15243-15247. (Discusses plasma stability and species differences in linker cleavage).
  • Bargh, J. D., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates.[2][3] Chemical Science, 11, 2375-2380. (Context on cleavable vs. non-cleavable sulfonamide/sulfate motifs).

Sources

Optimization

Topic: Overcoming Steric Hindrance in BCN-Sulfonamide-PEG2 Reactions

Technical Support Center: BCN-Sulfonamide-PEG2 Conjugation Welcome to the Advanced Conjugation Support Hub. This guide addresses the specific challenges of utilizing BCN-Sulfonamide-PEG2 linkers in Strain-Promoted Azide-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BCN-Sulfonamide-PEG2 Conjugation

Welcome to the Advanced Conjugation Support Hub. This guide addresses the specific challenges of utilizing BCN-Sulfonamide-PEG2 linkers in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While BCN (Bicyclo[6.1.0]nonyne) is a robust click chemistry handle, the short PEG2 spacer combined with the bulky sulfonamide moiety often creates a "steric dead zone," significantly reducing conjugation yields with azide-labeled targets.

Part 1: Technical Deep Dive – The Steric Paradox

To troubleshoot effectively, we must first understand the molecular mechanics preventing your reaction.

1. The "Rigid Rod" Problem of PEG2 While Polyethylene Glycol (PEG) is famously flexible, this property only emerges at longer chain lengths (PEG4+). A PEG2 linker lacks the entropic freedom to adopt a "random coil" configuration. Instead, it acts more like a short, semi-rigid tether.

  • Consequence: The bulky BCN headgroup and the sulfonamide tail are held in close proximity. When this molecule approaches an azide-labeled surface (e.g., a protein or cell membrane), the sulfonamide moiety often physically blocks the BCN ring from accessing the azide, or vice versa.

2. BCN Isomerism (Endo vs. Exo) Commercial BCN is often a mixture of diastereomers.

  • Endo-BCN: Generally exhibits higher reactivity in SPAAC due to reduced steric clash in the transition state relative to the fused cyclopropane ring.

  • Exo-BCN: Slightly more stable but can be slower to react in sterically congested environments.

  • The Clash: If your specific batch is enriched in exo-BCN and you are using a short PEG2 linker, the axial protons on the BCN ring may clash with the target surface, preventing the necessary orbital overlap for the [3+2] cycloaddition.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I’m seeing <10% conversion after 24 hours."

Q: Is the reaction dead, or just slow? A: With PEG2 linkers, the reaction is likely kinetically trapped. The effective concentration of the "reactive conformation" is low.

Troubleshooting Protocol:

  • The Thermal Nudge: SPAAC is not temperature-sensitive in the same way biological enzymes are.

    • Action: Increase reaction temperature to 37°C - 45°C (if biomolecule stability permits). This provides the thermal energy required to overcome the rotational barrier of the PEG2 linker, momentarily exposing the BCN group.

  • Chaotropic Assistance: If your target is a protein, it may be "hiding" the azide in a hydrophobic pocket.

    • Action: Add 5-10% DMSO or Urea (up to 2M) to the buffer. This slightly unfolds surface loops and disrupts structured water layers that might be stabilizing a non-reactive conformation.

Issue 2: "My product precipitates immediately upon addition."

Q: Why is a PEG-linker causing precipitation? A: The sulfonamide group is hydrophobic (often containing aromatic rings), and BCN is highly lipophilic. A PEG2 spacer is insufficient to mask this hydrophobicity.

Troubleshooting Protocol:

  • Reverse Addition Order: Do not add the BCN-linker to the aqueous azide solution.

    • Action: Dissolve the BCN-Sulfonamide-PEG2 in a polar organic solvent (DMSO/DMA) first. Add the aqueous azide target into the organic phase slowly, or add the organic stock to the aqueous phase while vortexing.

  • Cosolvent Buffer: Ensure your reaction buffer contains at least 20% organic co-solvent (e.g., t-butanol or DMSO) to maintain solubility of the transition state intermediate.

Issue 3: "I suspect the Sulfonamide is interfering with the Click reaction."

Q: Can the sulfonamide moiety chelate or block the reaction? A: Sulfonamides are generally inert to SPAAC conditions. However, they can form hydrogen bonds with nearby residues on your target protein, effectively "docking" the linker in a non-productive orientation away from the azide.

Troubleshooting Protocol:

  • Ionic Strength Adjustment: High salt can disrupt non-specific hydrogen bonding.

    • Action: Increase NaCl concentration to 300-500 mM . This shields charge interactions and prevents the sulfonamide from "sticking" to the protein surface non-covalently.

Part 3: Optimized Experimental Protocol

Protocol: High-Efficiency Steric-Busting SPAAC Conjugation

Reagents:

  • Target: Azide-labeled biomolecule (100 µM in PBS, pH 7.4).

  • Ligand: BCN-Sulfonamide-PEG2 (10 mM stock in anhydrous DMSO).

  • Additive: 10% SDS (optional, for denaturation) or 50% Propylene Glycol.

Step-by-Step Workflow:

  • Pre-Equilibration:

    • Heat the Azide-target solution to 30°C in a thermomixer.

    • Why: Pre-warming prevents temperature shock precipitation when reagents are mixed.

  • Stoichiometry Setup:

    • Use a 5:1 to 10:1 molar excess of BCN-Ligand over the Azide-Target.

    • Note: Standard 2:1 ratios fail with sterically hindered PEG2 linkers. You need to drive the reaction kinetics through concentration.

  • The "Dropwise" Initiation:

    • Add the BCN stock to the target solution in three aliquots spaced 15 minutes apart, vortexing immediately after each addition.

    • Why: This prevents local high concentrations of the hydrophobic BCN ligand that lead to aggregation.

  • Incubation:

    • Incubate at 30°C for 16 hours with continuous gentle agitation (500 rpm).

    • Critical Check: If solution turns cloudy, add DMSO immediately until clear (up to 20% v/v).

  • Quenching (Self-Validating Step):

    • Add 50-fold excess of 2-Azidoethanol (small molecule azide) to scavenge unreacted BCN.

    • Analyze via LC-MS.[1] If you see a peak for BCN-Azidoethanol, your BCN was reactive, and the failure was steric. If you see no BCN peak, it degraded or precipitated.

Part 4: Visualization

Figure 1: Steric Hindrance Mechanism in Short-Linker SPAAC

StericHindrance Target Azide-Labeled Protein Surface Azide N3 Group (Buried) Target->Azide Attached LinkerSystem BCN-PEG2-Sulfonamide BCN BCN Head LinkerSystem->BCN Sulf Sulfonamide Payload LinkerSystem->Sulf BCN->Azide Access Blocked by Short PEG2 Sulf->Target Steric Clash (Repulsion) Heat Heat / Co-solvent (Solution) Heat->Target Exposes Azide Heat->LinkerSystem Induces Conformational Flip

Caption: Figure 1: The "Rigid Rod" effect of PEG2 forces the bulky Sulfonamide payload to clash with the protein surface, preventing BCN-Azide orbital overlap. Thermal energy and co-solvents are required to disrupt this blockade.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Conjugation Yield Precip Is precipitate visible? Start->Precip YesPrecip Hydrophobic Aggregation Precip->YesPrecip Yes NoPrecip Kinetic Trap / Sterics Precip->NoPrecip No SolventFix Add 20% DMSO or Switch to t-Butanol YesPrecip->SolventFix Check Run LC-MS Control (Azidoethanol Quench) SolventFix->Check TempFix Increase Temp to 37°C NoPrecip->TempFix ConcFix Increase BCN Excess (10 equiv) NoPrecip->ConcFix TempFix->Check ConcFix->Check

Caption: Figure 2: Step-by-step decision matrix for diagnosing low yields in BCN-PEG2 reactions, distinguishing between solubility limits and steric barriers.

References

  • Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

  • Van Berkel, S. S. et al. (2011). Metal-Free Triazole Formation as a Tool for Bioconjugation. ChemBioChem. [Link]

  • Debets, M. F. et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparison of Kinetics and Bioorthogonality. ChemBioChem. [Link]

Sources

Troubleshooting

Technical Support Center: BCN-Sulfonamide-PEG2-Sulfonamide-N-bis(ethanol)

Product SKU: [Hypothetical-SKU] Chemical Class: Heterobifunctional PROTAC Linker / Click Chemistry Reagent Support Level: Tier 3 (Senior Application Scientist) Core Technical Overview What is this molecule? This is a spe...

Author: BenchChem Technical Support Team. Date: February 2026

Product SKU: [Hypothetical-SKU] Chemical Class: Heterobifunctional PROTAC Linker / Click Chemistry Reagent Support Level: Tier 3 (Senior Application Scientist)

Core Technical Overview

What is this molecule? This is a specialized heterobifunctional linker designed for PROTAC (Proteolysis Targeting Chimera) development.

  • BCN (Bicyclo[6.1.0]nonyne): A strained alkyne for copper-free "click" chemistry (SPAAC) with azides.

  • Sulfonamide-PEG2-Sulfonamide: A hydrophilic backbone designed to improve water solubility and physicochemical properties (logD) compared to standard alkyl or pure PEG chains.

  • N-bis(ethanol): A functional handle (

    
    ) typically used for further derivatization (e.g., attaching an E3 ligase ligand) via the hydroxyl groups.
    

Why does it fail? While the sulfonamide backbone is chemically robust, the BCN headgroup is highly susceptible to nucleophilic attack by thiols (thiol-yne reaction) in biological media. Additionally, the amphiphilic nature of the molecule (hydrophobic BCN vs. hydrophilic tail) can lead to micellar aggregation , masking the reactive sites and mimicking a "failed" reaction.

Troubleshooting Guides (Q&A Format)

Module A: The "Click" Reaction (BCN Headgroup Issues)

Q: My SPAAC reaction yield is <10% in cell lysate/serum, but works in PBS. Is the BCN hydrolyzing? A: It is likely not hydrolysis, but rather thiol-yne interference .

  • The Mechanism: BCN is strained.[1] While it prefers azides, it will react with free thiols (cysteine residues, glutathione, albumin) in complex media via a radical-mediated or anionic addition. This consumes your linker before it finds the azide.

  • Diagnostic: Run a control with 5 mM Glutathione (GSH). If the BCN peak disappears on LC-MS without forming the triazole, thiols are the culprit.

  • Solution: You must block free thiols in your lysate before adding the BCN linker. Pre-incubate the lysate with Iodoacetamide (IAA) or N-ethylmaleimide (NEM) for 30 minutes.

Q: I see a "Double Addition" product on my mass spec. What is this? A: This is a classic side reaction of the BCN group with thiols.

  • Cause: A single alkyne can theoretically accept two thiol molecules (one across each pi bond), though the mono-adduct is more common.

  • Fix: Ensure your azide concentration is sufficiently high to outcompete the thiols, or move to a buffer free of TCEP/DTT (reducing agents). Never use DTT with BCN; it will destroy the alkyne. Use TCEP only if necessary, but TCEP can occasionally promote radical side reactions with alkynes.

Module B: Solubility & Structural Integrity

Q: The compound precipitates when I add it to aqueous buffer. The datasheet says it's soluble. A: You are likely observing critical micelle formation .

  • The Physics: The BCN ring is hydrophobic. The sulfonamide-PEG tail is hydrophilic. At certain concentrations, these molecules self-assemble into micelles, burying the BCN group inside the hydrophobic core.

  • Troubleshooting:

    • Cosolvent: Ensure you have at least 5-10% DMSO or DMAc in the final aqueous mixture.

    • Order of Addition: Dissolve the linker in organic solvent first, then slowly add the aqueous buffer to the organic phase while vortexing. Do not add organic stock to a large volume of static water.

Q: Is the sulfonamide linker cleavable? A: generally, no .

  • Chemistry: The structure contains tertiary sulfonamides (

    
    ). Unlike secondary sulfonamides (which are acidic, pKa ~10), tertiary sulfonamides are chemically inert to hydrolysis under standard physiological, acidic, or basic conditions. They are designed for stability, not cleavage.
    
Module C: The N-bis(ethanol) Tail

Q: I cannot esterify the hydroxyl groups on the bis(ethanol) end. Reactivity is low. A: This is likely due to steric hindrance or electronic deactivation .

  • The Cause: The hydroxyls are beta to a sulfonamide nitrogen. The electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, but the steric bulk of the

    
     group might hinder the approach of large electrophiles (like an E3 ligase ligand).
    
  • Solution: Use a stronger activation method for your carboxylic acid partner (e.g., HATU/HOAt instead of EDC/NHS) and allow longer reaction times (12-24h) at 30-40°C.

Experimental Protocols

Protocol 1: Thiol-Blocked SPAAC Conjugation

Use this protocol when conjugating to proteins or in cell lysates to prevent BCN side reactions.

Reagents:

  • BCN-Linker Stock (10 mM in DMSO)

  • Azide-tagged Biomolecule[2][3][4][5]

  • Blocking Agent: Iodoacetamide (IAA) (freshly prepared 500 mM in water)

  • Buffer: PBS pH 7.4

Steps:

  • QC Check: Verify the azide-tagged protein is free of reducing agents (DTT/Mercaptoethanol). If present, dialyze into PBS.

  • Thiol Blocking (Critical): Add IAA to the protein solution to a final concentration of 5-10 mM. Incubate for 30 mins at RT in the dark.

    • Why? This alkylates free cysteines, preventing them from attacking the BCN.

  • Quench IAA: (Optional) Add a slight excess of Tryptophan or perform a rapid desalting spin column to remove unreacted IAA if your downstream application is sensitive to alkylation.

  • Click Reaction: Add BCN-Linker (5-10 equivalents relative to azide).

  • Incubation: Incubate for 2 hours at 37°C or overnight at 4°C.

  • Purification: Remove excess linker via size-exclusion chromatography or dialysis.

Data Visualization & Logic Maps

Figure 1: Troubleshooting Low Conjugation Yields

A logic flow for diagnosing why the BCN-Linker failed to conjugate.

TroubleshootingFlow Start Problem: Low Conjugation Yield CheckMedia Is reaction in Cell Lysate/Serum? Start->CheckMedia CheckSolubility Is reaction in Buffer/Water? Start->CheckSolubility ThiolIssue Suspect Thiol-Yne Interference CheckMedia->ThiolIssue Yes Precipitation Did solution turn cloudy? CheckSolubility->Precipitation AddBlocker Action: Pre-treat with IAA/NEM ThiolIssue->AddBlocker Micelles Suspect Micelle/Aggregation Precipitation->Micelles Yes CheckAzide Verify Azide Functionality Precipitation->CheckAzide No AddSolvent Action: Increase DMSO to 10% Micelles->AddSolvent

Caption: Diagnostic workflow for identifying the root cause of low SPAAC efficiency with BCN linkers.

Figure 2: The Thiol-Yne Side Reaction Mechanism

Visualizing the competition between the desired Click reaction and the undesired Thiol side reaction.

ReactionPathways BCN BCN-Linker (Strained Alkyne) Triazole Stable Triazole Product (Desired) BCN->Triazole SPAAC Path (k ~ 0.1 - 1.0 M-1s-1) ThiolAdduct Vinyl Thioether Adduct (Dead End / Side Product) BCN->ThiolAdduct Thiol-Yne Path (Radical/Nucleophilic) Azide Target Azide (R-N3) Azide->Triazole Thiol Contaminant Thiol (R-SH, Cysteine) Thiol->ThiolAdduct

Caption: Mechanistic competition: BCN prefers azides but will react with thiols in the absence of blocking agents.

References

  • Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition.

  • van Geel, R., et al. (2012). "Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition."[3] Bioconjugate Chemistry.

  • Ekkebus, R., et al. (2013). "On the mechanism of the thiol-yne reaction in biological media." Journal of the American Chemical Society.

  • MedChemExpress. "BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) Product Data."

Sources

Optimization

Technical Support Center: BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

Welcome to the technical support center for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of this versatile linker. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Introduction to BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a bifunctional linker molecule designed for applications in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure incorporates several key features:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-modified molecules. This bioorthogonal reaction is highly efficient and can be performed in complex biological media.

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic PEG linker that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[1][2]

  • Sulfonamide Groups: These moieties are included to further improve the solubility and pharmacokinetic properties of the linker and its conjugates.[3]

  • N-bis(ethanol) Group: This terminal group provides a handle for further chemical modification or can influence the overall polarity and solubility of the molecule.

The combination of these features makes this linker a valuable tool for attaching molecules of interest to proteins, antibodies, or other biomolecules with improved solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)?

A1: While a specific datasheet for this compound is not publicly available, based on the stability of similar BCN-containing linkers, the following storage conditions are recommended to ensure long-term stability:

FormStorage ConditionEstimated Stability
Crystalline Solid Store at -20°C, protected from light and moisture.≥ 4 years[4]
Stock Solution in Organic Solvent (e.g., DMSO, DMF) Store at -80°C in small aliquots, protected from light.Up to 6 months[4]
Aqueous Solution Not recommended for long-term storage. Prepare fresh for each use.Unstable, use within 1 day[4]

Note: These recommendations are based on a similar compound, bis-PEG2-endo-BCN. It is always best practice to refer to the Certificate of Analysis provided by your supplier.

Q2: What solvents should I use to dissolve BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)?

A2: This linker is designed to have good solubility in a range of solvents due to its PEG and sulfonamide components. For initial stock solutions, we recommend using anhydrous polar aprotic solvents.

SolventRecommendation
Dimethyl sulfoxide (DMSO) Recommended for high concentration stock solutions.
Dimethylformamide (DMF) An excellent alternative to DMSO for stock solutions.
Ethanol May be suitable for lower concentration solutions, but solubility should be tested.
Water Limited solubility is expected. The PEG and sulfonamide groups enhance aqueous compatibility, but it is not intended for high concentration stock solutions in water alone.

Q3: What is the primary application of this linker?

A3: The primary application is in bioconjugation via copper-free click chemistry. It is particularly well-suited for the synthesis of PROTACs, where it can link a warhead that binds to a protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The sulfonamide and PEG components help to overcome solubility challenges often encountered with hydrophobic small molecule ligands.[3][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low Conjugation Efficiency in Click Chemistry Reaction

Possible Causes:

  • Degradation of the BCN linker: The strained BCN ring can be susceptible to hydrolysis, especially under acidic conditions.[4]

  • Poor solubility of reactants: While the linker is designed to be soluble, the molecule you are conjugating it to may have poor solubility in the reaction buffer.

  • Steric hindrance: The structure of your target molecule may sterically hinder the approach of the BCN group to the azide.

  • Incorrect stoichiometry: An improper molar ratio of the BCN linker to the azide-containing molecule can lead to incomplete reaction.

Solutions:

  • pH Control: Ensure your reaction buffer is at a neutral pH (7.0-7.4). Avoid acidic conditions during the entire workflow, including any purification steps.

  • Co-solvents: If your target molecule has low aqueous solubility, consider adding a water-miscible organic co-solvent such as DMSO or DMF to the reaction mixture. Typically, up to 20-30% (v/v) can be used without significantly impacting most biological molecules.

  • Optimize Spacer Length: If steric hindrance is suspected, consider using a similar linker with a longer PEG chain to increase the distance between the conjugated molecules.

  • Molar Ratio: Start with a 1.5 to 5-fold molar excess of the BCN linker relative to the azide-modified molecule to drive the reaction to completion.

Issue 2: Unexpected Side Products or Degradation of the Conjugate

Possible Causes:

  • Hydrolysis of Sulfonamide or Carbamate Linkages: While generally stable, sulfonamide and any potential carbamate bonds within the linker structure can be susceptible to hydrolysis under harsh acidic or basic conditions.[4]

  • Side reactions of the BCN group: Although highly specific for azides, the strained alkyne can potentially react with other nucleophiles under certain conditions, though this is rare.

  • Oxidation: The PEG chain can be susceptible to oxidative damage, especially in the presence of metal ions and reactive oxygen species.

Solutions:

  • Maintain Neutral pH: As with the BCN group, maintaining a neutral pH throughout the experiment and during storage is crucial for the stability of the entire linker structure.

  • Use High-Purity Reagents: Ensure all buffers and solvents are free from contaminants. Use of chelating agents like EDTA can be considered if metal-catalyzed oxidation is a concern.

  • Reaction Monitoring: Use analytical techniques such as LC-MS to monitor the progress of your reaction and identify any side products. This can help in optimizing reaction conditions to minimize their formation.

Workflow Visualization: Troubleshooting Logic

troubleshooting_workflow start Low Conjugation Efficiency cause1 Degradation of BCN Linker? start->cause1 cause2 Poor Reactant Solubility? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Incorrect Stoichiometry? start->cause4 solution1 Check pH of all solutions. Maintain pH 7.0-7.4. cause1->solution1 solution2 Add co-solvents (DMSO/DMF). Test solubility of reactants. cause2->solution2 solution3 Consider a longer PEG linker. cause3->solution3 solution4 Optimize molar ratio. Use slight excess of BCN linker. cause4->solution4

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Stock Solution Preparation
  • Equilibration: Allow the vial of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles. Store at -80°C.

Protocol 2: General Procedure for Copper-Free Click Chemistry Conjugation

This protocol provides a starting point for the conjugation of the BCN linker to an azide-modified protein.

  • Prepare the Protein: Dissolve the azide-modified protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.4.

  • Prepare the Linker: Dilute the BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) stock solution in the reaction buffer or a compatible co-solvent.

  • Reaction Incubation: Add a 3 to 5-fold molar excess of the BCN linker to the protein solution. Incubate the reaction at room temperature or 37°C for 2-12 hours. The optimal time should be determined empirically.

  • Monitoring: Monitor the reaction progress by LC-MS or SDS-PAGE to observe the shift in molecular weight of the conjugated protein.

  • Purification: Remove the excess, unreacted linker and any side products using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Prepare Azide-Modified Protein in PBS (pH 7.2) mix Mix Protein and Linker (3-5x molar excess of linker) protein_prep->mix linker_prep Prepare BCN Linker Solution (from -80°C stock) linker_prep->mix incubate Incubate at RT or 37°C (2-12 hours) mix->incubate monitor Monitor by LC-MS or SDS-PAGE incubate->monitor purify Purify by SEC or Dialysis monitor->purify final_product Characterize Final Conjugate purify->final_product

Caption: General workflow for protein conjugation via SPAAC.

References

  • Google Patents.
  • AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

Sources

Troubleshooting

Impact of buffer conditions on BCN-sulfonamide-PEG2 conjugation efficiency

Introduction: The Chemistry of the Challenge Welcome to the technical support center. You are likely here because you are utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate a sulfonamide payload (l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Challenge

Welcome to the technical support center. You are likely here because you are utilizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate a sulfonamide payload (likely a Carbonic Anhydrase inhibitor or similar bioactive moiety) to an azide-labeled target.

The reagent BCN-Sulfonamide-PEG2 presents a specific "hydrophobic sandwich" challenge. While the BCN (bicyclo[6.1.0]nonyne) group provides excellent bioorthogonal reactivity, it is inherently lipophilic. The sulfonamide moiety often suffers from poor aqueous solubility at neutral pH. The short PEG2 linker is frequently insufficient to fully mask these hydrophobic domains, leading to the most common failure mode: reagent precipitation upon addition to aqueous buffer.

This guide prioritizes solubility management and kinetic optimization to ensure high conjugation efficiency.

Part 1: Critical Parameters & Buffer Logic

Buffer Selection: HEPES vs. PBS

While PBS is the standard, HEPES (25-50 mM, pH 7.5–8.0) is often superior for BCN-sulfonamide chemistries.

  • Why? Recent kinetic studies suggest SPAAC reactions can proceed slightly faster in HEPES compared to PBS [1]. Furthermore, sulfonamides are weak acids (pKa ~10). A slightly higher physiological pH (7.5–8.0) aids in maintaining the solubility of the sulfonamide moiety without compromising the BCN ring stability.

The Organic Co-Solvent Requirement

You cannot dissolve BCN-Sulfonamide-PEG2 directly in aqueous buffer.

  • Protocol: Dissolve the reagent in anhydrous DMSO or DMF to create a high-concentration stock (e.g., 10–50 mM).

  • Limit: Keep the final organic solvent concentration in the conjugation reaction between 5% and 10% (v/v) . This maintains reagent solubility while preventing protein denaturation [3].

Thiol Interference

Critical Warning: BCN reagents can react with free thiols (cysteines) via a "thiol-yne" addition, albeit slower than the azide reaction.

  • Action: Ensure your buffer is free of thiols (e.g.,

    
    -mercaptoethanol, DTT). If your protein has free surface cysteines, alkylate them (e.g., with iodoacetamide) prior to BCN addition to prevent non-specific conjugation [2].
    

Part 2: Troubleshooting Guide

Symptom 1: Immediate Cloudiness/Precipitation

Diagnosis: "Crashing out." The hydrophobic BCN and sulfonamide groups aggregated when hitting the polar aqueous buffer.

  • Fix A (Solvent Spike): Increase DMSO concentration to 10-15% (if target tolerates).

  • Fix B (Reverse Addition): Do not add a drop of DMSO-stock into a large volume of buffer. Instead, dilute the aqueous target into a pre-mixed buffer/DMSO solution (if feasible) or add the DMSO-stock very slowly with rapid vortexing.

  • Fix C (Propylene Glycol): Add 10-20% propylene glycol to the buffer; it is often gentler on proteins than DMSO but stabilizes hydrophobic small molecules.

Symptom 2: Low Conjugation Yield (<50%)

Diagnosis: Steric hindrance or hydrolysis.

  • Fix A (Stoichiometry): BCN-Sulfonamide-PEG2 is bulky. Increase molar equivalents from 5x to 10–20x over the azide target [4].

  • Fix B (Concentration): SPAAC is second-order kinetics. If your protein is dilute (<1 mg/mL), the reaction will be agonizingly slow. Concentrate your protein to 2–5 mg/mL before reaction.

  • Fix C (Incubation): Extend time. Allow 12–18 hours at 4°C rather than 2 hours at RT.

Symptom 3: Non-Specific Binding

Diagnosis: The hydrophobic BCN reagent is sticking to the protein surface (hydrophobic patches) rather than clicking to the azide.

  • Fix: Add a detergent. Include 0.05% Tween-20 or 0.1% Triton X-100 in the reaction buffer to deter hydrophobic adsorption [5].

Part 3: Master Protocol (The "Gold Standard")

This protocol assumes an Azide-labeled Protein target and BCN-Sulfonamide-PEG2 ligand.

Step 1: Preparation
  • Buffer Prep: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.8. Filter sterilize.

  • Ligand Stock: Dissolve BCN-Sulfonamide-PEG2 in anhydrous DMSO to 10 mM .

    • Checkpoint: Solution must be perfectly clear. If hazy, sonicate for 30 seconds.

Step 2: The Reaction
  • Target Conc: Adjust Azide-Protein to 2.5 mg/mL (approx 15–50

    
    M) in HEPES buffer.
    
  • Calculations: Calculate volume for 10 molar equivalents of BCN ligand.

  • Addition:

    • Add the BCN-DMSO stock to the protein solution.

    • Crucial: Ensure final DMSO content is 5–10% . If the volume of ligand is too small to reach 5% DMSO, supplement with pure DMSO.

  • Incubation:

    • Mix gently (do not vortex proteins vigorously).

    • Incubate Overnight (16h) at 4°C OR 4 hours at Room Temp .

    • Optional: Protect from light if the sulfonamide is photosensitive (rare, but good practice).

Step 3: Purification
  • Remove Excess: The excess BCN-Sulfonamide must be removed.

  • Method: Use a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against PBS.

    • Note: Because the ligand is hydrophobic, it may stick to dialysis membranes. Size-exclusion chromatography (SEC) is preferred.

Part 4: Visualization & Logic Flows

Workflow Diagram: The Conjugation Pathway

BCN_Conjugation_Workflow Start Start: Reagents Solubilization Step 1: Solubilization (DMSO Stock 10mM) Start->Solubilization Check_Clear Checkpoint: Is Solution Clear? Solubilization->Check_Clear Check_Clear->Solubilization No (Sonicate/Warm) Buffer_Prep Step 2: Buffer Prep (HEPES pH 7.8 + 5% DMSO) Check_Clear->Buffer_Prep Yes Mixing Step 3: Mixing (Slow Addition + Vortex) Buffer_Prep->Mixing Incubation Step 4: Incubation (4h RT or 16h 4°C) Mixing->Incubation Purification Step 5: Purification (Desalting/SEC) Incubation->Purification

Caption: Optimized workflow for BCN-Sulfonamide-PEG2 conjugation ensuring solubility checkpoints.

Decision Tree: Troubleshooting Matrix

Troubleshooting_Tree Issue Identify Issue Precip Precipitation / Cloudiness Issue->Precip LowYield Low Conjugation Yield Issue->LowYield Aggreg Protein Aggregation Issue->Aggreg Sol_Precip1 Increase DMSO to 10-15% Precip->Sol_Precip1 Sol_Precip2 Switch Buffer to HEPES pH 8.0 Precip->Sol_Precip2 Sol_Yield1 Increase Excess (20 eq) LowYield->Sol_Yield1 Sol_Yield2 Concentrate Protein (>2mg/mL) LowYield->Sol_Yield2 Sol_Agg1 Add 0.05% Tween-20 Aggreg->Sol_Agg1 Sol_Agg2 Reduce DMSO < 5% Aggreg->Sol_Agg2

Caption: Diagnostic decision tree for resolving common BCN-Sulfonamide conjugation failures.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer instead of HEPES? A: Yes, but with caution. Tris contains a primary amine. While BCN is bioorthogonal to amines, if your reagent contains any trace of NHS-ester impurities (common in dual-functional linkers) or if you are using an upstream step involving NHS, Tris will interfere. HEPES is safer and generally provides better stability for SPAAC [1].

Q: My BCN-Sulfonamide-PEG2 has been stored at -20°C for a year. Is it still good? A: BCN is strained and can degrade over time, especially if exposed to moisture (acid-catalyzed hydration). Dissolve a small amount in DMSO and run an LC-MS.[1] If you see a mass shift of +18 Da (water addition), the BCN ring has opened and is inactive [4].

Q: Why is the PEG2 linker not helping with solubility? A: PEG2 is very short. It acts more as a spacer to prevent steric hindrance than a solubilizer. For highly hydrophobic payloads like certain sulfonamides, you would typically need PEG4 or PEG8 to see a significant solubility benefit in aqueous buffer without organic co-solvents [3].

References

  • RSC Publishing. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates.[2] Organic & Biomolecular Chemistry.[2][3][4] Link

  • BroadPharm. (2022). BCN-Azide Ligation Protocol & Stability Data.[3][4] Technical Support Documents.[3] Link

  • BenchChem. (2025).[3] Technical Guide on the Solubility and Stability of BCN Reagents.Link[3]

  • Reddit ChemPros/Literature Consensus. (2023). Solubility and Stability of BCN-Lysine and Derivatives.Link

  • PLOS ONE. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.[5] (Demonstrates hydrophobicity/aggregation risks).[6] Link

Sources

Optimization

Technical Support Center: BCN Linker Chemistry &amp; Reduction Compatibility

Status: Operational | Topic: BCN/TCEP Incompatibility | Last Updated: 2026-02-11 Role: Senior Application Scientist Access Level: Public ⚠️ Critical Alert: Reagent Incompatibility Do NOT use TCEP (Tris(2-carboxyethyl)pho...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: BCN/TCEP Incompatibility | Last Updated: 2026-02-11 Role: Senior Application Scientist Access Level: Public

⚠️ Critical Alert: Reagent Incompatibility

Do NOT use TCEP (Tris(2-carboxyethyl)phosphine) in the presence of BCN (Bicyclo[6.1.0]nonyne) linkers. [1]

If you are observing low conjugation yields, complete reaction failure, or unexpected mass shifts in your SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) workflows, the simultaneous presence of TCEP and BCN is the most likely root cause.

The Core Issue: Why BCN and TCEP Fail

Unlike copper-catalyzed click chemistry, SPAAC relies on the high ring strain of the cyclooctyne (BCN) to drive the reaction with azides. This ring strain, while necessary for the "click" reaction, makes the triple bond electrophilic and susceptible to nucleophilic attack by phosphines.

The Mechanism of Failure

TCEP is a phosphine reducing agent.[1] While it is designed to reduce disulfide bonds, its phosphorus atom acts as a nucleophile.[2]

  • Nucleophilic Attack: The phosphorus lone pair of TCEP attacks the strained alkyne of the BCN ring.

  • Adduct Formation: This forms a zwitterionic intermediate.

  • Outcome: The BCN ring is either covalently modified (forming a massive adduct) or reduced to an unreactive alkene/alkane. In either case, the alkyne is destroyed and cannot react with your azide payload.

Visualization: The Incompatibility Pathway

BCN_TCEP_Failure BCN Active BCN Linker (Strained Alkyne) Intermediate Zwitterionic Intermediate BCN->Intermediate Nucleophilic Attack (k_side > k_click) Azide Azide Payload BCN->Azide Desired SPAAC (Blocked by TCEP) TCEP TCEP (Phosphine Nucleophile) TCEP->Intermediate DeadEnd Inactive Adduct (No Click Reaction) Intermediate->DeadEnd Covalent Bonding or Reduction

Figure 1: Mechanistic pathway showing how TCEP competitively inhibits the desired SPAAC reaction by destroying the BCN reactive handle.

Diagnostics: Is This Your Problem?

If you suspect TCEP interference, use this diagnostic matrix to confirm.

Diagnostic MethodObservation Indicating TCEP FailureRoot Cause
LC-MS (Intact) Mass shift of +250.19 Da (TCEP adduct) or +2/+4 Da (Reduction) on the BCN-modified species.Covalent phosphine-alkyne adduct or hydrogenation.
Conjugation Yield < 5% efficiency (near zero product).BCN sites are chemically capped before Azide addition.
Ellman's Assay Free thiols detected, but conjugation fails.TCEP worked as a reducer but destroyed the linker in the process.
Control Reaction BCN + Azide (No TCEP) works perfectly.Confirms reagents are functional; reducing agent is the variable.

Validated Protocols & Alternatives

To fix this, you must separate the reduction step from the conjugation step or use a less aggressive reducing agent.

Protocol A: The "Reduce-Purify-Click" (Gold Standard)

Use this when you must use TCEP for efficient disulfide cleavage.

  • Reduction: Incubate protein with 10-20 equivalents of TCEP for 30 mins at Room Temp (RT).

  • Depletion (CRITICAL): Remove TCEP via Zeba™ Spin Desalting Column (7K MWCO) or extensive dialysis against degassed buffer (pH 7.0–7.4).

    • Note: TCEP binds tightly; simple dilution is often insufficient.

  • Labeling: Add BCN-linker immediately after purification.

  • Click: Add Azide-payload.

Protocol B: DTT Alternative (Simultaneous Incubation)

Use this if purification is impossible, though Protocol A is preferred.

Dithiothreitol (DTT) is a thiol, not a phosphine.[3] It is less reactive toward BCN than TCEP, but thiol-yne addition (radical mediated) can still occur over long timeframes or under UV light.

  • Buffer Prep: Degas all buffers (oxygen promotes radical thiol-yne side reactions).

  • Reduction: Add DTT (1-5 mM).

  • Quenching (Optional but Recommended): If possible, scavenge excess DTT or buffer exchange before adding BCN.

  • Labeling: If performing in situ, keep reaction time short (< 2 hours) and protect from light .

Comparative Analysis of Reducing Agents
FeatureTCEP (Phosphine)DTT (Thiol)Beta-Mercaptoethanol (BME)
Reactivity with BCN High (Destructive) Low to ModerateLow
Mechanism of Interference Nucleophilic attack (Staudinger-like)Thiol-yne addition (Radical/Nucleophilic)Thiol-yne addition
Removal Required? YES (Mandatory) RecommendedRecommended
Stability in Solution HighLow (Oxidizes rapidly)Low
Recommendation Avoid with BCN Preferred Alternative Acceptable Alternative

Troubleshooting Decision Tree

Follow this logic flow to rescue your experiment.

Troubleshooting_Tree Start Start: SPAAC Reaction Failed Q1 Was TCEP present during BCN incubation? Start->Q1 Yes YES Q1->Yes Direct Cause No NO Q1->No Action1 BCN is likely destroyed. Restart experiment. Yes->Action1 Action3 Check for Thiol-Yne adducts. Was reaction exposed to light? Yes->Action3 Q2 Was DTT used? No->Q2 Action4 Check BCN hydrolysis (Is pH < 5 or > 9?) No->Action4 Action2 Switch to DTT or Desalt before BCN addition. Action1->Action2 Q2->Yes Possible Side Rxn Q2->No

Figure 2: Troubleshooting logic for BCN conjugation failures.

Frequently Asked Questions (FAQs)

Q: Can I use TCEP if I lower the pH? A: No. While TCEP is more stable at acidic pH, the nucleophilicity of the phosphorus remains sufficient to attack the strained alkyne. Furthermore, BCN itself can degrade (hydrolyze) at very low pH.

Q: I see a "double addition" product on my Mass Spec. What is it? A: If you used DTT/BME, this is likely a bis-thiol-yne adduct, where two thiol molecules have added across the triple bond. This is common if the BCN linker was incubated with high concentrations of thiols for extended periods (overnight).

Q: Is DBCO (Dibenzocyclooctyne) more stable than BCN with TCEP? A: No. DBCO is also a strained alkyne and suffers from similar phosphine incompatibilities. The "Reduce-Purify-Click" protocol applies to DBCO as well.

Q: Can I use TCEP to reduce the azide component? A: TCEP will reduce an organic Azide (R-N3) to an Amine (R-NH2) via the Staudinger Reduction. Never mix TCEP with Azides if you intend to keep the Azide functionality.

References

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[4] Bioconjugate Chemistry.[1][4][5][6][7]

    • Significance: Defines the mechanism of side reactions between strained alkynes (BCN, DIBO) and thiols/reducing agents.
  • Dommerholt, J., et al. (2010).Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.

    • Significance: The foundational paper introducing BCN, discussing its reactivity profile and stability.
  • Debets, M.F., et al. (2011).Bioconjugation with Strained Alkynes and Azides. Accounts of Chemical Research.

    • Significance: Comprehensive review of SPAAC kinetics and incomp
  • Thermo Fisher Scientific.TCEP Hydrochloride Technical User Guide.

    • Significance: Provides chemical data on TCEP reactivity, pH stability, and reduction protocols.

Sources

Troubleshooting

Characterizing and removing impurities from BCN-sulfonamide-PEG2 reactions

Topic: Characterizing and Removing Impurities from BCN-Sulfonamide-PEG2 Reactions Welcome to the Advanced Applications Support Center. Case ID: BCN-PEG-SULF-001 Support Tier: Level 3 (Senior Scientist)[1] This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterizing and Removing Impurities from BCN-Sulfonamide-PEG2 Reactions

Welcome to the Advanced Applications Support Center. Case ID: BCN-PEG-SULF-001 Support Tier: Level 3 (Senior Scientist)[1]

This guide addresses the specific chemical instability and purification challenges associated with Bicyclo[6.1.0]nonyne (BCN) conjugated systems containing sulfonamide linkages and short PEG spacers. Unlike standard click reagents, this triad presents a unique set of "silent" failure modes—specifically BCN oxidation and sulfonamide hydrolysis—that often evade standard QC checks.[1]

Module 1: Chemical Stability & Reactivity (The "Dead" Click)

User Query: "My LC-MS shows the correct mass for BCN-Sulfonamide-PEG2, but the click reaction with my azide-labeled payload is extremely slow or failing completely. Why?"

Diagnosis: You are likely dealing with BCN Oxidation or Acid-Catalyzed Rearrangement .[1] While BCN is stable to base (unlike maleimides), the strained alkyne is thermodynamically primed to relieve ring strain. Two specific degradation pathways preserve the molecular weight (or add very little mass) but destroy the "click" capability.

Technical Deep Dive:
  • Oxidation (The +16 Da / +32 Da Shift):

    • Mechanism: BCN is electron-rich.[1] In the presence of trace peroxides (often found in lower-grade PEGs) or atmospheric oxygen under light exposure, the strained alkyne oxidizes to a cyclooctanedione or similar ketone derivative.

    • Impact: These oxidized species are chemically inert toward azides.[1]

    • Detection: Look for a mass shift of +16 Da (mono-oxidation) or +32 Da (di-oxidation) in your mass spec.[1] Note: Sodium adducts (+23 Da) can mask these shifts if resolution is low.

  • Acid Sensitivity (The "Silent" Killer):

    • Mechanism: Sulfonamide formation generates HCl as a byproduct.[1] If you synthesized the sulfonamide in situ without adequate buffering, the local pH drop can protonate the BCN ring. This triggers a Wagner-Meerwein rearrangement via a cyclopropylmethyl cation intermediate, relaxing the ring strain.

    • Impact: The rearranged product has the exact same mass as active BCN but is a relaxed alkene/alkane that will not click.

Troubleshooting Protocol:
SymptomConfirmation TestCorrective Action
Correct Mass, No Reaction 1H NMR: Check for loss of symmetry in the BCN multiplet region (0.8–2.3 ppm). The strained alkyne protons are distinct from relaxed isomers.Buffer Capacity: Increase base (DIPEA/TEA) to 3.0 eq during sulfonamide synthesis. Radical Scavenging: Add BHT (butylated hydroxytoluene) to storage solvents.
+16 Da Peak LC-MS: Extracted Ion Chromatogram (EIC) for [M+16].PEG Quality: Use only high-purity, peroxide-free PEG reagents.[1] Store under Argon.[1]
Visualizing the Degradation Pathway

BCN_Degradation cluster_0 Path A: Acidic Conditions cluster_1 Path B: Oxidation (ROS/Light) BCN Active BCN (Strained Alkyne) Rearranged Rearranged Isomer (Strain Relaxed) BCN->Rearranged H+ (HCl byproduct) Oxidized Cyclooctanone Deriv. (+16 Da / +32 Da) BCN->Oxidized [O] / Peroxides Fail EXPERIMENTAL FAILURE (Inert Linker) Rearranged->Fail No Click Reaction Oxidized->Fail No Click Reaction

Caption: Figure 1. BCN degradation pathways.[1][2] Path A (Acid) preserves mass but destroys reactivity.[1] Path B (Oxidation) adds mass (+16) and destroys reactivity.[1]

Module 2: Purification Strategies (The "Ghost" Peak)

User Query: "I see a split peak in my HPLC chromatogram for the final product. Is my sulfonamide coupling incomplete, or is this an impurity?"

Diagnosis: You are likely observing Endo/Exo Diastereomers , not an impurity.[1] Commercial BCN is synthesized as a mixture of endo and exo isomers (typically ~1:1 to 5:3 ratio).[1] When conjugated to a sulfonamide-PEG linker, these isomers often resolve into two distinct peaks on C18 columns due to their slightly different hydrophobic surface areas.[1]

Differentiation Matrix:
FeatureEndo/Exo IsomersHydrolyzed Impurity (Sulfonic Acid)
Retention Time (RT) Two peaks, very close (ΔRT < 0.5 min).[1]Significant shift (Sulfonic acid is much more polar/earlier eluting).[1]
Mass Spec Identical Mass (MW).MW + 17 Da (OH) or +18 Da (H2O).[1]
Ratio Constant ratio (e.g., 60:40) across fractions.[1]Varies; impurity often trails or leads the main peak.
Purification Protocol (Reverse Phase C18):

Challenge: PEG linkers lack strong UV chromophores, and sulfonamides have weak absorbance at 254 nm.[1] Solution: Use a focused gradient with a "shallow" slope.

  • Column: C18 Peptide or C18-AQ (to handle the polar PEG/Sulfonamide segment).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Avoid TFA if acid sensitivity is suspected, though usually acceptable for short exposure).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • The "Shallow Gradient" Method:

    • Run a scout gradient (5–95% B).[1] Note the elution %B (e.g., product elutes at 40% B).

    • Purification Run:

      • 0–5 min: Hold 5% B (Desalting).

      • 5–25 min: Linear gradient from 30% B to 50% B (1% per minute slope).

      • Why? This stretches the separation window, allowing you to either merge the endo/exo peaks or cut out the hydrolyzed sulfonamide impurities (which elute earlier).

Module 3: Analytical Characterization (The "Shifted" Mass)

User Query: "My mass spectrum is messy. I see my target mass, but also peaks at M+22 and M+38. Is my synthesis dirty?"

Diagnosis: These are Cation Adducts , common in PEGylated and Sulfonamide systems.[1]

  • M+23 (Na+): extremely common with PEG (polyethers sequester Na+).[1]

  • M+39 (K+): common if potassium buffers were used.[1]

  • M+18 (NH4+): common if ammonium formate/acetate was used in the mobile phase.

Critical QC Check: The Sulfonamide Bond Integrity The most dangerous impurity is the Hydrolyzed Sulfonyl Chloride . If water was present during synthesis, the sulfonyl chloride becomes a sulfonic acid (


). This will not react with the amine, but it is difficult to remove from the final PEGylated mixture.

Workflow to Confirm Purity:

QC_Workflow Start Crude Reaction Mixture LCMS Run LC-MS (ESI+) Start->LCMS Decision1 Check Main Peak Mass LCMS->Decision1 Target Target Mass Found (Includes Na+ adducts) Decision1->Target Matches Plus17 Mass = Target + 17/18 Da Decision1->Plus17 Hydrolysis Split Check Peak Shape (UV) Target->Split Isomers Doublet Peak (Same Mass) = Endo/Exo Isomers (ACCEPTABLE) Split->Isomers Clean Split Shoulder Shoulder/Tailing = PEG Oligomers or Hydrolysis (RE-PURIFY) Split->Shoulder Messy

Caption: Figure 2. Analytical decision tree for characterizing BCN-Sulfonamide-PEG2 conjugates.

References
  • Dommerholt, J., et al. (2010).[1] "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition. [Link]

    • Cited for: BCN synthesis, endo/exo isomer r
  • Debets, M. F., et al. (2011).[1] "Bioconjugation with Strained Alkenes and Alkynes." Accounts of Chemical Research. [Link]

    • Cited for: Mechanisms of strain-promoted cycloaddition and stability profiles.[1][2]

  • Sletten, E. M., & Bertozzi, C. R. (2011).[1] "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. [Link]

    • Cited for: Orthogonality of BCN and potential side reactions in complex media.
  • Versteegen, R. M., et al. (2018).[1] "Click-to-Release: Instantaneous Doxorubicin Elimination upon Coordination of cis-Cyclooctene-Doxorubicin Conjugates to Tetrazine-Functionalized Polymers." Angewandte Chemie. [Link]

    • Cited for: Stability of linker constructs and purification str
  • Cited for: General protocols on sulfonamide bond form

Sources

Reference Data & Comparative Studies

Comparative

In Vivo Efficacy of BCN-Sulfonamide-PEG2-PROTACs: A Comparative Guide

Introduction to PROTAC Technology Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, harnesses the cell's own ubiquitin-proteasome...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, harnesses the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[3] This event-driven, catalytic mechanism allows for substoichiometric drug concentrations to elicit a profound and durable biological effect, opening avenues to target proteins previously considered "undruggable".[1][3]

This guide provides an in-depth analysis of a specific class of PROTACs characterized by a bicyclo[6.1.0]nonyne (BCN) moiety, a sulfonamide-based E3 ligase recruiter, and a short polyethylene glycol (PEG2) linker. We will dissect the functional contribution of each component to the overall in vivo efficacy, compare this platform to more established PROTAC technologies, and provide detailed experimental protocols for their preclinical evaluation.

Architectural Deep Dive: The BCN-Sulfonamide-PEG2-PROTAC

The unique combination of a BCN group, a sulfonamide E3 ligase ligand, and a PEG2 linker suggests a sophisticated design strategy aimed at optimizing both the intrinsic activity and the systemic behavior of the PROTAC.

The E3 Ligase Recruiter: Sulfonamide for DCAF15 Engagement

While the most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), the landscape of recruitable E3 ligases is expanding.[][5] Antitumor sulfonamides have been identified as molecular glues that can recruit the DCAF15 E3 ligase to degrade specific proteins, such as the splicing factor RBM39.[3][5] Incorporating a sulfonamide moiety as the E3 ligase ligand in a PROTAC, therefore, hijacks the CRL4-DCAF15 complex.[3][5]

Causality Behind this Choice:

  • Expanding the E3 Ligase Toolbox: Utilizing DCAF15 diversifies the available E3 ligases, which can be crucial for overcoming resistance mechanisms that may arise from the downregulation of CRBN or VHL in certain cancer types.[5][6]

  • Differential Tissue Expression: E3 ligases exhibit varying expression levels across different tissues and cell types. If a target cell line has low endogenous levels of VHL or CRBN but high levels of DCAF15, a sulfonamide-based PROTAC could offer superior efficacy.

  • Novel Substrate Scope: The specific geometry of the ternary complex formed with DCAF15 may enable the degradation of proteins that are not amenable to degradation by VHL or CRBN-based PROTACs.


}

Figure 1: Mechanism of a Sulfonamide-based PROTAC recruiting DCAF15 E3 ligase.

The Linker: A PEG2 Spacer for Optimized Pharmacokinetics

The linker is a critical determinant of a PROTAC's success, influencing not only the stability of the ternary complex but also the molecule's physicochemical properties.[2] A PEG2 linker offers several advantages for in vivo applications:

  • Improved Solubility: PROTACs are often large molecules that fall outside Lipinski's "rule of five" and can suffer from poor aqueous solubility. The hydrophilic nature of the PEG linker can enhance solubility, which is crucial for formulation and administration.[7]

  • Enhanced Permeability: The PEG linker can modulate the overall polarity of the PROTAC, potentially improving its ability to cross cell membranes to reach its intracellular target.[2]

  • Favorable Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the PK profile of drugs. Even a short PEG2 linker can shield the PROTAC from metabolic enzymes and reduce renal clearance, potentially extending its half-life in vivo.

The Bio-orthogonal Handle: BCN for Advanced Applications

The inclusion of a BCN group, a strained alkyne, strongly suggests a design for subsequent conjugation via copper-free click chemistry. This bio-orthogonal handle does not directly participate in protein degradation but equips the PROTAC for advanced delivery strategies, most notably the creation of PROTAC-Antibody Conjugates (PACs) or Degrader-Antibody Conjugates (DACs).[8]

  • Targeted Delivery: By conjugating the BCN-PROTAC to an antibody that recognizes a specific cell-surface antigen on cancer cells, the degrader can be delivered with high precision to the desired tissue.[8][9] This approach can significantly enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[]

  • Improved Bioavailability: The poor bioavailability of many PROTACs is a major hurdle.[] Conjugation to a large molecule like an antibody circumvents issues of oral absorption and first-pass metabolism, ensuring the PROTAC reaches its target.[]


}

Figure 2: Concept of an Antibody-PROTAC Conjugate using a BCN handle.

Comparative Analysis: BCN-Sulfonamide-PEG2-PROTACs vs. Alternatives

To provide context for researchers, it is essential to compare this novel PROTAC architecture against the more established VHL and CRBN-based platforms. The following table objectively summarizes the anticipated performance based on the characteristics of each component.

FeatureBCN-Sulfonamide-PEG2-PROTAC (DCAF15-based)Standard VHL-based PROTACStandard CRBN-based PROTAC
E3 Ligase DCAF15Von Hippel-Lindau (VHL)Cereblon (CRBN)
Recruiting Ligand SulfonamideHydroxyproline (or mimic)Immunomodulatory drug (IMiD)
Potential Advantages - Overcomes VHL/CRBN resistance[6]- Potentially different tissue expression profile- May degrade novel protein targets- High binding affinity- Well-characterized structural biology- Broad activity across cell lines[11]- High ligand efficiency- Well-established chemistry- Versatile ligand modifications
Potential Disadvantages - Less characterized than VHL/CRBN- Sulfonamide ligands may have weaker affinity than VHL/CRBN ligands[12]- Potential for off-target effects related to sulfonamides- VHL mutations can confer resistance- Potential for hypoxia-related effects- CRBN mutations or downregulation can confer resistance[6]- Potential for teratogenic effects associated with IMiD ligands
Pharmacokinetics PEG2 linker likely improves solubility and half-life. BCN allows for antibody conjugation, drastically altering PK to match the antibody.[]Highly variable, dependent on linker and ligands. Often requires significant optimization for good PK.Highly variable, dependent on linker and ligands. Some clinical-stage CRBN degraders show good oral bioavailability.
Targeted Delivery Explicitly designed for targeted delivery via BCN handle (e.g., as a PAC).[8]Not an intrinsic feature; requires addition of a targeting moiety.Not an intrinsic feature; requires addition of a targeting moiety.

Experimental Guide: In Vivo Evaluation of BCN-Sulfonamide-PEG2-PROTACs

A rigorous and systematic in vivo evaluation is critical to validate the therapeutic potential of a novel PROTAC. The following protocols provide a framework for these studies.

Workflow for In Vivo Efficacy and Pharmacodynamic Studies

}

Figure 3: General workflow for an in vivo PROTAC efficacy study.

Protocol 1: Tumor Xenograft Efficacy Study

This protocol outlines a standard subcutaneous xenograft model to assess the anti-tumor efficacy of the PROTAC.[1][]

Objective: To determine if the PROTAC inhibits tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells expressing the protein of interest (POI)

  • Matrigel

  • PROTAC compound and vehicle solution (e.g., 5% DMSO, 10% Solutol, 85% Saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[1]

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, PROTAC low dose, PROTAC high dose, positive control).

  • Dosing: Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily).

  • Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Collect tumors and blood samples for subsequent analysis.[]

Protocol 2: Pharmacodynamic (PD) Analysis via Western Blot

This protocol is for assessing the degradation of the POI in tumor tissue.[14]

Objective: To quantify the level of POI degradation in tumors from treated animals.

Materials:

  • Excised tumor tissue from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize a weighed piece of the frozen tumor tissue in ice-cold lysis buffer.[15][16]

  • Lysis: Sonicate the homogenate briefly and incubate on ice for 30 minutes.[15]

  • Clarification: Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[15]

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[17] Incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for the POI and normalize it to the loading control to determine the percentage of remaining protein relative to the vehicle-treated group.

Protocol 3: Pharmacokinetic (PK) Analysis via LC-MS/MS

This protocol describes how to measure the concentration of the PROTAC in plasma over time.[18][19]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of the PROTAC.

Materials:

  • Plasma samples collected at various time points after a single PROTAC dose

  • Acetonitrile with an internal standard (IS)

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 chromatography column

Procedure:

  • Sample Preparation (Protein Precipitation): To a small volume of plasma (e.g., 20-50 µL), add 3-4 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.[18][20]

  • Precipitation: Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes.[18]

  • Injection: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[18]

  • LC Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the PROTAC from other components on the C18 column.

  • MS/MS Detection: Quantify the PROTAC and the IS using multiple reaction monitoring (MRM) with optimized ion transitions.[21]

  • Data Analysis: Generate a standard curve by plotting the peak area ratio (PROTAC/IS) against known concentrations. Use this curve to determine the concentration of the PROTAC in the unknown plasma samples. Plot the concentration-time data to calculate PK parameters.

Conclusion and Future Outlook

BCN-sulfonamide-PEG2-PROTACs represent a rationally designed platform that leverages a less-common E3 ligase, incorporates elements to improve drug-like properties, and is primed for advanced targeted delivery strategies. The sulfonamide-DCAF15 system offers a valuable alternative to VHL/CRBN-based degraders, potentially overcoming resistance and expanding the scope of degradable targets. The inclusion of a PEG2 linker is a pragmatic choice to enhance solubility and in vivo stability, while the BCN handle unlocks the potential for highly specific delivery as antibody-PROTAC conjugates, a strategy that could significantly improve the therapeutic index of protein degraders.

While direct comparative in vivo data for this specific combination is not yet widely available, the principles guiding its design are scientifically sound. The experimental protocols provided in this guide offer a robust framework for researchers to rigorously evaluate the in vivo efficacy of this and other novel PROTAC constructs, paving the way for the next generation of targeted protein degradation therapies.

References

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. Available from: [Link]

  • Transforming Immunotherapy by Combining Antibody Drug Conjugates (ADCs) and Targeted Protein Degraders (TPDs). MarinBio. Available from: [Link]

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health. Available from: [Link]

  • PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. Aragen Life Sciences. Available from: [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. Available from: [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Nature.com. Available from: [Link]

  • Catalytic in vivo protein knockdown by small-molecule PROTACs. National Institutes of Health. Available from: [Link]

  • Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. National Institutes of Health. Available from: [Link]

  • Protein Extraction from Mice Xenograft Tumor. Bio-protocol. Available from: [Link]

  • Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. National Institutes of Health. Available from: [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]

  • Protein Extraction from Mice Xenograft Tumor. Bio-protocol. Available from: [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. Available from: [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Publications. Available from: [Link]

  • Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. ACS Publications. Available from: [Link]

  • Toxicity and pharmacokinetic assay of PROTAC in mice. The effects on... ResearchGate. Available from: [Link]

  • Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting. National Institutes of Health. Available from: [Link]

  • Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. ResearchGate. Available from: [Link]

  • Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. bioRxiv. Available from: [Link]

  • Application of PROTACs in target identification and validation. ScienceOpen. Available from: [Link]

  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. Available from: [Link]

  • Degrader-Antibody Conjugates (DAC): Novel PROTAC-ADC Conjugation Strategies. Creative Biolabs. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. Available from: [Link]

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Available from: [Link]

  • An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. Available from: [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. National Institutes of Health. Available from: [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. Available from: [Link]

Sources

Validation

Benchmarking BCN-Sulfonamide-PEG2: A Strategic Guide to Next-Gen ADC Linkers

Topic: Benchmarking BCN-sulfonamide-PEG2 against commercial ADC linkers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Hydrophobicity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking BCN-sulfonamide-PEG2 against commercial ADC linkers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hydrophobicity-Stability Paradox

In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK) and therapeutic index.[] While first-generation maleimide linkers suffer from plasma instability (retro-Michael addition) and second-generation DBCO linkers introduce problematic hydrophobicity, the BCN-sulfonamide-PEG2 architecture has emerged as a "Goldilocks" solution.

This guide objectively benchmarks the BCN-sulfonamide-PEG2 linker against industry standards (Maleimide-ValCit, DBCO-PEG4), focusing on its ability to decouple reaction kinetics from aggregation liability.

Technical Benchmarking: BCN-Sulfonamide-PEG2 vs. Alternatives

The Competitors

We compare the BCN-sulfonamide-PEG2 construct against the two most prevalent commercial alternatives:

  • Maleimide-PEG4-NHS: The traditional standard (high kinetics, low stability).

  • DBCO-PEG4-NHS: The copper-free click standard (high kinetics, high hydrophobicity).

Comparative Performance Matrix
FeatureBCN-Sulfonamide-PEG2 DBCO-PEG4 Maleimide-PEG4
Reaction Kinetics (

)
Moderate (

)
Fast (

)
Very Fast (

)
Hydrophilicity (LogP) High (Sulfonamide masking)Low (Bulky aromatic rings)Moderate
Plasma Stability High (Stable Triazole)High (Stable Triazole)Low (Retro-Michael exchange)
Aggregation Risk Low High (Driven by DBCO)Moderate
Mechanism SPAAC (Strain-Promoted)SPAAC (Strain-Promoted)Cysteine-Maleimide
Deep Dive: The Sulfonamide Advantage

While BCN (bicyclo[6.1.0]nonyne) is inherently less hydrophobic than the bulky, aromatic DBCO, it remains lipophilic. The integration of a sulfonamide moiety adjacent to the PEG2 spacer provides a critical "polarity boost" without adding the mass or polydispersity of long PEG chains (e.g., PEG12-24).

  • Mechanism: The sulfonamide group (

    
    ) acts as a hydrogen bond acceptor/donor, effectively masking the hydrophobicity of the payload and the BCN ring. This reduces the "stickiness" of the ADC, preventing non-specific uptake by non-target tissues (clearance) and reducing aggregation during storage.
    

Mechanism of Action & Selection Logic

The following diagram illustrates the decision logic for selecting BCN-sulfonamide-PEG2 over DBCO or Maleimide variants, based on payload hydrophobicity and required stability.

LinkerSelection Start Select ADC Linker Strategy Q1 Is the Payload Highly Hydrophobic? Start->Q1 Q2 Is Plasma Stability Critical (>7 days)? Q1->Q2 Yes (e.g., PBD, Maytansinoid) UseMal Use Maleimide-PEG (Fast, but unstable) Q1->UseMal No (Hydrophilic Payload) UseDBCO Use DBCO-PEG (Fast, but aggregation risk) Q2->UseDBCO No (Short half-life needed) CheckAgg Is Aggregation a Concern? Q2->CheckAgg Yes UseBCNSulf Use BCN-Sulfonamide-PEG2 (Balanced: Stable + Soluble) CheckAgg->UseDBCO No CheckAgg->UseBCNSulf Yes (Minimize Hydrophobicity)

Caption: Decision tree for selecting BCN-sulfonamide linkers based on payload properties and stability requirements.

Experimental Protocols

To validate the performance of BCN-sulfonamide-PEG2, we recommend the following self-validating workflows.

Protocol A: Two-Step Conjugation & DAR Analysis

Objective: Synthesize ADC and verify Drug-to-Antibody Ratio (DAR) and monomeric purity.

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4).

  • Linker: BCN-sulfonamide-PEG2-NHS ester (10 mM in DMSO).

  • Payload: Azide-functionalized toxin (e.g., MMAE-N3).

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Workflow:

  • Activation (NHS Labeling):

    • Adjust mAb concentration to 5 mg/mL in PBS.

    • Add BCN-sulfonamide-PEG2-NHS (10-20 molar excess) to mAb.

    • Incubate: 1 hour at Room Temperature (RT) or 4°C overnight.

    • Checkpoint: The NHS ester reacts with surface lysines.

  • Purification 1:

    • Remove excess linker using desalting columns equilibrated with PBS.

    • Validation: Measure A280 to quantify BCN-mAb recovery.

  • Click Reaction (SPAAC):

    • Add Azide-Payload (5-10 molar excess relative to mAb) to BCN-mAb.

    • Incubate: 4 hours at RT or overnight at 4°C.

    • Note: No copper catalyst is required (Bioorthogonal).[2][3]

  • Final Purification:

    • Remove excess payload via desalting or SEC (Size Exclusion Chromatography).

Data Analysis (HIC-HPLC):

  • Column: TSKgel Butyl-NPR.

  • Mobile Phase: A: 1.5M Ammonium Sulfate, B: 75% 25mM Phosphate buffer.

  • Result: You should observe distinct peaks for DAR 0, 1, 2, 3, etc.

  • Success Metric: The BCN-sulfonamide linker should show a shorter retention time (less hydrophobic) compared to a DBCO-linked equivalent carrying the same payload.

Protocol B: Plasma Stability Stress Test

Objective: Confirm the stability of the triazole linkage vs. maleimide.

  • Incubation: Incubate ADC (1 mg/mL) in human plasma at 37°C.

  • Sampling: Take aliquots at T=0, 24h, 96h, and 7 days.

  • Analysis:

    • Capture ADC using Protein A magnetic beads.

    • Wash and elute.

    • Analyze via LC-MS (Q-TOF).

  • Interpretation:

    • Maleimide: Look for mass shift of -Payload (drug loss) or +Albumin (exchange).

    • BCN-Sulfonamide: Mass spectrum should remain constant (stable triazole).

Visualizing the Conjugation Workflow

The following diagram details the chemical flow from antibody activation to the final stable conjugate.

ConjugationWorkflow mAb mAb (Lysines) Step1 Step 1: Activation (NHS Ester Chemistry) mAb->Step1 Linker BCN-Sulf-PEG2-NHS Linker->Step1 Payload Azide-Payload (Toxin-N3) Step2 Step 2: SPAAC Click (Strain-Promoted) Payload->Step2 Intermediate BCN-Functionalized mAb Step1->Intermediate - NHS group Intermediate->Step2 FinalADC Final ADC (Stable Triazole) Step2->FinalADC Formation of Triazole

Caption: Two-step conjugation workflow utilizing BCN-sulfonamide-PEG2-NHS ester for lysine modification.

References

Sources

Safety & Regulatory Compliance

Safety

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) proper disposal procedures

Executive Summary: Immediate Action Plan BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a specialized heterobifunctional linker used in PROTAC® development and "Click Chemistry" (SPAAC). Its disposal requires specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a specialized heterobifunctional linker used in PROTAC® development and "Click Chemistry" (SPAAC). Its disposal requires specific attention not because of acute toxicity, but due to the high chemical reactivity of the BCN (Bicyclo[6.1.0]nonyne) group .

  • Primary Waste Classification: Non-Halogenated Organic Solvent Waste.[1][2]

  • Critical Hazard: The BCN moiety contains significant ring-strain energy (~20 kcal/mol). Do not dispose of bulk quantities (>100 mg) directly into commingled waste drums containing azides, as this may trigger uncontrolled exothermic polymerization or "Click" reactions.

  • Immediate Action: Segregate waste streams. If disposing of pure material or concentrated reaction mixtures, perform the Chemical Quench Protocol (Section 3) prior to binning.

Technical Hazard Analysis (The "Why")

To ensure safety, we must understand the molecule's functional architecture. This is not just "chemical waste"; it is a stored energy system.

MoietyFunctionDisposal RiskManagement Strategy
BCN Group Strained alkyne for SPAACHigh Reactivity. Reacts spontaneously with azides and thiols. Potential for heat generation in mixed waste containers.Quench reactive strain before disposal (See Section 3).
Sulfonamide Linker stabilityEnvironmental Persistence. Sulfonamides are robust and can persist in water tables; they are bioactive structural mimics.Incineration via licensed contractor (Standard Organic Waste stream). Never pour down drains.[2][3]
PEG2 / Ethanol Solubility / AttachmentSolvent Drag. Increases water solubility, making spill cleanup on wet surfaces faster but increasing skin permeation risks.Use Nitrile gloves (min 0.11mm) . Treat aqueous rinsates as hazardous organic waste.

Pre-Disposal Treatment: Chemical Quenching Protocol

For trace amounts (<10 mg) or dilute rinsates, proceed directly to Section 4. For bulk disposal (>10 mg) or concentrated reaction mixtures, follow this protocol to neutralize the BCN ring strain.

The Logic: We utilize a "Thiol-Yne" radical addition or nucleophilic attack to break the strained alkyne bond, converting the high-energy BCN group into a stable alkene/alkane derivative. This prevents downstream reactivity in the central waste facility.

Reagents Required:

  • Quenching Agent: 2-Mercaptoethanol (BME) or N-Acetylcysteine (NAC). Note: NAC is preferred for lower odor.

  • Solvent: Methanol or Ethanol.

  • Base (Catalyst): Triethylamine (TEA) - Optional, speeds up reaction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the BCN waste in a minimal amount of Methanol/Ethanol in a fume hood.

  • Stoichiometry: Add 5 molar equivalents of the Quenching Agent (NAC or BME) relative to the estimated BCN content.

  • Reaction: Add a catalytic amount (1-2 drops) of Triethylamine.

  • Incubation: Stir or let stand at Room Temperature for 30 minutes.

    • Verification: The solution is now chemically "dead" regarding SPAAC reactivity.

  • Disposal: Pour the quenched mixture into the Non-Halogenated Organic Waste container.

Waste Segregation & Disposal Workflow

Do not rely on memory. Use this decision tree to determine the exact waste stream.

DisposalWorkflow Start START: Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPure Pure Solid Substance IsSolid->SolidPure Solid LiquidSol Liquid / Solution IsSolid->LiquidSol Liquid QuantityCheck Is Quantity > 100mg? SolidPure->QuantityCheck SolventCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidSol->SolventCheck QuenchStep PERFORM QUENCH PROTOCOL (Add Thiol + Base) QuantityCheck->QuenchStep Yes (>100mg) BinSolid DISPOSE: Solid Hazardous Waste Container QuantityCheck->BinSolid No (<100mg) QuenchStep->SolventCheck Dissolve & Quench BinHalo DISPOSE: Halogenated Organic Waste SolventCheck->BinHalo Yes BinNonHalo DISPOSE: Non-Halogenated Organic Waste SolventCheck->BinNonHalo No

Figure 1: Decision Logic for BCN Linker Disposal. Prioritize quenching for bulk solids to prevent reactivity hazards.

Regulatory & Labeling Requirements

When labeling the waste container, accuracy prevents regulatory fines (EPA/RCRA) and protects waste handlers.

US EPA Waste Codes (Typical):

  • F003 / F005: If dissolved in common solvents (Acetone, Methanol, Ethanol).

  • D001: Ignitable (if in organic solvent).[1]

  • Classification: "Hazardous Chemical Waste – Organic."

Labeling Template:

Spill Management (Small Scale):

  • Isolate: Evacuate immediate area if spill is >500mL.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Absorb: Use a standard Organic Spill Kit (vermiculite or clay pads).

  • Clean: Wipe surface with ethanol, then soap and water.

  • Dispose: Place all absorbent materials into a sealed bag and tag as Solid Hazardous Waste .

References & Authority

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings (F-List and Characteristic Wastes). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6: Management of Waste. Available at: [Link]

  • Dommerholt, J., et al. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie Int. Ed. 2010. (Demonstrates BCN reactivity profile). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011. Available at: [Link]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

Handling

Personal protective equipment for handling BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)

Executive Summary: The Safety Profile BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a high-value heterobifunctional linker used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the polyethylene glycol (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile

BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a high-value heterobifunctional linker used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While the polyethylene glycol (PEG) spacer reduces volatility, the molecule combines a highly reactive strained ring system (BCN) with a sulfonamide moiety.

Core Safety Directive: Treat this compound as a Potential Sensitizer and Irritant . Due to the absence of specific toxicological data for this complex conjugate, "Universal Precautions for Novel Chemical Entities (NCEs)" must be applied. Your primary risks are inhalation of particulates (during weighing) and dermal absorption (facilitated by organic solvents).

Hazard Identification & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its functional hazard components.

ComponentFunctionHazard MechanismRisk Level
BCN (Bicyclo[6.1.0]nonyne) Reactive Click HandleHigh ring strain (~18 kcal/mol). Reacts non-specifically with thiols at high concentrations; potential alkylating agent.Moderate (Reactivity)
Sulfonamide Linker / SpacerKnown structural alert for hypersensitivity. Potential allergen for sensitized individuals.[1]High (Sensitization)
PEG2 Spacer Solubility / FlexibilityLow toxicity, but fine PEG powders can act as respiratory irritants.Low (Inhalation)
N-bis(ethanol) Functional HandlePolar diol tail; generally low toxicity but increases dermal permeability when wet.Low (Systemic)

Critical Insight: The danger often lies not in the solid reagent, but in the solvent used for reconstitution (typically DMSO or DMF). These solvents are "carrier solvents," capable of transporting the dissolved sulfonamide reagent through intact skin and into the bloodstream.

Personal Protective Equipment (PPE) Protocol

This protocol moves beyond "lab coat and glasses" to a scenario-based system.

A. Glove Selection: The Permeation Barrier

Standard nitrile gloves are insufficient for prolonged contact with the solvents (DMSO/DMF) typically used with this reagent.

  • Scenario 1: Handling Solid Powder (Weighing)

    • Primary: Disposable Nitrile (4-6 mil).

    • Rationale: Protection against incidental dust contact.

  • Scenario 2: Handling Stock Solutions (DMSO/DMF)

    • Primary: Double-gloving is mandatory.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended Cuff Nitrile (6-8 mil) OR Laminate Film (e.g., Silver Shield™) for bulk transfers.

    • Rationale: DMSO permeates standard nitrile in <10 minutes. The inner glove provides a "second skin" while you doff the contaminated outer glove immediately upon splash contact.

B. Respiratory & Eye Protection
  • Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are preferred over safety glasses to prevent powder migration around the lens during electrostatic weighing events.

  • Respiratory (Secondary): If fume hood access is compromised (emergency only), use an N95 or P100 particulate respirator.

C. Body Protection[2][3][4][5]
  • Lab Coat: 100% Cotton or Nomex (flame resistant) is preferred over polyester blends if working with flammable co-solvents.

  • Wrist Coverage: Ensure glove cuffs overlap the lab coat sleeves to prevent "wrist gap" exposure.

Operational Workflows

Logic Flow: PPE Decision Matrix

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent presence.

PPE_Decision_Matrix Start Start: Handling BCN Reagent State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Liquid Solution (DMSO/DMF) State->Liquid Risk_Solid Risk: Dust Inhalation Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption (Carrier Solvent) Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves (Single) + Splash Goggles + Fume Hood Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile Gloves (Change outer immediately on splash) + Lab Coat (Closed Cuffs) Risk_Liquid->PPE_Liquid

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent risks.

Protocol: Reconstitution & Handling

This workflow ensures containment during the critical transition from solid to liquid.

  • Static Control: Use an antistatic gun or polonium strip if the powder is flighty.

  • Solvent Addition: Add solvent (DMSO) slowly down the side of the vial to minimize aerosolization.

  • Visual Check: Inspect the solution for clarity. BCN reagents can precipitate if water is introduced.

Handling_Workflow Step1 1. Preparation Action1 Don PPE (Double Glove) Check Fume Hood Airflow Step1->Action1 Step2 2. Weighing (Solid) Action1->Step2 Action2 Open vial ONLY in Hood Use Anti-static measures Step2->Action2 Step3 3. Reconstitution Action2->Step3 Action3 Add Solvent (DMSO) Direct flow to vial wall Cap immediately Step3->Action3 Step4 4. Cleanup Action3->Step4 Action4 Wipe exterior of vial Dispose outer gloves Wash hands Step4->Action4

Figure 2: Step-by-step operational workflow for safe reconstitution.

Disposal & Emergency Procedures

Waste Disposal[6]
  • Do NOT Flush: Never dispose of BCN reagents down the drain.

  • Segregation:

    • Solid Waste: Dispose of contaminated weigh boats and solid residue in "Hazardous Solid Waste" containers.

    • Liquid Waste: Collect in "Organic Solvent Waste" (Non-Halogenated if in DMSO/DMF).

  • Quenching (Caution): While BCN reacts with azides, do NOT attempt to "quench" spills by adding azide reagents. This generates heat and potentially explosive triazoles in an uncontrolled environment. Absorb spills with inert material (vermiculite or sand).

Accidental Exposure
  • Skin Contact: Immediately remove contaminated gloves/clothing. Wash skin with soap and copious water for 15 minutes. Do not use ethanol to wash skin, as it may increase absorption of the sulfonamide.

  • Eye Contact: Flush with water for 15 minutes while holding eyelids open. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link][3]

  • Kimberly-Clark Professional. (2020). Chemical Resistance Guide: Nitrile Gloves. (Data on DMSO permeation breakthrough times). [Link]

Sources

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